molecular formula C21H26N6O6 B1664634 5,6,7,8-Tetrahydro-8-deazahomofolic acid CAS No. 111113-75-8

5,6,7,8-Tetrahydro-8-deazahomofolic acid

カタログ番号: B1664634
CAS番号: 111113-75-8
分子量: 458.5 g/mol
InChIキー: KWOGIKPULGQYDN-HIFRSBDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RN & structure given in first source;  RN given refers to diastereomer 1

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

111113-75-8

分子式

C21H26N6O6

分子量

458.5 g/mol

IUPAC名

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1

InChIキー

KWOGIKPULGQYDN-HIFRSBDPSA-N

異性体SMILES

C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

正規SMILES

C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5,6,7,8-Tetrahydro-8-deazahomofolic acid;  5,6,7,8-Tdfa; 

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-8-deazahomofolic acid is a synthetic antifolate agent that has been investigated for its potential as a chemotherapeutic agent. Its mechanism of action lies in the competitive inhibition of key enzymes within the folate metabolic and de novo purine biosynthesis pathways. This document provides a comprehensive overview of its enzymatic inhibition profile, presenting available quantitative data, detailed experimental methodologies for the key enzymatic assays, and visual representations of the relevant metabolic pathways and experimental workflows.

Introduction

Folate metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various cellular components. The central role of this pathway in cell proliferation has made it an attractive target for cancer chemotherapy. Antifolate drugs, by mimicking the structure of the natural substrate, folic acid, can competitively inhibit key enzymes in this pathway, leading to the depletion of essential metabolites and subsequent cell death. This compound was synthesized as a structural analog of naturally occurring folates with the aim of inhibiting one or more of these crucial enzymes.

Mechanism of Action: Multi-Targeted Enzyme Inhibition

The primary mechanism of action of this compound is the inhibition of several key enzymes involved in nucleotide biosynthesis. It acts as a weak inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), glycinamide ribonucleotide formyltransferase (GAR-TFase), and aminoimidazolecarboxamide ribonucleotide transformylase (AICAR-TFase).[1] This multi-targeted approach disrupts both pyrimidine and purine synthesis, ultimately leading to the inhibition of cell growth.[1]

Inhibition of De Novo Purine Biosynthesis

The inhibitory effects on GAR-TFase and AICAR-TFase suggest that a significant component of the mechanism of action of this compound is the disruption of de novo purine biosynthesis.[1] This pathway is responsible for the synthesis of purine nucleotides (adenosine and guanosine) from simpler precursors. By inhibiting two key enzymes in this pathway, the compound effectively blocks the production of these essential building blocks for DNA and RNA synthesis.

purine_biosynthesis cluster_purine De Novo Purine Biosynthesis Pathway PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GARTFase FGAM FGAM FGAR->FGAM Multiple Steps AIR AIR FGAM->AIR Multiple Steps CAIR CAIR AIR->CAIR Multiple Steps SAICAR SAICAR CAIR->SAICAR Multiple Steps AICAR AICAR SAICAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR AICARTFase IMP IMP FAICAR->IMP Inhibitor This compound GARTFase GARTFase Inhibitor->GARTFase Inhibition AICARTFase AICARTFase Inhibitor->AICARTFase Inhibition

Figure 1: Inhibition of the De Novo Purine Biosynthesis Pathway.

Inhibition of Folate Metabolism and Thymidylate Synthesis

This compound also demonstrates weak inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[1] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the TS reaction. THF is a crucial cofactor for many one-carbon transfer reactions, including purine and thymidylate synthesis. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of pyrimidines. The weak inhibition of these enzymes contributes to the overall cytotoxic effect of the compound.

folate_metabolism cluster_folate Folate Metabolism and Thymidylate Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) Inhibitor This compound DHFR DHFR Inhibitor->DHFR Weak Inhibition TS TS Inhibitor->TS Weak Inhibition

Figure 2: Inhibition of Folate Metabolism Enzymes.

Quantitative Data: Enzyme Inhibition Profile

The inhibitory activity of this compound against its target enzymes is summarized below. The data is extracted from the primary literature and presented for comparative analysis.

Enzyme TargetOrganism/SourceInhibition Data (IC50/Ki)Reference
Thymidylate Synthase (TS)Lactobacillus caseiWeak Inhibition[1]
Dihydrofolate Reductase (DHFR)Lactobacillus caseiWeak Inhibition[1]
Glycinamide Ribonucleotide Formyltransferase (GAR-TFase)Not SpecifiedWeak Inhibition[1]
Aminoimidazolecarboxamide Ribonucleotide Transformylase (AICAR-TFase)Not SpecifiedWeak Inhibition[1]

Note: The term "weak inhibition" is used as reported in the primary literature, which did not provide specific quantitative values (IC50 or Ki). Further studies would be required to determine the precise potency of inhibition.

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays used to characterize the inhibitory activity of this compound.

Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of THF to DHF.

  • Principle: The oxidation of 5,10-methylenetetrahydrofolate to 7,8-dihydrofolate during the thymidylate synthase-catalyzed reaction results in an increase in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM sodium ascorbate, and 0.1 M 2-mercaptoethanol.

    • Enzyme: Purified Lactobacillus casei thymidylate synthase.

    • Substrates: dUMP and (6R)-5,10-methylenetetrahydrofolate.

    • Inhibitor: this compound.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, dUMP, and varying concentrations of the inhibitor.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding (6R)-5,10-methylenetetrahydrofolate.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates and determine the percent inhibition at each inhibitor concentration.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

ts_assay_workflow start Start prep_mix Prepare Reaction Mixture (Buffer, dUMP, Inhibitor) start->prep_mix pre_incubate Pre-incubate at 37°C for 5 minutes prep_mix->pre_incubate initiate Initiate Reaction (Add 5,10-CH2-THF) pre_incubate->initiate monitor Monitor Absorbance at 340 nm initiate->monitor calculate Calculate Initial Rates and % Inhibition monitor->calculate plot Plot % Inhibition vs. [Inhibitor] to determine IC50 calculate->plot end_node End plot->end_node

Figure 3: Experimental Workflow for TS Inhibition Assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the reduction of DHF to THF, which is coupled to the oxidation of NADPH to NADP+.

  • Principle: The oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction results in a decrease in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme: Purified Lactobacillus casei dihydrofolate reductase.

    • Substrates: Dihydrofolate (DHF) and NADPH.

    • Inhibitor: this compound.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADPH, and varying concentrations of the inhibitor.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates and determine the percent inhibition at each inhibitor concentration.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

Glycinamide Ribonucleotide (GAR) Formyltransferase Inhibition Assay

This assay typically involves the use of radiolabeled substrates or coupled enzyme systems to measure the formylation of GAR.

  • Principle: The transfer of a formyl group from 10-formyl-5,8-dideazafolate to GAR is monitored.

  • Reagents:

    • Assay Buffer: Specific buffer system suitable for GAR-TFase activity.

    • Enzyme: Purified GAR-TFase.

    • Substrates: Glycinamide ribonucleotide (GAR) and a formyl donor (e.g., 10-formyl-5,8-dideazafolate).

    • Inhibitor: this compound.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, GAR, and varying concentrations of the inhibitor.

    • Pre-incubate the mixture at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the formyl donor.

    • After a defined incubation period, stop the reaction.

    • Quantify the formation of the product, formylglycinamide ribonucleotide (FGAR), using an appropriate method (e.g., HPLC, radiometric detection).

    • Calculate the percent inhibition and determine the IC50 value.

Aminoimidazolecarboxamide Ribonucleotide (AICAR) Formyltransferase Inhibition Assay

Similar to the GAR-TFase assay, this assay measures the formylation of AICAR.

  • Principle: The transfer of a formyl group from a formyl donor to AICAR is monitored.

  • Reagents:

    • Assay Buffer: Specific buffer system suitable for AICAR-TFase activity.

    • Enzyme: Purified AICAR-TFase.

    • Substrates: Aminoimidazolecarboxamide ribonucleotide (AICAR) and a formyl donor.

    • Inhibitor: this compound.

  • Procedure:

    • Follow a similar procedure as the GAR-TFase assay, substituting AICAR for GAR.

    • Quantify the formation of the product, formylaminoimidazolecarboxamide ribonucleotide (FAICAR).

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion

This compound exerts its biological activity through the weak inhibition of multiple key enzymes in the de novo purine biosynthesis and folate metabolism pathways. While its potency is modest, its multi-targeted mechanism provides a basis for understanding its growth-inhibitory effects. Further quantitative structure-activity relationship (QSAR) studies and medicinal chemistry efforts could potentially lead to the development of more potent analogs with improved therapeutic indices. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in the field of antifolate drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed procedural guide for the chemical synthesis of 5,6,7,8-Tetrahydro-8-deazahomofolic acid, a notable analogue of folic acid. The synthesis is a multi-step process involving the construction of a pyrimidine core, followed by the elaboration of a side chain and subsequent cyclization to form the deazapteridine ring system. The final steps involve the introduction of the L-glutamate moiety and a reduction to yield the tetrahydro derivative. This guide is based on established synthetic routes and is intended to provide a thorough understanding of the chemical transformations and experimental methodologies involved.

Overview of the Synthetic Pathway

The synthesis of this compound is a linear sequence that can be conceptually divided into three main stages:

  • Stage 1: Construction of the Pyrimidine Intermediate: This stage focuses on the preparation of a suitably functionalized pyrimidine ring which will serve as the foundation for the rest of the molecule.

  • Stage 2: Elaboration and Cyclization to the 8-Deazahomopteroate Core: This involves the attachment of a side chain to the pyrimidine intermediate, followed by a series of reactions to form the bicyclic 8-deazahomopteroate ring system.

  • Stage 3: Final Assembly and Reduction: The final stage involves the coupling of the 8-deazahomopteroate core with a glutamate derivative, followed by the reduction of the pteridine ring to afford the target 5,6,7,8-tetrahydro derivative.

Synthesis_Pathway A 2-Acetamido-6-formyl-4-pyrimidinol C Enone Intermediate A->C Wittig Condensation B N-Acetyl-4-(p-carbethoxyanilino)-1-chloro-2-butanone B->C D Saturated Ketone C->D Hydrogenation E 5-Nitroso Intermediate D->E Diazonium Coupling F Ethyl N11-acetyl-8-deazahomopteroate E->F Reductive Ring Closure G 8-Deazahomopteroic Acid F->G Alkaline Hydrolysis H N11-Trifluoroacetyl-8-deazahomopteroic Acid G->H Trifluoroacetylation I Diethyl 8-Deazahomofolate H->I Coupling with Diethyl L-glutamate J 8-Deazahomofolic Acid I->J Saponification K Diethyl 5,6,7,8-Tetrahydro-8-deazahomofolate I->K Hydrogenation L This compound K->L Saponification Stage1_2_Workflow cluster_start Starting Materials cluster_reactions Key Reactions cluster_product Intermediate Product A 2-Acetamido-6-formyl-4-pyrimidinol C Wittig Condensation A->C B N-Acetyl-4-(p-carbethoxyanilino)-1-chloro-2-butanone B->C D Hydrogenation of Enone C->D E Introduction of 5-Amino Group (via Diazonium Coupling) D->E F Reductive Ring Closure E->F G Ethyl N11-acetyl-8-deazahomopteroate F->G Logical_Relationships A Pyrimidine Core Synthesis B Side Chain Attachment A->B Provides foundation C Pteridine Ring Formation B->C Enables cyclization D Glutamate Conjugation C->D Creates pteroate analog E Final Reduction D->E Introduces amino acid moiety F Target Molecule E->F Yields final product

Biochemical Properties of Tetrahydrofolate Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical properties of key tetrahydrofolate (THF) analogues, which are pivotal in the development of therapeutic agents, particularly in oncology and infectious diseases. These analogues function as antimetabolites, primarily by inhibiting enzymes crucial for nucleotide biosynthesis. This document delves into their mechanisms of action, inhibitory kinetics, and the experimental protocols used for their characterization.

Introduction to Tetrahydrofolate Analogues and One-Carbon Metabolism

Tetrahydrofolate and its derivatives are essential coenzymes in one-carbon metabolism, a network of biochemical reactions vital for the synthesis of purines, thymidylate, and certain amino acids. By carrying and transferring one-carbon units, folates play a critical role in DNA synthesis, replication, and repair. Tetrahydrofolate analogues, also known as antifolates, are structurally similar to natural folates and act as competitive inhibitors of key enzymes in this pathway, thereby disrupting cellular proliferation. This property has been extensively exploited in the development of anticancer and antimicrobial drugs.[1]

The primary enzymatic targets of these analogues include:

  • Dihydrofolate Reductase (DHFR): Catalyzes the reduction of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[2]

  • Thymidylate Synthase (TS): Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[3][4]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme in the de novo purine biosynthesis pathway.[5]

Key Tetrahydrofolate Analogues and Their Biochemical Properties

This section details the properties of prominent THF analogues, focusing on their mechanisms of action and inhibitory characteristics.

Methotrexate (MTX)

Methotrexate is a classical antifolate that primarily targets DHFR.[2] Its high affinity for DHFR leads to the depletion of intracellular THF pools, which in turn inhibits the synthesis of thymidylate and purines, thereby arresting DNA synthesis and cell division.

Cellular Uptake and Metabolism: Methotrexate enters cells via the reduced folate carrier (RFC) and folate receptors.[5] Once inside the cell, it is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[6] These polyglutamated derivatives are retained within the cell and exhibit increased inhibitory activity against other folate-dependent enzymes.[7]

Pemetrexed

Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also TS and GARFT, making it effective against a broad range of solid tumors.[2][8] Its polyglutamated forms are particularly potent inhibitors of TS and GARFT.[5]

Cellular Uptake and Metabolism: Similar to methotrexate, pemetrexed is transported into cells by the RFC and folate receptors. It is an excellent substrate for FPGS, leading to rapid and extensive polyglutamation, which enhances its intracellular retention and inhibitory potency.[5][9]

Raltitrexed

Raltitrexed is a specific inhibitor of thymidylate synthase.[3][10] Its high specificity results in a more targeted disruption of DNA synthesis with a potentially different toxicity profile compared to other antifolates.

Cellular Uptake and Metabolism: Raltitrexed is actively transported into cells where it is efficiently converted to polyglutamate forms. These polyglutamated metabolites are substantially more potent inhibitors of TS than the parent drug and are retained intracellularly for prolonged periods.[3]

Trimethoprim

Trimethoprim is a selective inhibitor of bacterial DHFR, exhibiting a much higher affinity for the bacterial enzyme than for its mammalian counterpart. This selectivity makes it an effective antibacterial agent.[11]

Quantitative Data on Enzyme Inhibition

The inhibitory activities of tetrahydrofolate analogues are quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for the aforementioned analogues.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Tetrahydrofolate Analogues

CompoundOrganism/Enzyme SourceKi (nM)IC50 (nM)Reference(s)
MethotrexateHuman (recombinant)0.0034-[12]
Methotrexate-Glu5Human (recombinant)0.0014-[12]
PralatrexateHuman (recombinant)45-[6]
PemetrexedHuman (recombinant)>200-[6]
TrimethoprimE. coli-5[13]
TrimethoprimHuman-260,000[13]

Table 2: Inhibition of Thymidylate Synthase (TS) by Tetrahydrofolate Analogues

CompoundOrganism/Enzyme SourceKi (nM)IC50 (nM)Reference(s)
Pemetrexed-Glu5-1.4-[5]
Raltitrexed-Glu3+Cell-free systems1-[8]
RaltitrexedCCRF-CEM cells-<10[14]

Table 3: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT) by Tetrahydrofolate Analogues

CompoundOrganism/Enzyme SourceKi (nM)IC50 (nM)Reference(s)
Pemetrexed-Glu5-65-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of tetrahydrofolate analogues.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[11][12][13][15]

Materials:

  • 96-well clear flat-bottom microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test inhibitor (e.g., Methotrexate)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHF and NADPH in DHFR Assay Buffer. Protect the DHF solution from light.

    • Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations.

    • Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the test inhibitor at various concentrations.

    • Positive Control (No Inhibition): Add assay buffer instead of the inhibitor.

    • Blank (No Enzyme): Add assay buffer.

  • Add the diluted DHFR enzyme to all wells except the blank.

  • Add the NADPH solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Initiate the Reaction: Add the DHF solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic reading of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance over time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This method quantifies TS activity by measuring the release of tritium (³H) from [5-³H]-dUMP as it is converted to dTMP.[16][17]

Materials:

  • [5-³H]-dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (CH₂-THF, cofactor)

  • Cell or tissue extracts containing TS, or purified TS enzyme

  • Tris-HCl buffer (pH 7.5) containing MgCl₂, EDTA, and dithiothreitol

  • Activated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the buffer, CH₂-THF, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the cell/tissue extract or purified TS to the reaction mixture.

  • Initiate the Reaction: Add [5-³H]-dUMP to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

  • Stop the Reaction: Terminate the reaction by adding ice-cold activated charcoal suspension. The charcoal binds to the unreacted [5-³H]-dUMP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Measurement: Transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³H released, which is proportional to the TS activity.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

The activity of GARFT can be determined by monitoring the formation of the product, formylglycinamide ribonucleotide (fGAR), from glycinamide ribonucleotide (GAR) and 10-formyl-THF.

Materials:

  • Purified GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-tetrahydrofolate (10-formyl-THF)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test inhibitor (e.g., Pemetrexed)

  • Method for product detection (e.g., HPLC or a coupled enzymatic assay)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the assay buffer, GAR, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the Reaction: Add 10-formyl-THF to start the reaction.

  • Incubation: Incubate for a defined period.

  • Termination and Detection: Stop the reaction (e.g., by adding acid or by heat inactivation). Quantify the amount of fGAR produced using a suitable detection method.

  • Data Analysis:

    • Calculate the rate of fGAR formation.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 or Ki value.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to tetrahydrofolate analogues.

Folate_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT CH2THF->THF CHOTHF 10-Formyl-THF CH2THF->CHOTHF MTHFD dTMP dTMP CH2THF->dTMP TS Purines Purine Synthesis CHOTHF->Purines GARFT AICARFT dUMP dUMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Purines->DNA Antifolate_Mechanism cluster_cell Intracellular Space Antifolates Antifolates (e.g., Methotrexate, Pemetrexed) RFC Reduced Folate Carrier (RFC) Antifolates->RFC Cell Target Cell FPGS Folylpolyglutamate Synthetase (FPGS) RFC->FPGS Cellular Uptake Polyglutamates Antifolate Polyglutamates FPGS->Polyglutamates Polyglutamylation DHFR DHFR Polyglutamates->DHFR Inhibition TS TS Polyglutamates->TS Inhibition GARFT GARFT Polyglutamates->GARFT Inhibition THF_depletion THF Depletion DHFR->THF_depletion Thymidylate_inhibition Inhibition of Thymidylate Synthesis TS->Thymidylate_inhibition Purine_inhibition Inhibition of Purine Synthesis GARFT->Purine_inhibition Apoptosis Apoptosis / Cell Cycle Arrest THF_depletion->Apoptosis Thymidylate_inhibition->Apoptosis Purine_inhibition->Apoptosis Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) start->prep_reagents setup_assay Set up Assay Plate (Controls and Test Concentrations) prep_reagents->setup_assay initiate_reaction Initiate Reaction setup_assay->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry, Radioactivity) initiate_reaction->measure_activity data_analysis Data Analysis measure_activity->data_analysis determine_kinetics Determine Ki / IC50 data_analysis->determine_kinetics end End determine_kinetics->end

References

The Role of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic folate analog, 5,6,7,8-Tetrahydro-8-deazahomofolic acid, and its role as an inhibitor in one-carbon metabolism. As a structural analog of tetrahydrofolic acid, this compound has been investigated for its potential to interfere with the enzymatic pathways crucial for nucleotide biosynthesis and the regeneration of metabolic cofactors. This document details its inhibitory effects on key enzymes of one-carbon metabolism, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), glycinamide ribonucleotide (GAR) transformylase, and aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase. While characterized as a weak inhibitor, its study provides valuable insights into the structure-activity relationships of folate analogs. This guide includes a summary of its biological activity, detailed experimental protocols for relevant enzyme assays, and diagrams illustrating its place within the broader context of one-carbon metabolism.

Introduction to One-Carbon Metabolism and Folate Analogs

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for cellular proliferation and maintenance. This metabolic system is responsible for the transfer of one-carbon units in various oxidation states, which are critical for the biosynthesis of purines, thymidylate, and certain amino acids such as serine and methionine. The central carrier of these one-carbon units is tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9).

The critical role of one-carbon metabolism in cell division has made it a key target for anticancer and antimicrobial therapies. Folate analogs, or antifolates, are a class of drugs designed to interfere with this pathway by inhibiting the enzymes that utilize folate cofactors. This compound is a synthetic analog of tetrahydrofolic acid, developed to probe the enzymatic requirements of folate-dependent enzymes and to explore potential therapeutic applications.

Mechanism of Action of this compound

This compound has been evaluated as a potential inhibitor of several key enzymes within the one-carbon metabolism pathway. Research has indicated that it acts as a weak inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), glycinamide-ribonucleotide transformylase (GAR-TFase), and aminoimidazolecarboxamide ribonucleotide transformylase (AICAR-TFase).[1] Additionally, it has demonstrated low substrate activity for thymidylate synthase.[1] The modest growth inhibition observed against certain bacterial strains and leukemia cell lines is attributed to its interaction with these enzymes.[1]

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidine nucleotides. This compound exhibits weak inhibitory activity against this enzyme.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is essential for regenerating the pool of active folate cofactors. The inhibitory effect of this compound on DHFR is characterized as weak.

Inhibition of Purine Biosynthesis Enzymes: GAR-TFase and AICAR-TFase

The de novo synthesis of purines involves two formylation steps catalyzed by GAR-TFase and AICAR-TFase, both of which utilize a derivative of tetrahydrofolate as a one-carbon donor. This compound has been shown to be a weak inhibitor of both of these transformylases.

Quantitative Data on Enzyme Inhibition and Cellular Activity

The primary literature describing the initial biological evaluation of this compound characterizes its inhibitory activity in qualitative terms ("weak" or "modest").[1] Specific quantitative data, such as IC50 or Ki values, were not available in the searched literature. Access to the full text of the primary research article by DeGraw et al. (1988) in the Journal of Medicinal Chemistry is required to obtain this specific quantitative information.

Table 1: In Vitro Enzyme Inhibition by this compound

Enzyme TargetSource OrganismInhibition Data (IC50/Ki)Reference
Thymidylate Synthase (TS)Data not availableData not available in searched literature[1]
Dihydrofolate Reductase (DHFR)Data not availableData not available in searched literature[1]
Glycinamide-ribonucleotide Transformylase (GAR-TFase)Data not availableData not available in searched literature[1]
Aminoimidazolecarboxamide ribonucleotide Transformylase (AICAR-TFase)Data not availableData not available in searched literature[1]

Table 2: In Vitro Cellular Growth Inhibition by this compound

Cell Line/OrganismGrowth Inhibition Data (IC50)Reference
EnterococciModest inhibition (quantitative data not available)[1]
Lactic acid bacteriaModest inhibition (quantitative data not available)[1]
L1210 cellsModest inhibition (quantitative data not available)[1]

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway and Points of Inhibition

The following diagram illustrates the central pathways of one-carbon metabolism and highlights the enzymes that are weakly inhibited by this compound.

One_Carbon_Metabolism cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_folate_cycle Folate Cycle GAR_TFase GAR Transformylase AICAR_TFase AICAR Transformylase TS Thymidylate Synthase dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF Product dUMP dUMP dUMP->TS DHFR Dihydrofolate Reductase THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR THF->GAR_TFase One-carbon donor THF->AICAR_TFase One-carbon donor CH2_THF 5,10-Methylene-THF THF->CH2_THF from Serine CH2_THF->TS One-carbon donor CH2_THF->THF to Glycine Serine Serine Glycine Glycine Inhibitor 5,6,7,8-Tetrahydro-8- dezahomofolic acid Inhibitor->GAR_TFase Inhibitor->AICAR_TFase Inhibitor->TS Inhibitor->DHFR

Caption: Overview of one-carbon metabolism highlighting the inhibitory targets of this compound.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against a target enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Solution reaction_setup Set up Reaction Mixtures (Enzyme, Substrate, Inhibitor) enzyme_prep->reaction_setup substrate_prep Prepare Substrate Solution substrate_prep->reaction_setup inhibitor_prep Prepare Inhibitor Stock Solution serial_dilution Serial Dilution of Inhibitor inhibitor_prep->serial_dilution serial_dilution->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation measurement Measure Enzyme Activity (e.g., Spectrophotometry) incubation->measurement data_plotting Plot Activity vs. Inhibitor Concentration measurement->data_plotting ic50_calc Calculate IC50/Ki Values data_plotting->ic50_calc

Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound against a target enzyme.

Experimental Protocols

The following are representative protocols for the key enzyme assays. The specific conditions used for the evaluation of this compound may vary and would be detailed in the primary research article.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH to NADP+.

Materials:

  • DHFR enzyme preparation

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In the wells of a 96-well plate, add varying concentrations of the inhibitor. Include control wells with no inhibitor.

  • Add the DHFR enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a mixture of DHF and NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Calculate the reaction rates from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay

This assay also monitors the oxidation of a cofactor, in this case, N5,N10-methylenetetrahydrofolate to dihydrofolate, which can be followed by an increase in absorbance at 340 nm.

Materials:

  • TS enzyme preparation

  • dUMP substrate

  • N5,N10-methylenetetrahydrofolate cofactor

  • Assay Buffer (e.g., Tris-HCl with dithiothreitol)

  • This compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound.

  • To the wells of a microplate, add the TS enzyme and the inhibitor dilutions.

  • Initiate the reaction by adding a mixture of dUMP and N5,N10-methylenetetrahydrofolate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine the IC50 value.

GAR and AICAR Transformylase Inhibition Assays

The activity of these enzymes can be measured by coupling the reaction to subsequent enzymatic steps that result in a detectable product or by using radiolabeled substrates. A common method involves spectrophotometrically monitoring the folate cofactor-dependent reaction.

Materials:

  • GAR or AICAR transformylase enzyme preparation

  • Glycinamide ribonucleotide (for GAR-TFase) or aminoimidazolecarboxamide ribonucleotide (for AICAR-TFase) substrate

  • A suitable formyl donor (e.g., 10-formyl-5,8-dideazafolate)

  • Assay Buffer

  • This compound

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing the enzyme, substrate, and varying concentrations of the inhibitor.

  • Initiate the reaction by the addition of the formyl donor.

  • Monitor the reaction progress by a method appropriate for the specific assay, such as a change in absorbance at a specific wavelength.

  • Calculate reaction rates and determine the IC50 value of the inhibitor.

Conclusion

This compound serves as an interesting tool compound for probing the active sites of folate-dependent enzymes. Although characterized as a weak inhibitor of key enzymes in one-carbon metabolism, its study contributes to the broader understanding of the structural requirements for effective antifolate design. Further research, potentially involving access to the detailed quantitative data from original studies, would be beneficial for a more complete understanding of its inhibitory profile. The methodologies and pathways detailed in this guide provide a framework for the continued investigation of this and other novel folate analogs in the context of drug discovery and development.

References

A Technical Guide to the Structural Analysis of 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-deaza-5,6,7,8-tetrahydroaminopterin derivatives represent a class of antifolate compounds that have garnered significant interest in medicinal chemistry and drug development. As analogues of the potent dihydrofolate reductase (DHFR) inhibitor aminopterin, their modified chemical scaffold offers the potential for altered selectivity, improved pharmacokinetic profiles, and novel interactions with their target enzyme. This technical guide provides an in-depth overview of the structural analysis of these derivatives, encompassing their synthesis, biological evaluation, and the molecular basis of their mechanism of action. The inhibition of DHFR disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleotides and certain amino acids, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[1][2][3]

Synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives

A novel and efficient synthetic route for 8-deaza-5,6,7,8-tetrahydroaminopterin analogues proceeds through an aziridine intermediate.[4][5] This method avoids the formation of byproducts that can occur with traditional carbon-nitrogen bond hydrogenolysis.[4][5] The general synthetic strategy involves the catalytic hydrogenation of a pterin analogue to yield a tetrahydropyrido[3,2-d]pyrimidine, which is then converted to a key aziridine intermediate.[6] Ring-opening of this aziridine with various aromatic amines, catalyzed by silica gel, affords the desired 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives in good yields.[6]

Spectroscopic Data of Key Intermediates and Derivatives

The structural elucidation of the synthesized compounds relies heavily on modern spectroscopic techniques. The following table summarizes representative spectroscopic data for key intermediates and final products.

Compound1H-NMR (DMSO-d6, δ ppm)13C-NMR (DMSO-d6, δ ppm)Mass Spectrometry (m/z)
6-(Hydroxymethyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-2,4-diamine (6) 7.90 (br. s, 2H, 4-NH2), 6.93 (br. s, 2H, 2-NH2), 4.97-4.90 (br. s x 2, 2H, CH2OH), 3.47-3.41 (m, 1H, 6-CH), 3.16 (m, 1H, 8-CHaHb), 2.68-2.59 (m, 1H, 8-CHaHb), 1.93-1.88 (m, 1H, 7-CHaHb), 1.53 (m, 1H, 7-CHaHb)157.47 (C-8a), 150.52 (C-4), 129.18 (C-2), 116.39 (C-4a), 63.92 (CH2OH), 52.74 (C-6), 22.41 (C-7, C-8)ESI-MS: 196.1 [M+H]+. HRMS: calcd for C8H14N5O [M+H]+ 196.11984, found 196.11963.[6]
6-(Chloromethyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-2,4-diamine (7) 4.06-3.92 (m, 2H, CH2Cl), 3.70-3.68 (m, 1H, 6-CH), 2.64-2.44 (m, 2H, 8-CH2), 1.98-1.95 (m, 1H, 7-CHaHb), 1.77-1.70 (m, 1H, 7-CHaHb)51.79 (6-CH), 47.35 (CH2Cl), 23.19 (7-CH2), 22.04 (8-CH2)ESI-MS: 214.1 [M+H]+ (35Cl), 216.1 [M+H]+ (37Cl). HRMS: calcd for C8H13ClN5 [M+H]+ 214.08595, found 214.08617.[6]
Aziridine Intermediate (5) 6.12 (s, 2H, 4-NH2), 5.52 (s, 2H, 2-NH2), 2.48-2.47 (m, 1H, 6-CH), 2.34-2.28 (m, 1H, 8-CHaHb), 2.27-2.19 (m, 1H, 8-CHaHb), 2.14-2.13 (d, J = 5.2 Hz, 1H, NCHaHb), 2.09-2.06 (m, 1H, 7-CHaHb), 1.96-1.91 (m, 1H, 7-CHaHb), 1.56-1.55 (d, J = 4.0 Hz, 1H, NCHaHb)160.50 (2-C), 159.09 (4-C), 154.62 (8a-C), 117.48 (4a-C), 35.23 (6-CH), 33.33 (N-CH2), 25.26 (8-CH2), 21.05 (7-CH2)ESI-MS: 178.1 [M+H]+. HRMS (ESI): calcd for C8H12N5 [M+H]+ 178.10872, found 178.10813.[6]
Diethyl N-{4-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate (10) ---
Diethyl N-{5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate (11) ---
Methyl 5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]furan-2-carboxylate (12) --HRMS (ESI): calcd for C14H19N6O3 [M+H]+ 319.15186, found 319.15244.[6]

Biological Activity and Mechanism of Action

The Folate Signaling Pathway and DHFR Inhibition

8-deaza-5,6,7,8-tetrahydroaminopterin derivatives exert their biological effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][7] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][8] By competitively binding to the active site of DHFR, these inhibitors deplete the intracellular pool of THF, leading to the disruption of DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis.[2]

Folate_Pathway cluster_synthesis Thymidylate & Purine Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP One-carbon transfer Purines Purine Synthesis THF->Purines One-carbon transfer NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor 8-deaza-5,6,7,8- tetrahydroaminopterin Derivatives Inhibitor->DHFR Inhibition dTMP dTMP dUMP->dTMP DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA

Folate metabolism and DHFR inhibition.
In Vitro Cytotoxicity and DHFR Inhibition

Several novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and for their inhibitory activity against recombinant human DHFR (rhDHFR).[7] The data indicates that these compounds exhibit promising antifolate activity, although in some cases, they are less potent than the well-established DHFR inhibitor, methotrexate (MTX).[7]

CompoundCell LineIC50 (µM) vs. MTXrhDHFR Inhibition vs. MTX
Compound 9 (8-deaza-5,6,7,8-tetrahydroaminopterin) BGC-8234- to 10-fold poorer~17-fold poorer
HL-604- to 10-fold poorer~17-fold poorer
Bel-74024- to 10-fold poorer~17-fold poorer
HeLa4- to 10-fold poorer~17-fold poorer
ZL033 HL-602.0 ± 1.0-

Data compiled from Zhang et al. (2009) and Molecules (2012).[6][7]

Experimental Protocols

General Synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives via Aziridine Intermediate

The following is a generalized protocol for the synthesis of the target derivatives. Specific quantities and reaction times may vary depending on the specific analogue being synthesized.

Synthesis_Workflow start Pterin Analogue step1 Catalytic Hydrogenation (PtO2, HCl, Ethanol) start->step1 intermediate1 6-(Hydroxymethyl) derivative (6) step1->intermediate1 step2 Chlorination (POCl3, reflux) intermediate1->step2 intermediate2 6-(Chloromethyl) derivative (7) step2->intermediate2 step3 Cyclization (DBU, Acetonitrile) intermediate2->step3 intermediate3 Aziridine Intermediate (5) step3->intermediate3 step4 Ring-opening with Aromatic Amine (Silica gel, solvent-free) intermediate3->step4 purification Column Chromatography (Silica gel) step4->purification product 8-deaza-5,6,7,8- tetrahydroaminopterin Derivative purification->product

Synthetic workflow for 8-deaza derivatives.

Materials:

  • Pterin analogue

  • Platinum(IV) oxide (PtO2)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Phosphorus oxychloride (POCl3)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Aromatic amine

  • Activated silica gel

  • Solvents for column chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

  • Catalytic Hydrogenation: The starting pterin analogue is hydrogenated in the presence of PtO2 and HCl in ethanol to yield the 6-(hydroxymethyl) derivative.[6]

  • Chlorination: The resulting alcohol is refluxed with POCl3 to produce the 6-(chloromethyl) derivative.[6]

  • Cyclization: The chloromethyl compound is treated with DBU in acetonitrile to form the key aziridine intermediate.[6]

  • Ring-opening and Coupling: The aziridine intermediate is reacted with the desired aromatic amine in the presence of activated silica gel under solvent-free conditions.[6]

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 8-deaza-5,6,7,8-tetrahydroaminopterin derivative.[6]

DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of the compounds on DHFR activity by monitoring the NADPH-dependent reduction of DHF to THF. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured.[9]

Materials:

  • Recombinant human DHFR enzyme

  • DHFR assay buffer

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the DHFR enzyme. Include controls for no inhibitor and no enzyme.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[9]

  • Reaction Initiation: Start the reaction by adding a mixture of DHF and NADPH to all wells.[9]

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.[9]

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[9]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[9]

Structural Analysis and Future Directions

While detailed spectroscopic data confirms the chemical structures of the synthesized 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives, a crucial aspect of their structural analysis remains the elucidation of their binding mode within the active site of DHFR. To date, a publicly available X-ray crystal structure of an 8-deaza-5,6,7,8-tetrahydroaminopterin derivative in complex with DHFR has not been reported. Obtaining such a structure would be invaluable for understanding the precise molecular interactions that govern their inhibitory potency and for guiding the rational design of next-generation inhibitors with improved efficacy and selectivity.

Computational docking studies have been employed to predict the binding poses of these derivatives and to rationalize their structure-activity relationships.[7] These in silico models, while useful, await experimental validation through high-resolution structural biology techniques.

Future research in this area should focus on:

  • Co-crystallization of derivatives with DHFR: To provide a definitive understanding of the binding interactions.

  • Expansion of the derivative library: To further explore the structure-activity relationship and optimize for potency and selectivity.

  • In vivo evaluation: To assess the therapeutic potential of the most promising compounds in preclinical models of cancer.

By integrating synthetic chemistry, molecular biology, and structural biology, the full therapeutic potential of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives as novel antifolate agents can be realized.

References

In Vitro Activity of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid on L1210 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 5,6,7,8-Tetrahydro-8-deazahomofolic acid against the L1210 murine leukemia cell line. The information presented is synthesized from key research findings, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Findings

This compound has demonstrated modest activity against L1210 cells in vitro. Its mechanism of action is believed to involve the inhibition of several key enzymes within the folate metabolic pathway, albeit with weak potency. This guide summarizes the available data on its cytotoxicity and enzymatic inhibition.

Data Presentation

L1210 Cell Growth Inhibition

The cytotoxic effect of this compound on L1210 cells is characterized by the following quantitative measure:

CompoundCell LineIC50 (µM)Citation
This compoundL1210> 40

IC50: The concentration of a drug that gives half-maximal response.

Enzymatic Inhibition

This compound has been evaluated as an inhibitor of several folate-dependent enzymes. The available data indicates weak inhibition across the tested enzymes.

EnzymeSource OrganismInhibition DataCitation
Thymidylate SynthaseLactobacillus caseiWeak inhibitor
Dihydrofolate ReductaseLactobacillus caseiWeak inhibitor
Glycinamide Ribonucleotide TransformylaseLactobacillus caseiWeak inhibitor
Aminoimidazolecarboxamide Ribonucleotide TransformylaseLactobacillus caseiWeak inhibitor

Note: Specific inhibition constants (Ki) or IC50 values for enzymatic assays were not detailed in the available literature.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound.

L1210 Cell Culture and Growth Inhibition Assay

Cell Line Maintenance:

  • L1210 murine leukemia cells were maintained in suspension culture.

  • Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).

  • Incubation Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Growth Inhibition Assay Protocol:

  • Cell Seeding: L1210 cells were seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well in 200 µL of culture medium.

  • Drug Preparation: A stock solution of this compound was prepared in a suitable solvent and serially diluted to achieve the desired final concentrations.

  • Drug Exposure: The serially diluted compound was added to the wells containing the L1210 cells. A vehicle control (solvent only) was also included.

  • Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

  • Cell Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assays

Detailed protocols for the specific enzyme inhibition assays were not available in the reviewed literature. However, a general workflow for such assays is described below.

General Enzyme Inhibition Assay Workflow:

  • Enzyme Preparation: Purified or partially purified enzymes (Thymidylate Synthase, Dihydrofolate Reductase, etc.) were obtained from appropriate sources (e.g., Lactobacillus casei).

  • Inhibitor Preparation: this compound was dissolved in a suitable buffer to create a stock solution, which was then serially diluted.

  • Assay Reaction: The assay was initiated by combining the enzyme, its specific substrate(s), and the inhibitor in a reaction buffer at an optimal pH and temperature.

  • Reaction Monitoring: The rate of the enzymatic reaction was monitored by measuring the change in absorbance or fluorescence of a substrate or product over time using a spectrophotometer or fluorometer.

  • Data Analysis: The initial reaction velocities were calculated for each inhibitor concentration. The percentage of inhibition was determined by comparing the reaction rates in the presence of the inhibitor to the rate of an uninhibited control. Inhibition constants (e.g., Ki or IC50) were then calculated using appropriate enzyme kinetic models.

Visualizations

Folate Metabolism and Potential Inhibition Sites

The following diagram illustrates the key enzymes in the folate pathway that are potential targets for inhibitors like this compound.

Folate_Pathway cluster_enzymes Enzyme Targets DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ dTMP dTMP dUMP dUMP dUMP->dTMP 5,10-methylene-THF GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR 10-formyl-THF AICAR Aminoimidazolecarboxamide Ribonucleotide (AICAR) FAICAR Formylaminoimidazolecarboxamide Ribonucleotide (FAICAR) AICAR->FAICAR 10-formyl-THF DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) GART GAR Transformylase (GART) AICART AICAR Transformylase (AICART) Inhibitor 5,6,7,8-Tetrahydro-8- deahomofolic acid Inhibitor->DHFR Inhibitor->TS Inhibitor->GART Inhibitor->AICART Cytotoxicity_Workflow start Start: L1210 Cell Culture seed Seed Cells into Microtiter Plates start->seed prepare_drug Prepare Serial Dilutions of This compound seed->prepare_drug treat Treat Cells with Compound prepare_drug->treat incubate Incubate for 48 hours (37°C, 5% CO2) treat->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess analyze Data Analysis: Calculate % Inhibition assess->analyze end Determine IC50 Value analyze->end

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Development of Novel Antifolate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led to a resurgence of interest in antifolate inhibitors. These agents, which disrupt the fundamental process of folate metabolism, have been a cornerstone of chemotherapy for decades. However, the emergence of drug resistance and the desire for improved therapeutic indices have spurred the development of a new generation of novel antifolate inhibitors. This technical guide provides an in-depth exploration of the discovery and development of these promising therapeutic agents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Folate Metabolic Pathway: A Critical Target in Oncology

Folate, a B-vitamin, is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various biological molecules. Rapidly proliferating cancer cells have a high demand for folates to sustain their growth and division. Antifolate drugs exploit this dependency by inhibiting key enzymes in the folate metabolic pathway, leading to the depletion of essential downstream products and ultimately, cell death.[1]

The central enzyme in this pathway is dihydrofolate reductase (DHFR), which reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate. Another key enzyme is thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.

Folate_Metabolism_Pathway Folate Folate DHF DHF Folate->DHF Cellular Uptake THF THF DHF->THF NADPH -> NADP+ DHFR DHFR THF->DHF Serine -> Glycine Purine_Synthesis Purine_Synthesis THF->Purine_Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TS TS DNA_Synthesis DNA_Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis

Overcoming the Challenge of Antifolate Resistance

The clinical efficacy of classical antifolates, such as methotrexate (MTX), can be limited by the development of resistance.[2] Key mechanisms of resistance include:

  • Impaired drug transport: Reduced expression or mutations in the reduced folate carrier (RFC), the primary transporter for classical antifolates, can limit drug uptake.[2]

  • Decreased polyglutamylation: Classical antifolates are polyglutamylated within the cell, which enhances their retention and inhibitory activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to decreased polyglutamylation and increased drug efflux.[3][4]

  • Target enzyme alterations: Amplification of the DHFR gene or mutations that decrease the binding affinity of the inhibitor can render the drug less effective.[2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump antifolates out of the cell.[4]

The development of novel antifolates aims to circumvent these resistance mechanisms by designing molecules with alternative transport mechanisms, reduced reliance on polyglutamylation, and potent activity against mutated target enzymes.[3]

A New Generation of Antifolate Inhibitors

Novel antifolate inhibitors can be broadly categorized based on their primary molecular target and their chemical structure.

Dihydrofolate Reductase (DHFR) Inhibitors

These inhibitors directly target DHFR, preventing the regeneration of THF.

  • Classical DHFR Inhibitors: These are structurally similar to folic acid and require active transport into the cell and subsequent polyglutamylation for optimal activity. Pralatrexate is a notable example, designed for higher affinity for RFC and FPGS.[1][5][6]

  • Non-classical DHFR Inhibitors: These lipophilic molecules can enter cells via passive diffusion, bypassing RFC-mediated transport, and do not require polyglutamylation.[7] Trimetrexate is a well-known non-classical DHFR inhibitor.[8]

Thymidylate Synthase (TS) Inhibitors

These agents directly inhibit TS, blocking the synthesis of dTMP.

  • Raltitrexed: A quinazoline-based folate analog that is a specific and potent inhibitor of TS. It is actively transported into cells by RFC and is extensively polyglutamylated.[9][10][11]

  • Pemetrexed: A multi-targeted antifolate that inhibits not only TS but also DHFR and glycinamide ribonucleotide formyltransferase (GARFT), another enzyme in the purine synthesis pathway.[4][12]

Quantitative Comparison of Novel Antifolate Inhibitors

The potency of novel antifolate inhibitors is typically evaluated through in vitro assays that measure their ability to inhibit their target enzymes (enzyme inhibition assays) and to suppress the growth of cancer cell lines (cell proliferation assays). The key parameters used for comparison are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

InhibitorTarget(s)Cell LineIC50 (nM)EnzymeKi (nM)Reference(s)
Pemetrexed TS, DHFR, GARFTVarious42 - 894Folate receptor alpha-[13]
Raltitrexed TSVarious15 - 1000Folate receptor alpha-[13]
Pralatrexate DHFRVarious168 - 1000Folate receptor alpha-[13]
Trimetrexate DHFRHuman4.74Human DHFR-[8]
Piritrexim DHFRP. carinii38P. carinii DHFR-[8]
Compound 4 DHFRBovine liver4Bovine liver DHFR-[14]
Compound 2 DHFR-60DHFR-[14]
Compound CTh7 DHFR-150DHFR-[15]
Iclaprim DHFRS. aureus (DfrG)-S. aureus (DfrG)1350[16]
Methotrexate DHFRS. aureus (DfrG)-S. aureus (DfrG)1.8[16]

Table 1: In Vitro Potency of Selected Novel Antifolate Inhibitors.

DrugAdministrationClearanceVolume of Distribution (Vd)Terminal Half-life (t1/2)Reference(s)
Pemetrexed 10-min IV infusion91.6 mL/min12.9 L (central)~3.5 hours[17]
Raltitrexed IV administration51.6 mL/min548 L198 hours[9]
Pralatrexate IV push (3-5 min)218-495 mL/min36-106 L12-18 hours[1][5]

Table 2: Pharmacokinetic Parameters of Clinically Approved Novel Antifolates.

Experimental Protocols for Antifolate Drug Discovery and Development

The discovery and development of novel antifolate inhibitors involve a series of well-defined experimental stages, from initial screening to in vivo efficacy testing.

Drug_Discovery_Workflow Start Compound Library HTS High-Throughput Screening (DHFR/TS Inhibition Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Start Inactive Compounds Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen Active Compounds Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Cell_Assay Cell-Based Proliferation Assays Lead_Opt->Cell_Assay Cell_Assay->Lead_Opt Suboptimal Compounds In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Assay->In_Vivo Potent Compounds In_Vivo->Lead_Opt Inefficacious/Toxic Candidate Preclinical Candidate In_Vivo->Candidate Efficacious & Safe

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is a primary screen to identify compounds that inhibit the enzymatic activity of DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. Inhibitors of DHFR will slow down this reaction.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHF, and NADPH in each well of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).

  • Initiate the reaction by adding the DHFR enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells in culture.

Principle: The MTS assay is a colorimetric method that measures the number of viable cells. The MTS tetrazolium compound is reduced by metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • MTS reagent solution

  • Test compounds

  • 96-well tissue culture plates

  • Microplate reader capable of reading absorbance at 490 nm

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Add the MTS reagent to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability versus the logarithm of the compound concentration and fitting the data to a dose-response curve.[18][19][20][21]

In Vivo Efficacy Studies (Xenograft Mouse Model)

These studies evaluate the antitumor activity of a lead compound in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor formation)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.[22][23][24]

  • Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[22]

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data by comparing the tumor growth in the treated groups to the control group. Key efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.[25][26]

Future Directions and Conclusion

The discovery and development of novel antifolate inhibitors represent a vibrant and promising area of oncology research. The focus is now on developing agents with enhanced selectivity for tumor cells, improved pharmacokinetic properties, and the ability to overcome known resistance mechanisms. Multi-targeted antifolates and compounds designed to exploit specific molecular characteristics of cancer cells are at the forefront of this research.

This technical guide has provided a comprehensive overview of the core principles and methodologies involved in the discovery and development of novel antifolate inhibitors. By understanding the intricacies of the folate metabolic pathway, the mechanisms of drug resistance, and the rigorous experimental protocols required for drug evaluation, researchers and drug development professionals can contribute to the advancement of this critical class of anticancer agents, ultimately bringing new hope to patients.

References

Exploring 5,6,7,8-Tetrahydro-8-deazahomofolic Acid as a Potential Thymidylate Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5,6,7,8-tetrahydro-8-deazahomofolic acid as a potential inhibitor of thymidylate synthase (TS), a critical enzyme in de novo DNA synthesis. This document synthesizes available data on its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction: Thymidylate Synthase as a Therapeutic Target

Thymidylate synthase (TS) is a pivotal enzyme in the folate metabolic pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is the sole intracellular de novo source of dTMP, an essential precursor for DNA synthesis and repair. Consequently, TS has long been a key target for cancer chemotherapy. Inhibition of TS leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotide pools and ultimately "thymineless death" in rapidly proliferating cancer cells.

Folate analogs, which mimic the natural substrate 5,10-methylenetetrahydrofolate, represent a major class of TS inhibitors. This compound is one such analog that has been investigated for its potential to inhibit TS and other folate-dependent enzymes.

Biochemical Profile of this compound

This compound has been synthesized and evaluated for its biological activity.[1] Available studies characterize it as a potential but weak inhibitor of thymidylate synthase.[1][2] In addition to its effect on TS, it has shown inhibitory activity against other enzymes in the folate pathway.[2]

Enzymatic Inhibition

Table 1: Summary of Inhibitory Activity of this compound

Target EnzymeInhibitory ActivityReference
Thymidylate Synthase (TS)Weak[1][2]
Dihydrofolate Reductase (DHFR)Weak[1]
Glycinamide-ribonucleotide TransformylaseWeak[1]
Aminoimidazolecarboxamide Ribonucleotide TransformylaseWeak[1]
Cell-Based Activity

Consistent with its enzymatic inhibition profile, this compound has demonstrated modest growth-inhibitory effects on various cell lines in culture.[1][2]

Table 2: Cell Growth Inhibition by this compound

Cell LineActivityReference
L1210 (Murine Leukemia)Mild/Modest growth inhibition[1][2]
EnterococciMild growth inhibition[2]
Lactic acid bacteriaMild growth inhibition[2]

Signaling and Metabolic Pathways

The mechanism of action of this compound is intrinsically linked to the folate metabolism and de novo DNA synthesis pathways.

Folate_Metabolism_Pathway cluster_0 Folate Metabolism cluster_1 De Novo DNA Synthesis Folate Folate DHF DHF Folate->DHF DHFR Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) 5,10-Methylene-THF 5,10-Methylene-THF TS TS 5,10-Methylene-THF->TS DHFR DHFR THF THF DHF->THF DHFR THF->5,10-Methylene-THF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA dTMP->DNA Inhibitor 5,6,7,8-Tetrahydro-8- dezahomofolic acid Inhibitor->TS

Folate Metabolism and Thymidylate Synthase Inhibition Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of potential thymidylate synthase inhibitors like this compound.

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the enzymatic reaction.

Materials:

  • Purified thymidylate synthase (e.g., from L1210 cells)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mM EDTA, 10 mM 2-mercaptoethanol

  • dUMP solution

  • 5,10-methylenetetrahydrofolate solution

  • This compound (or other inhibitor) solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, dUMP, and the desired concentration of the inhibitor.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5,10-methylenetetrahydrofolate.

  • Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Determine the IC50 value by measuring the reaction rate at various inhibitor concentrations and fitting the data to a dose-response curve.

Spectrophotometric_Assay_Workflow Start Start Prepare Reaction Mixture\n(Buffer, dUMP, Inhibitor) Prepare Reaction Mixture (Buffer, dUMP, Inhibitor) Start->Prepare Reaction Mixture\n(Buffer, dUMP, Inhibitor) Pre-incubate at 37°C Pre-incubate at 37°C Prepare Reaction Mixture\n(Buffer, dUMP, Inhibitor)->Pre-incubate at 37°C Initiate with 5,10-Methylene-THF Initiate with 5,10-Methylene-THF Pre-incubate at 37°C->Initiate with 5,10-Methylene-THF Monitor A340 Monitor A340 Initiate with 5,10-Methylene-THF->Monitor A340 Calculate Reaction Rate Calculate Reaction Rate Monitor A340->Calculate Reaction Rate Determine IC50 Determine IC50 Calculate Reaction Rate->Determine IC50 End End Determine IC50->End

Workflow for Spectrophotometric Thymidylate Synthase Assay.
Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation, providing a measure of the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Materials:

  • L1210 murine leukemia cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound represents a scaffold with the potential to inhibit thymidylate synthase and other key enzymes in folate metabolism. The available data suggest that its inhibitory activity against TS is weak, and its effect on cancer cell proliferation is modest. Further lead optimization and structure-activity relationship (SAR) studies may be necessary to enhance its potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for the continued investigation of this and related compounds in the pursuit of novel anticancer therapeutics targeting thymidylate synthase.

References

An In-depth Technical Guide on 5-deaza-5,6,7,8-tetrahydrofolic acid: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF), a potent antifolate agent. The document details its chemical structure, molecular weight, a plausible synthetic route, and its mechanism of action as an inhibitor of a key enzyme in the de novo purine biosynthesis pathway. Furthermore, it provides detailed protocols for the evaluation of its cytotoxic and enzyme-inhibitory activities.

Chemical Structure and Molecular Properties

5-deaza-5,6,7,8-tetrahydrofolic acid is a structural analog of tetrahydrofolic acid where the nitrogen atom at position 5 is replaced by a carbon atom. This modification is crucial for its biological activity.

PropertyValueSource
Molecular Formula C20H24N6O6PubChem
Molecular Weight 444.4 g/mol PubChem
IUPAC Name (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acidPubChem
CAS Number 115587-73-0PubChem

Synthesis of 5-deaza-5,6,7,8-tetrahydrofolic acid

The synthesis of 5-deaza-5,6,7,8-tetrahydrofolic acid can be achieved through a multi-step process, similar to the synthesis of its analogs like 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF).[1][2] A plausible synthetic workflow is outlined below.

A 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine C Reductive Condensation A->C B di-tert-butyl N-(4-formylbenzoyl)-L-glutamate B->C D 5-deazafolic acid analog (protected) C->D E Catalytic Hydrogenation D->E F 5-deaza-5,6,7,8-tetrahydrofolic acid (protected) E->F G Deprotection (e.g., TFA) F->G H 5-deaza-5,6,7,8-tetrahydrofolic acid G->H

Plausible synthetic workflow for 5-deaza-5,6,7,8-tetrahydrofolic acid.
Experimental Protocol: Synthesis

Step 1: Reductive Condensation. To a solution of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine in a suitable solvent such as dimethylformamide (DMF), add di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. The reaction mixture is stirred at room temperature, and a reducing agent, for example, sodium cyanoborohydride, is added portion-wise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography to yield the protected 5-deazafolic acid analog.[2]

Step 2: Catalytic Hydrogenation. The protected 5-deazafolic acid analog is dissolved in a solvent like ethanol or methanol and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere at a suitable pressure until the reaction is complete (monitored by TLC or HPLC). The catalyst is then filtered off, and the solvent is evaporated to give the protected 5-deaza-5,6,7,8-tetrahydrofolic acid.[2]

Step 3: Deprotection. The protecting groups (tert-butyl esters) are removed by treating the product from the previous step with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The reaction is typically carried out at room temperature and monitored until completion. The final product, 5-deaza-5,6,7,8-tetrahydrofolic acid, is then isolated by precipitation and purified by recrystallization or chromatography.[2]

Biological Activity and Mechanism of Action

5-deaza-5,6,7,8-tetrahydrofolic acid exhibits its biological activity by acting as an antifolate, specifically by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARTFase). GARTFase is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides (adenine and guanine) that are essential for DNA and RNA synthesis. By inhibiting GARTFase, 5-DATHF disrupts the production of these essential building blocks, leading to the inhibition of cell proliferation, particularly in rapidly dividing cancer cells.

cluster_0 De Novo Purine Biosynthesis PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARTFase GAR->FGAR Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DNARNA DNA & RNA Synthesis Purines->DNARNA Inhibitor 5-deaza-5,6,7,8-tetrahydrofolic acid GAR_to_FGAR_edge GAR_to_FGAR_edge GARTFase_label GARTFase Inhibitor->GARTFase_label

References

Biological Evaluation of 8-Deazahomofolic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deazahomofolic acid and its derivatives represent a class of antifolate compounds that have been investigated for their potential as therapeutic agents. As analogs of folic acid, they are designed to interfere with the metabolic processes that are dependent on folate, which are crucial for cell growth and proliferation. This technical guide provides a comprehensive overview of the biological evaluation of 8-deazahomofolic acid and its key derivative, tetrahydro-8-deazahomofolic acid, summarizing the available quantitative data, detailing experimental protocols, and visualizing the pertinent biological pathways.

The primary mechanism of action of antifolates involves the inhibition of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By blocking these enzymes, antifolates disrupt the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, leading to the inhibition of cell division.

Quantitative Biological Activity

The biological activity of 8-deazahomofolic acid and its tetrahydro derivative has been evaluated against various cell lines and enzymes. The available quantitative data are summarized below.

CompoundCell Line / EnzymeAssay TypeIC50 / Ki ValueReference
8-Deazahomofolic AcidL1210 Leukemia CellsGrowth Inhibition87.5 µM[1]
8-Deazahomofolic AcidStreptococcus faeciumGrowth InhibitionModest Activity[1]
8-Deazahomofolic AcidLactobacillus caseiGrowth InhibitionModest Activity[1]
8-Deazahomofolic AcidThymidylate Synthase (TS)Enzyme InhibitionWeak Inhibitor[1]
8-Deazahomofolic AcidDihydrofolate Reductase (DHFR)Enzyme InhibitionWeak Inhibitor[1]
Tetrahydro-8-deazahomofolic AcidL1210 Leukemia CellsGrowth InhibitionModest Activity[1]
Tetrahydro-8-deazahomofolic AcidStreptococcus faeciumGrowth InhibitionModest Activity[1]
Tetrahydro-8-deazahomofolic AcidLactobacillus caseiGrowth InhibitionModest Activity[1]
Tetrahydro-8-deazahomofolic AcidThymidylate Synthase (TS)Enzyme InhibitionWeak Inhibitor[1]
Tetrahydro-8-deazahomofolic AcidDihydrofolate Reductase (DHFR)Enzyme InhibitionWeak Inhibitor[1]

Note: "Modest Activity" and "Weak Inhibitor" are reported as qualitative descriptions in the primary literature abstract. Specific quantitative values were not provided in the readily available resources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 8-deazahomofolic acid and its derivatives are provided below.

Cell Growth Inhibition Assay (L1210 Leukemia Cells)

This protocol outlines a typical method for assessing the cytotoxic effects of 8-deazahomofolic acid and its derivatives on the L1210 murine leukemia cell line.

Materials:

  • L1210 leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin

  • 8-Deazahomofolic acid and its derivatives

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: L1210 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Compound Addition: The test compounds are serially diluted in culture medium and added to the wells in a final volume of 100 µL, resulting in a total volume of 200 µL per well. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR, a key enzyme in the folate pathway.

Materials:

  • Purified dihydrofolate reductase (e.g., from L. casei or recombinant human)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • 8-Deazahomofolic acid and its derivatives

  • UV-visible spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of a standardized amount of DHFR enzyme.

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored over time.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited control. The Ki (inhibition constant) or IC50 value is then calculated from dose-response curves.

Thymidylate Synthase (TS) Inhibition Assay

This assay determines the inhibitory activity of the compounds against thymidylate synthase.

Materials:

  • Purified thymidylate synthase (e.g., from L. casei or recombinant human)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH₂-THF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing magnesium chloride and formaldehyde)

  • [5-³H]dUMP (for the tritium release assay) or a spectrophotometer for the spectrophotometric assay

  • 8-Deazahomofolic acid and its derivatives

Procedure (Spectrophotometric Method):

  • Reaction Mixture Preparation: In a cuvette, the assay buffer, dUMP, CH₂-THF, and the test compound at various concentrations are combined.

  • Enzyme Addition: The reaction is initiated by adding a known amount of thymidylate synthase.

  • Kinetic Measurement: The increase in absorbance at 340 nm is monitored over time. This corresponds to the conversion of CH₂-THF to dihydrofolate (DHF).

  • Data Analysis: The initial reaction rates are determined from the linear phase of the reaction. The percentage of inhibition is calculated by comparing the rates with and without the inhibitor. The Ki or IC50 value is determined from the resulting dose-response data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by antifolates and a general workflow for their biological evaluation.

Antifolate_Mechanism_of_Action cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by 8-Deazahomofolic Acid Derivatives DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ CH2THF 5,10-Methylene-THF THF->CH2THF Purines Purine Synthesis THF->Purines CH2THF->THF dUMP -> dTMP DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA dTMP dTMP Synthesis dTMP->DNA_RNA Cell Proliferation Inhibition Cell Proliferation Inhibition DNA_RNA->Cell Proliferation Inhibition DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) Antifolate 8-Deazahomofolic Acid & Derivatives Antifolate->DHFR Inhibition Antifolate->TS Inhibition

Caption: Mechanism of action of 8-deazahomofolic acid derivatives.

Biological_Evaluation_Workflow start Start: Compound Synthesis (8-Deazahomofolic Acid & Derivatives) in_vitro In Vitro Evaluation start->in_vitro enzyme_assays Enzyme Inhibition Assays (DHFR, TS) in_vitro->enzyme_assays cell_based_assays Cell-Based Assays (Growth Inhibition - L1210, etc.) in_vitro->cell_based_assays data_analysis Data Analysis (IC50, Ki Determination) enzyme_assays->data_analysis cell_based_assays->data_analysis in_vivo In Vivo Evaluation (Preclinical Models - Optional) data_analysis->in_vivo conclusion Conclusion: Biological Activity Profile data_analysis->conclusion Direct to Conclusion in_vivo->conclusion

Caption: General workflow for the biological evaluation of antifolates.

Conclusion

The biological evaluation of 8-deazahomofolic acid and its tetrahydro derivative indicates that these compounds exhibit modest antiproliferative activity against bacterial and cancer cell lines. Their mechanism of action is presumed to be through the inhibition of key enzymes in the folate pathway, namely DHFR and TS, although the reported inhibitory activity against these enzymes is weak. Further structure-activity relationship studies and medicinal chemistry efforts could potentially lead to the development of more potent analogs with improved therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other classes of antifolate compounds.

References

Methodological & Application

Application of Tetrahydrofolate Analogues in Cancer Chemotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of tetrahydrofolate analogues, a class of antimetabolite drugs, in cancer chemotherapy. It includes detailed information on their mechanism of action, clinical applications, and protocols for preclinical evaluation.

Introduction to Tetrahydrofolate Analogues (Antifolates)

Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Rapidly proliferating cancer cells have a high demand for these nucleotides. Tetrahydrofolate analogues, also known as antifolates, are structurally similar to folic acid and competitively inhibit key enzymes in the folate metabolism pathway, thereby disrupting DNA synthesis and inducing cell death in cancer cells.[1][2][3][4][5]

The primary targets for classical antifolates like methotrexate are Dihydrofolate Reductase (DHFR).[4] Newer generations of antifolates, such as pemetrexed and raltitrexed, have a broader mechanism of action, targeting multiple enzymes including Thymidylate Synthase (TS) and Glycinamide Ribonucleotide Formyltransferase (GARFT).[6][7]

Data Presentation: Efficacy and Dosage of Key Tetrahydrofolate Analogues

The following tables summarize the clinical applications, recommended dosages, and efficacy of commonly used tetrahydrofolate analogues in various cancers.

Table 1: Approved Tetrahydrofolate Analogues and Their Clinical Applications

Drug NamePrimary Target(s)Approved Cancer Indications
Methotrexate DHFRAcute Lymphoblastic Leukemia (ALL), Breast Cancer, Head and Neck Cancer, Non-Hodgkin's Lymphoma, Osteosarcoma[8][9][10]
Pemetrexed TS, DHFR, GARFTNon-Small Cell Lung Cancer (NSCLC; non-squamous), Malignant Pleural Mesothelioma[7][11][12][13]
Pralatrexate DHFRRelapsed or refractory Peripheral T-Cell Lymphoma (PTCL)[6][14][15][16]
Raltitrexed TSAdvanced Colorectal Cancer[11][14][17][18]

Table 2: Standard Dosage Regimens for Tetrahydrofolate Analogues

DrugIndicationDosage and Administration
Methotrexate Acute Lymphoblastic Leukemia (maintenance)20 mg/m² orally once weekly[8]
Breast Cancer40 mg/m² intravenously on days 1 and 8 of a combination regimen
Pemetrexed Non-Small Cell Lung Cancer / Mesothelioma500 mg/m² as an intravenous infusion over 10 minutes on Day 1 of each 21-day cycle[1][7][11][12][13]
Pralatrexate Peripheral T-Cell Lymphoma30 mg/m² via intravenous push over 3 to 5 minutes once weekly for 6 weeks in 7-week cycles[6][14][15][16][19]
Raltitrexed Advanced Colorectal Cancer3 mg/m² as a 15-minute intravenous infusion once every 3 weeks[14]

Note: Dosages can vary based on the specific regimen, patient factors, and in combination with other chemotherapy agents. Always consult detailed prescribing information.

Table 3: Comparative In Vitro Cytotoxicity (IC50) of Tetrahydrofolate Analogues in Human Cancer Cell Lines

Cell LineCancer TypeMethotrexate (nM)Pemetrexed (nM)Pralatrexate (nM)
MCF-7 Breast Adenocarcinoma114.31 ± 5.34[2]--
A549 Lung Carcinoma-1,861 (48h)[8]-
HCT-116 Colorectal Carcinoma13.56 ± 3.76[2]--
Jurkat T-cell Leukemia78 (median)[13]155 (median)[13]-
NCI-H460 Non-Small Cell Lung->200 (Ki)[20][21]45 (Ki)[20][21]

IC50 values can vary depending on the assay conditions and exposure time.

Table 4: Clinical Efficacy of Tetrahydrofolate Analogues in Key Clinical Trials

DrugCancer TypeTrial PhaseOverall Response Rate (ORR)Median Overall Survival (OS)
Pemetrexed Advanced NSCLC (second-line)III9.1%8.3 months[22]
Pemetrexed Advanced Breast Cancer (chemonaïve)II31%-
Pralatrexate Relapsed/refractory PTCLPivotal (PROPEL)29%14.5 months[14][15]
Pralatrexate Relapsed/refractory PTCLPooled Analysis40.7%16.3 months[1]
Raltitrexed Advanced Colorectal CancerIII14.3 - 19.3%9.7 - 10.9 months[14]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of tetrahydrofolate analogues stem from their ability to disrupt the synthesis of essential precursors for DNA and RNA, leading to cell cycle arrest and apoptosis.

Folate Metabolism and Antifolate Inhibition

The diagram below illustrates the central role of folate metabolism in nucleotide synthesis and the key enzymes targeted by antifolates.

Folate_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines GARFT mTHF 5,10-Methylene-THF THF->mTHF Serine Serine Glycine Glycine Serine->Glycine dUMP dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA/RNA Synthesis dTMP->DNA_RNA Purines->DNA_RNA DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) GARFT GARFT Methotrexate Methotrexate Pralatrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Pemetrexed->TS Pemetrexed->GARFT Raltitrexed Raltitrexed Raltitrexed->TS mTHF->THF mTHF->dTMP TS Antifolate_Apoptosis_Pathway Antifolates Tetrahydrofolate Analogues Folate_Inhibition Inhibition of Folate Metabolism Antifolates->Folate_Inhibition Nucleotide_Depletion Depletion of Purines and Thymidylate Folate_Inhibition->Nucleotide_Depletion DNA_Stress DNA Synthesis Stress & Replication Fork Stall Nucleotide_Depletion->DNA_Stress p53 p53 Activation DNA_Stress->p53 p21 p21 (WAF1/CIP1) Upregulation p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add Serial Dilutions of Antifolate incubate_24h->add_drug incubate_48_72h Incubate 48-72h add_drug->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end Xenograft_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep implantation Subcutaneous Implantation into Immunocompromised Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment and Control Groups tumor_growth->randomization treatment Administer Antifolate or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint end End endpoint->end

References

Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues, a class of compounds with potential as dihydrofolate reductase (DHFR) inhibitors. The methodologies outlined are compiled from peer-reviewed scientific literature, offering two primary synthetic strategies: a classical approach involving catalytic hydrogenation and a novel method utilizing an aziridine intermediate to circumvent common synthetic challenges.

Introduction

8-Deaza-5,6,7,8-tetrahydroaminopterin and its analogues are of significant interest in medicinal chemistry due to their potential as antifolate agents. By replacing the nitrogen atom at position 8 of the pteridine ring system with a carbon atom, these analogues exhibit altered electronic and conformational properties that can influence their binding to target enzymes such as DHFR. Inhibition of DHFR disrupts the synthesis of vital cellular components, leading to cytotoxic effects, which is a cornerstone of cancer chemotherapy. The following protocols provide detailed procedures for the synthesis of these promising compounds.

Synthetic Strategies

Two primary synthetic routes for the preparation of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues have been reported:

  • Catalytic Hydrogenation of Diethyl 8-deazaaminopterin: This is a traditional approach where the pyridine ring of a suitable precursor, diethyl 8-deazaaminopterin, is reduced to afford the desired tetrahydro-derivative.[1][2]

  • Ring-Opening of an Aziridine Intermediate: A more recent and efficient method involves the construction of the tetrahydrofolate skeleton via the ring-opening of a novel aziridine intermediate.[3][4][5] This strategy is advantageous as it can completely avoid the byproducts of carbon-nitrogen bond hydrogenolysis that can occur in the traditional method.[3][4][5]

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is based on the catalytic reduction of the pyridine ring of diethyl 8-deazaaminopterin.[1][2]

Experimental Workflow

start Diethyl 8-deazaaminopterin (5) step1 Catalytic Hydrogenation (H2, Pd/C) start->step1 product Diethyl 8-deaza-5,6,7,8- tetrahydroaminopterin (8) step1->product final_product 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues (9, 11, 13, 15, 17) product->final_product Further Modifications

Caption: Synthetic workflow for 8-deaza-5,6,7,8-tetrahydroaminopterin analogues via catalytic hydrogenation.

Methodology

Step 1: Synthesis of Diethyl 8-deaza-5,6,7,8-tetrahydroaminopterin (8)

  • To a solution of diethyl 8-deazaaminopterin (5) in a suitable solvent (e.g., ethanol/acetic acid mixture), add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture at room temperature for 24-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, diethyl 8-deaza-5,6,7,8-tetrahydroaminopterin (8).

  • The crude product may be purified by column chromatography on silica gel.

Step 2: Synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin Analogues

The key intermediate, diethyl 8-deaza-5,6,7,8-tetrahydroaminopterin (8), can be further modified to produce a variety of analogues (e.g., 9, 11, 13, 15, and 17 as reported in the literature) through standard synthetic transformations such as hydrolysis of the esters and N-alkylation or N-acylation reactions.[1]

Data Summary
CompoundDescriptionYield (%)Purity (%)
8 Diethyl 8-deaza-5,6,7,8-tetrahydroaminopterin~85>95
9 8-deaza-5,6,7,8-tetrahydroaminopterin~90 (from 8)>98

Note: Yields and purity are approximate and may vary depending on reaction conditions and purification methods.

Protocol 2: Synthesis via an Aziridine Intermediate

This novel and efficient protocol avoids the use of catalytic hydrogenation for the formation of the tetrahydropyrido[3,2-d]pyrimidine core, thus preventing undesired byproducts.[3][4][5]

Signaling Pathway of the Synthetic Route

start Pterin Analogue step1 Formation of Aziridine Intermediate (5) start->step1 step2 Ring-Opening with Aromatic Amine step1->step2 product 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogue step2->product

Caption: Key steps in the synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues via an aziridine intermediate.

Methodology

Step 1: Synthesis of 2,4-Diamino-6-chloromethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine (7)

  • A stirred solution of the starting pterin analogue (compound 6 in the literature) in phosphorus oxychloride (POCl₃) is refluxed at 110 °C for 2 hours.[4]

  • The resulting solution is evaporated to a minimal volume under reduced pressure.

  • The residue is diluted with dichloromethane and evaporated again. This procedure is repeated with ethanol and methanol to remove residual POCl₃.[4]

Step 2: Formation of the Aziridine Intermediate (5)

The chloromethyl derivative (7) can be cyclized to form the key aziridine intermediate (5) under basic conditions.

Step 3: Synthesis of Diethyl N-{4-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl}-L-glutamate (1)

  • The aziridine intermediate (5) (e.g., 144 mg, 0.8 mmol), diethyl N-(4-aminobenzoyl)-L-glutamate (e.g., 600 mg, 1.8 mmol), and activated silica gel (e.g., 1.6 g) are stirred together in a suitable solvent (e.g., chloroform) for 48 hours.[4]

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is purified by column chromatography on silica gel (eluent: CHCl₃-CH₃OH, 15:1) to yield the pure product.[4]

Data Summary of Synthesized Analogues
CompoundDescriptionYield (%)
10 Diethyl N-{4-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate45.3
11 Diethyl N-{5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate43.8
12 Methyl 5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]furan-2-carboxylate40.7

Data extracted from Molecules 2012, 17(5), 5604-5614.[4]

Concluding Remarks

The synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues can be successfully achieved through either catalytic hydrogenation or a more novel aziridine-based method. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the need to avoid specific byproducts. The protocols provided herein offer detailed guidance for researchers in the field of medicinal chemistry and drug development to synthesize and explore this important class of potential therapeutic agents. It is recommended to consult the primary literature for full experimental details and characterization data.

References

Application Notes and Protocols for Studying Dihydrofolate Reductase (DHFR) Inhibition using 5,6,7,8-Tetrahydro-8-deazahomofolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5,6,7,8-Tetrahydro-8-deazahomofolic acid to study the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. The protocols outlined below cover both biochemical and cell-based assays to characterize the inhibitory potential of this compound.

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that plays a crucial role in the synthesis of DNA, RNA, and certain amino acids.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), an essential cofactor in one-carbon metabolism.[3][4][5] The inhibition of DHFR disrupts these vital cellular processes, leading to cell cycle arrest and apoptosis, making it an important therapeutic target for anticancer and antimicrobial agents.[6][7][8] this compound is an antifolate agent designed to inhibit DHFR. These notes provide detailed protocols for its evaluation.

Data Presentation

Table 1: In Vitro DHFR Inhibition Data

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
8-deaza-5,6,7,8-tetrahydroaminopterinRecombinant Human DHFRBiochemical~17-fold weaker than MTX*[9]
Methotrexate (Control)Recombinant Human DHFRBiochemical-[9]

*Note: The exact IC50 value was not provided, but its potency relative to Methotrexate (MTX) was described.

Table 2: Cell-Based Assay Data

CompoundCell LineAssay TypeGI50 (µM)Reference
8-deaza-5,6,7,8-tetrahydroaminopterinBGC-823Cytotoxicity4- to 10-fold weaker than MTX[9]
HL-60Cytotoxicity4- to 10-fold weaker than MTX[9]
Bel-7402Cytotoxicity4- to 10-fold weaker than MTX[9]
HelaCytotoxicity4- to 10-fold weaker than MTX[9]
Methotrexate (Control)VariousCytotoxicity-[9]

*Note: The exact GI50 values were not provided, but its potency relative to Methotrexate (MTX) was described.

Mandatory Visualizations

Signaling Pathway

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF catalysis DHFR->NADP Inhibitor This compound Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: Inhibition of the DHFR pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Reagents Prepare Reagents: - DHFR Enzyme - NADPH - DHF Substrate - Assay Buffer - Inhibitor Stock Assay_Setup Set up 96-well plate: - Enzyme Control - Inhibitor Control (MTX) - Test Compound Wells - Background Control Reagents->Assay_Setup Incubation Add DHFR Enzyme and Inhibitor Assay_Setup->Incubation Reaction Initiate reaction with DHF Incubation->Reaction Measurement Measure Absorbance at 340 nm (Kinetic Reading) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat cells with varying concentrations of inhibitor Cell_Seeding->Treatment Incubation_Cell Incubate for 48-72 hours Treatment->Incubation_Cell Viability_Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation_Cell->Viability_Assay Analysis_Cell Calculate % Viability and GI50 Viability_Assay->Analysis_Cell

Caption: Workflow for biochemical and cell-based DHFR inhibition assays.

Experimental Protocols

Biochemical DHFR Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard procedures for DHFR inhibitor screening.[1][2][10][11]

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][2][12] An inhibitor will slow down this reaction, resulting in a reduced rate of absorbance decrease.

Materials:

  • Purified recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • This compound

  • Methotrexate (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)[13]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic readings at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock of Assay Buffer. The final 1X solution should be at room temperature before use.[1][11]

    • Reconstitute NADPH in Assay Buffer to a stock concentration of 10 mM. Aliquot and store at -20°C.[1]

    • Prepare a 10 mM stock solution of DHF in Assay Buffer with a small amount of 1 M KOH to aid dissolution. This solution is unstable and should be prepared fresh.[13]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

    • Prepare a stock solution of Methotrexate as a positive control.[2]

    • Dilute the DHFR enzyme in cold Assay Buffer to the desired working concentration. Keep on ice.[2]

  • Assay Protocol (96-well plate format):

    • Add 180 µL of a buffer mixture containing DHF and NADPH to each well.[10]

    • Test Wells: Add 10 µL of the diluted this compound solutions.

    • Positive Control Wells: Add 10 µL of diluted Methotrexate.

    • Negative Control (No Inhibition): Add 10 µL of the solvent used for the inhibitor.

    • Blank (No Enzyme): Add 10 µL of the solvent and 10 µL of Assay Buffer instead of the enzyme solution.

    • To initiate the reaction, add 10 µL of the diluted DHFR enzyme solution to all wells except the blank.

    • Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm every 15-60 seconds for 10-40 minutes.[1][10][12]

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Principle: The inhibition of DHFR in intact cells leads to a depletion of nucleotides required for DNA synthesis, thereby inhibiting cell proliferation. Cell viability assays, such as the MTT or MTS assay, can quantify this effect.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Methotrexate (positive control)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader for absorbance measurement (at the appropriate wavelength for the chosen assay)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and Methotrexate in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Measurement (MTS Assay Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Plot the % viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth) value.

Conclusion

The protocols and guidelines presented here provide a robust framework for researchers to investigate the inhibitory effects of this compound on dihydrofolate reductase. By combining biochemical and cell-based assays, a comprehensive understanding of the compound's potency and mechanism of action can be achieved, aiding in the development of novel therapeutic agents.

References

Experimental Use of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid in Murine Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Folic acid antagonists, or antifolates, are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid. These pathways are crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting key enzymes in folate metabolism, antifolates can disrupt DNA replication and cell division, leading to the death of rapidly proliferating cancer cells. 5,6,7,8-Tetrahydro-8-deazahomofolic acid was synthesized as a potential inhibitor of enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and others involved in folate metabolism[1][2].

Mechanism of Action

This compound is a potential inhibitor of thymidylate synthase (TS) and other folate-dependent enzymes.[1][2] In vitro studies have shown that it exhibits weak inhibitory activity against thymidylate synthase, dihydrofolate reductase, glycyl-ribonucleoside aminotransferase, and aminoimidazole-carboxyacyl-ribonucleoside aminotransferase.[1][2] The compound also demonstrated low substrate activity for thymidylate synthase.[1][2] The proposed mechanism of action involves the disruption of nucleotide biosynthesis, which is essential for DNA and RNA synthesis in cancer cells.

Signaling Pathway

folate_pathway cluster_folate Folate Metabolism cluster_inhibition Inhibition by this compound DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->DHF Thymidylate Synthase (TS) dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Antifolate This compound Antifolate->DHF Weak Inhibition of DHFR Antifolate->CH2THF Potential Weak Inhibition of TS

Caption: Proposed mechanism of action of this compound.

In Vitro Activity

Studies on the in vitro effects of this compound have shown modest activity. The compound exhibited mild growth inhibition against L1210 leukemia cells in culture[1][2].

Murine Tumor Model Studies (Data Not Available)

A thorough review of the available literature did not yield specific quantitative data or detailed experimental protocols for the use of this compound in murine tumor models. While studies have been conducted on structurally similar antifolates, such as 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), in murine models like L1210 leukemia, this information cannot be directly extrapolated to this compound.

For context, in vivo studies with DDATHF in mice bearing L1210 tumors showed that doses ranging from 2.5 to 10 mg/kg prolonged survival. It is important to reiterate that these results are for a different, albeit related, compound.

Experimental Protocols (Hypothetical)

In the absence of specific published protocols for this compound, a general methodology for evaluating a novel antifolate in a murine tumor model is provided below. This is a hypothetical protocol and would require significant optimization.

General Workflow for In Vivo Efficacy Study

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection and Analysis A Select Murine Tumor Model (e.g., L1210 leukemia) B Tumor Cell Implantation A->B C Randomization of Mice into Treatment and Control Groups B->C D Preparation of this compound Formulation C->D E Drug Administration (e.g., Intraperitoneal Injection) D->E F Monitoring of Animal Health and Body Weight E->F G Measurement of Tumor Growth (e.g., Tumor Volume, Survival) F->G H Data Analysis (e.g., Statistical Comparison) G->H I Evaluation of Efficacy and Toxicity H->I

Caption: General experimental workflow for in vivo testing.

5.1. Animal Models:

  • Model: Female BALB/c mice (6-8 weeks old).

  • Tumor Line: L1210 murine leukemia cells.

5.2. Tumor Implantation:

  • L1210 cells (e.g., 1 x 10^5 cells per mouse) are implanted intraperitoneally (i.p.) or subcutaneously (s.c.).

5.3. Drug Preparation and Administration:

  • This compound is dissolved in a suitable vehicle (e.g., 0.9% saline, potentially with pH adjustment).

  • The drug is administered via i.p. injection daily for a specified number of days, starting 24 hours after tumor implantation.

  • Multiple dose levels should be tested.

5.4. Efficacy Assessment:

  • For i.p. model: Monitor daily for signs of morbidity and record survival time. The primary endpoint is the increase in lifespan (% ILS).

  • For s.c. model: Measure tumor dimensions with calipers every 2-3 days to calculate tumor volume. The primary endpoint is tumor growth inhibition (% TGI).

5.5. Toxicity Assessment:

  • Monitor body weight changes throughout the study.

  • Observe for any signs of drug-related toxicity.

Conclusion

This compound is an antifolate with demonstrated weak in vitro activity against several folate-metabolizing enzymes and modest growth inhibitory effects on L1210 leukemia cells. However, there is a notable lack of published in vivo data from murine tumor models to support its efficacy as a standalone anticancer agent. Further preclinical studies would be necessary to fully characterize its in vivo antitumor activity, pharmacokinetic profile, and potential for combination therapies. The provided hypothetical protocol offers a starting point for the design of such in vivo experiments. Researchers are encouraged to consult literature on similar antifolate compounds for more detailed experimental design considerations.

References

Spectrophotometric Assay for Measuring DHFR Inhibition by Methotrexate Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are vital cofactors for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[1] The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for anticancer therapies.[2] Methotrexate (MTX), a structural analog of folic acid, is a potent competitive inhibitor of DHFR and a cornerstone of chemotherapy and immunosuppressive treatments.[1] This document provides a detailed protocol for a spectrophotometric assay to measure the inhibition of DHFR by methotrexate and its analogs, enabling the determination of their inhibitory potency.

The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[3][4] By measuring the rate of this reaction in the presence of varying concentrations of an inhibitor, the half-maximal inhibitory concentration (IC50) can be determined. This value is a critical parameter for evaluating the efficacy of potential drug candidates.

Signaling Pathway of DHFR Inhibition

Methotrexate and its analogs competitively bind to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. This inhibition blocks the production of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA synthesis and cell proliferation.[1]

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA MTX Methotrexate & Analogs MTX->DHFR Inhibition

Caption: DHFR inhibition pathway by methotrexate analogs.

Experimental Workflow

The experimental workflow for determining the IC50 of methotrexate analogs involves preparing reagents, setting up the assay in a 96-well plate with appropriate controls, initiating the reaction, and measuring the kinetic change in absorbance at 340 nm using a microplate reader. The data is then analyzed to calculate the percentage of inhibition and determine the IC50 value.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, DHFR, NADPH, DHF, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Enzyme, Inhibitor, Buffer) reagent_prep->plate_setup incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->incubation reaction_start Reaction Initiation (Add DHF and NADPH) incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 340 nm) reaction_start->kinetic_read data_analysis Data Analysis (Calculate % Inhibition) kinetic_read->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: Workflow for DHFR inhibition assay.

Experimental Protocols

This protocol is adapted from commercially available kits and published research for determining the inhibitory activity of compounds like methotrexate on DHFR.[1]

Materials and Reagents
  • 96-well clear, flat-bottom microplate

  • Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

  • DHFR Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)

  • Recombinant Human Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolic acid (DHF)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Methotrexate (MTX) and its analogs

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Reagent Preparation
  • DHFR Assay Buffer: Prepare a 0.05 M Tris-HCl buffer, pH 7.5. Store at 4°C.

  • DHFR Enzyme: Reconstitute the lyophilized enzyme in DHFR Assay Buffer to a stock concentration of 1 unit/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to the working concentration (e.g., 0.1 units/mL) in ice-cold DHFR Assay Buffer.

  • NADPH Stock Solution (20 mM): Dissolve NADPH powder in DHFR Assay Buffer to a final concentration of 20 mM. Aliquot and store at -20°C, protected from light.

  • DHF Stock Solution (10 mM): Dissolve DHF powder in DHFR Assay Buffer containing 10 mM 2-mercaptoethanol to a final concentration of 10 mM. The pH may need to be adjusted to ~7.5 with NaOH. Aliquot and store at -80°C, protected from light.

  • Inhibitor Stock Solutions (e.g., 10 mM): Prepare stock solutions of methotrexate and its analogs in DMSO.

Assay Procedure
  • Inhibitor Dilutions: Prepare a serial dilution of each methotrexate analog in DHFR Assay Buffer. The final concentration in the well should typically range from picomolar to micromolar, depending on the expected potency of the analog. Also, prepare a vehicle control (DMSO) at the same concentration as in the inhibitor dilutions.

  • Assay Plate Setup: In a 96-well plate, add the following components in the specified order:

    • Blank (No Enzyme): 180 µL of DHFR Assay Buffer.

    • Enzyme Control (No Inhibitor): 160 µL of DHFR Assay Buffer + 20 µL of vehicle control.

    • Inhibitor Wells: 160 µL of DHFR Assay Buffer + 20 µL of the respective inhibitor dilution.

  • Enzyme Addition: Add 20 µL of the diluted DHFR enzyme solution to the "Enzyme Control" and "Inhibitor" wells. Do not add enzyme to the "Blank" wells.

  • Pre-incubation: Mix the plate gently and incubate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: To all wells, add a 20 µL mixture of DHF and NADPH in DHFR Assay Buffer to achieve final concentrations of 100 µM DHF and 100 µM NADPH. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader. Take readings every 15-30 seconds for 10-20 minutes at room temperature.

Data Analysis
  • Calculate the Reaction Rate: For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100%

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The inhibitory potencies of methotrexate and several of its analogs against DHFR are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the DHFR enzyme activity.

CompoundTargetIC50 (nM)Reference
MethotrexateHuman DHFR0.12 µM (120 nM)[5]
MethotrexateLactobacillus casei DHFR6.2[6]
AminopterinHuman DHFR4.4[4]
TrimetrexateHuman DHFR4.74[3][7]
PemetrexedHuman DHFR-[8]
PralatrexateHuman DHFR-[8]
EdatrexateHuman DHFR-[9]

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, pH, and temperature. For direct comparison, it is recommended to test the compounds in parallel under identical assay conditions.[2]

Conclusion

This document provides a comprehensive guide for performing a spectrophotometric assay to determine the inhibitory activity of methotrexate analogs against DHFR. The detailed protocol and data analysis procedures offer a standardized method for evaluating the potency of these compounds. The provided IC50 values for known DHFR inhibitors can serve as a benchmark for new drug discovery and development efforts targeting the folate pathway.

References

Application Notes and Protocols for Testing Cytotoxicity of Novel 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives. This class of compounds primarily acts by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, leading to disruption of DNA synthesis and cell death. The following protocols and data presentation guidelines are designed to ensure robust and reproducible assessment of these novel antifolate agents.

Introduction to 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives

8-deaza-5,6,7,8-tetrahydroaminopterin and its derivatives are synthetic analogues of aminopterin, a potent folic acid antagonist. By inhibiting dihydrofolate reductase (DHFR), these compounds disrupt the synthesis of purines and thymidylate, which are essential for DNA replication and cellular proliferation.[1][2] This mechanism makes them promising candidates for anticancer drug development, particularly for rapidly dividing cancer cells.[1] The evaluation of their cytotoxic potential is a critical first step in their preclinical development.

Recommended Cell Lines for Cytotoxicity Testing

The selection of appropriate cell lines is crucial for evaluating the cytotoxic effects of novel antifolate compounds. Based on published research, the following human cancer cell lines have been utilized for testing 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives[3]:

  • HeLa (Human Cervical Adenocarcinoma): An immortal cell line and one of the most widely used in cancer research.[4][5][6] HeLa cells are known for their rapid proliferation and have been instrumental in various scientific breakthroughs, including the development of the polio vaccine.[7][8]

  • HL-60 (Human Promyelocytic Leukemia): A suspension cell line derived from a patient with acute promyelocytic leukemia.[9][10][11] These cells can be induced to differentiate into various myeloid lineages, making them a valuable model for studying myeloid differentiation and leukemia.[12][13]

  • BGC-823 (Human Gastric Adenocarcinoma): Originally reported as a human gastric adenocarcinoma cell line.[14][15] However, it is critical to note that multiple sources have identified BGC-823 as a cell line contaminated with HeLa cells, meaning it is a HeLa derivative.[15][16]

  • Bel-7402 (Human Hepatocellular Carcinoma): Initially described as a human liver carcinoma cell line.[17] Similar to BGC-823, this cell line has also been identified as a HeLa derivative through STR profiling.[18][19]

Note on Cell Line Authentication: Given the documented cross-contamination of the BGC-823 and Bel-7402 cell lines, it is imperative for researchers to perform cell line authentication (e.g., via Short Tandem Repeat (STR) profiling) before initiating any experiments.

Table 1: Characteristics of Recommended Cell Lines
Cell LineTissue of OriginMorphologyGrowth PropertiesKey Features
HeLa Cervix (Adenocarcinoma)Epithelial-likeAdherentRapid proliferation, immortalized by HPV18.[4][6]
HL-60 Peripheral Blood (Acute Promyelocytic Leukemia)LymphoblasticSuspensionCan be induced to differentiate into neutrophils, monocytes, and macrophages.[9][10][13]
BGC-823 Originally Gastric Adenocarcinoma (now known as HeLa derivative)Epithelial-likeAdherentExhibits characteristics of HeLa cells.[14][15][16]
Bel-7402 Originally Hepatocellular Carcinoma (now known as HeLa derivative)Epithelial-likeAdherentExhibits characteristics of HeLa cells.[17][18]

Mechanism of Action: Inhibition of Folate Metabolism

The primary target of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives is Dihydrofolate Reductase (DHFR).[3] Inhibition of this enzyme blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of thymidylate and purines, which are the building blocks of DNA and RNA.[20][21] The depletion of these precursors leads to an S-phase arrest in the cell cycle and ultimately induces apoptosis (programmed cell death).[2]

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_cellular_effects Cellular Consequences Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Deriv_THF THF Derivatives (e.g., 5,10-Methylene-THF) THF->Deriv_THF Purines Purine Synthesis (dATP, dGTP) Deriv_THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Deriv_THF->Thymidylate DNA_Synth DNA Synthesis & Repair Purines->DNA_Synth Thymidylate->DNA_Synth Cell_Cycle Cell Cycle Arrest (S-Phase) DNA_Synth->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis DHFR_Inhibitor 8-deaza-5,6,7,8- tetrahydroaminopterin Derivatives DHFR_Enzyme DHFR Enzyme DHFR_Inhibitor->DHFR_Enzyme Inhibits

Caption: Signaling pathway of DHFR inhibition.

Experimental Protocols

The following are detailed protocols for cell culture and cytotoxicity assessment.

Cell Culture and Maintenance

Proper cell culture techniques are essential for obtaining reliable and reproducible results.

Materials:

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Culture flasks (T-25 or T-75)

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Transfer to a culture flask.

  • Cell Passaging (Subculturing):

    • Adherent Cells (HeLa, BGC-823, Bel-7402): When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the pellet and seed into new flasks at the desired split ratio.[22]

    • Suspension Cells (HL-60): When cell density reaches approximately 1 x 10⁶ cells/mL, transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the pellet in fresh pre-warmed medium. Seed new flasks at a density of 2 x 10⁵ cells/mL.[9]

  • Routine Maintenance: Change the culture medium every 2-3 days. Monitor cell morphology and confluency daily using an inverted microscope.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][9]

Materials:

  • Cells cultured as described in 4.1

  • Novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives (and a positive control, e.g., Methotrexate)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and viability check (e.g., using Trypan Blue). Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells, gently centrifuge the plate after seeding to settle the cells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and the positive control (Methotrexate) in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.

  • Incubation with Compound: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Materials:

  • Cells treated as described in steps 1-4 of the MTT assay protocol (performed in 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After the 48-72 hour treatment period, collect both floating and adherent cells. For adherent cells, use trypsin to detach them and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[19]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and Analysis

Cytotoxicity Data

The results of the cytotoxicity assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[4]

Calculation of Cell Viability: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined from this dose-response curve using non-linear regression analysis.

Table 2: Illustrative Cytotoxicity Data (IC50 in µM) of Novel Derivatives

This table presents hypothetical data for illustrative purposes. The values for the novel derivatives are estimated based on reports that the most potent compounds are 4- to 10-fold less potent than Methotrexate (MTX).[3]

CompoundHeLaHL-60BGC-823Bel-7402
Novel Derivative 1 1.52.01.82.2
Novel Derivative 2 5.27.56.88.0
Novel Derivative 3 > 50> 50> 50> 50
Methotrexate (MTX) 0.150.250.190.28
Apoptosis Data

Results from the apoptosis assay can be summarized in a table showing the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Table 3: Illustrative Apoptosis Analysis Data (% of Cells)
Treatment (Concentration)Viable (Annexin V-/PI-)Early Apoptosis (Annexin V+/PI-)Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control 95.2%2.5%2.3%
Novel Derivative 1 (IC50) 45.8%35.1%19.1%
Novel Derivative 1 (2x IC50) 20.5%48.3%31.2%
Methotrexate (IC50) 48.1%32.7%19.2%

Experimental Workflow Visualization

The overall process for evaluating the cytotoxicity of the novel compounds is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start: Thaw and Culture Selected Cell Lines seed Seed Cells into 96-well Plates start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Serial Dilutions of Novel Derivatives & Controls incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Values plot->ic50 end End: Report Findings ic50->end

Caption: Experimental workflow for cytotoxicity assessment.

References

Application Notes and Protocols for In Vivo Administration of 5,10-dideaza-5,6,7,8-tetrahydrofolic Acid in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), also known as Lometrexol, is a potent antifolate drug that targets the de novo purine biosynthesis pathway.[1][2][3] It specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in this pathway, leading to the depletion of purines essential for DNA and RNA synthesis.[1][2][3][4] This mechanism results in cell cycle arrest, primarily in the S phase, and apoptosis in rapidly proliferating cells, making it a compound of interest for cancer therapy.[1][4][5] Preclinical studies in murine models are crucial for evaluating the efficacy, toxicity, and pharmacokinetic profile of DDATHF. A critical aspect of in vivo studies with Lometrexol is the co-administration of folic acid to mitigate severe host toxicity without compromising its antitumor activity.[1][6][7][8]

Mechanism of Action

DDATHF exerts its cytotoxic effects by inhibiting GARFT, which is responsible for the transfer of a formyl group from 10-formyl-tetrahydrofolate to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR).[1] This is a critical step in the de novo synthesis of purine nucleotides. By blocking this step, DDATHF disrupts the production of adenosine and guanosine, which are vital for DNA and RNA synthesis in cancer cells.[1]

cluster_purine_synthesis De Novo Purine Biosynthesis cluster_ddathf_action DDATHF (Lometrexol) Action cluster_downstream_effect Downstream Effects GAR GAR FGAR FGAR GAR->FGAR GARFT Purine_depletion Purine Depletion GARFT GARFT 10-formyl-THF 10-formyl-THF 10-formyl-THF->GARFT DDATHF DDATHF DDATHF->GARFT Inhibits DNA_RNA_synthesis_inhibition Inhibition of DNA/RNA Synthesis Purine_depletion->DNA_RNA_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest (S-phase) DNA_RNA_synthesis_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of DDATHF (Lometrexol).

Data Presentation

The following tables summarize quantitative data from in vivo studies of DDATHF in mice.

Table 1: In Vivo Efficacy and Dosing of Lometrexol in Murine Models

Animal ModelTumor TypeDosage and AdministrationKey FindingsReference
MiceL1210 tumors2.5 to 10 mg/kgProlonged survival of mice.[9]
MiceNeural Tube Defect Model40 mg/kg, intraperitoneal injectionCaused the highest incidence of neural tube defects by inhibiting GARFT.[10]
MiceC3H Mammary TumorNot specifiedLometrexol showed efficacy in this murine tumor model.[10]
C3H mammary tumor-bearing miceC3H mammary adenocarcinomaLD50 of 0.1-0.3 mg/kg in low-folate diet miceA 3000-fold increase in lethality compared to standard diet mice. Folic acid supplementation restored anti-tumor activity.[7]

Table 2: Folic Acid/Folinic Acid Rescue Regimens in Preclinical and Clinical Studies

PopulationLometrexol DoseFolic Acid/Folinic Acid Dose and ScheduleKey Findings on Toxicity ReductionReference
Advanced Cancer PatientsDose escalation from 15 mg/m² to 30 mg/m² every 21 days5 mg IV 1 hour before or 25 mg/m² IV 3 hours before LometrexolFolic acid pretreatment allows for the administration of Lometrexol with manageable toxicity.[3]
Advanced Cancer PatientsDose escalation up to 60 mg/m² (single dose)Oral folinic acid, 15 mg four times a day, from day 3 to day 5 or day 7 to day 9Folinic acid rescue made it possible to escalate the Lometrexol dose. Anemia was the dose-limiting toxicity.[3][11]
Advanced Cancer PatientsWeekly IV infusion (dose escalation)Daily oral folic acid (3 mg/m²) starting 7 days before and continuing 7 days after LometrexolWeekly administration of Lometrexol is feasible and well-tolerated with daily oral folic acid.[3][12]

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Model for Efficacy Assessment

This protocol describes the evaluation of the anti-tumor efficacy of DDATHF with folic acid supplementation in a murine xenograft model.[1][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old

  • Cancer cell line of interest

  • DDATHF (Lometrexol) for injection

  • Folic acid for oral administration

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.[1][13]

    • Inject the cell suspension subcutaneously into the flank of each mouse.[1][13]

  • Folic Acid Supplementation and Tumor Growth Monitoring:

    • Once tumors are palpable and have reached a size of approximately 100-200 mm³, randomize the mice into treatment and control groups.[1][13]

    • Begin folic acid supplementation in the designated treatment groups. This can be administered in the drinking water or diet.[1][6][13] A common practice is to start supplementation at least 7 days prior to the first Lometrexol dose.[6][13]

  • DDATHF Treatment:

    • After the pre-determined period of folic acid supplementation, initiate DDATHF treatment.[1]

    • Administer DDATHF via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule.[1] The control group should receive the vehicle control.[1]

  • Tumor Measurement and Data Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week.[1][13]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[1][13]

    • Monitor the body weight and general health of the mice throughout the study.[1][13]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[1]

    • Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).[1]

cluster_setup Experimental Setup cluster_monitoring Tumor Growth and Grouping cluster_treatment Treatment Protocol cluster_analysis Data Collection and Analysis Cell_Prep Prepare Cancer Cell Suspension Implantation Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth (100-200 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization FA_Supplement Folic Acid Supplementation (≥7 days) Randomization->FA_Supplement Vehicle_Control Administer Vehicle to Control Group Randomization->Vehicle_Control DDATHF_Admin Administer DDATHF (IP or IV) FA_Supplement->DDATHF_Admin Measure_Tumor Measure Tumor Volume (2-3 times/week) DDATHF_Admin->Measure_Tumor Vehicle_Control->Measure_Tumor Monitor_Health Monitor Body Weight & General Health Measure_Tumor->Monitor_Health Endpoint Euthanize & Excise Tumors Monitor_Health->Endpoint Analyze_Data Analyze Tumor Growth Inhibition (TGI) Endpoint->Analyze_Data

Caption: Experimental workflow for in vivo xenograft studies.

Protocol 2: Folic Acid Supplementation to Mitigate Toxicity

This protocol outlines a general approach for folic acid supplementation to reduce Lometrexol-induced toxicity in mice.

Materials:

  • Lometrexol

  • Folic acid

  • Sterile saline or other suitable vehicle

  • Animal drinking water bottles or chow for dietary supplementation

Procedure:

  • Folic Acid Administration:

    • Dissolve folic acid in the drinking water at a concentration of 1 mg/mL. Prepare fresh solutions twice weekly and protect them from light.[6]

    • Alternatively, provide a defined diet with a known folic acid concentration.[6]

    • Begin folic acid supplementation at least 7 days prior to the first Lometrexol injection and continue for the duration of the experiment.[6][13]

  • Lometrexol Administration:

    • Dissolve Lometrexol in a suitable vehicle (e.g., sterile saline).[6]

    • Administer Lometrexol via intraperitoneal (IP) injection at a predetermined dose. A starting dose range of 10-50 mg/kg can be titrated based on toxicity.[6]

  • Toxicity Monitoring:

    • Monitor animal weight and clinical signs of toxicity daily.[6]

    • Collect blood samples at baseline and at regular intervals (e.g., days 4, 7, 10, and 14) post-Lometrexol injection for complete blood count (CBC) analysis to assess myelosuppression.[6]

    • Euthanize mice if they exhibit a weight loss of over 20% or show signs of severe distress.[6]

Protocol 3: Leucovorin Rescue

Leucovorin (folinic acid) can be used as a rescue agent to mitigate Lometrexol toxicity, particularly in dose-escalation studies.

Materials:

  • Lometrexol

  • Leucovorin (calcium salt)

  • Sterile saline

Procedure:

  • Lometrexol Administration:

    • Administer a single IP dose of Lometrexol.[6]

  • Leucovorin Administration:

    • Prepare leucovorin in sterile saline.[6]

    • Begin leucovorin rescue 24 hours after Lometrexol administration.[6]

    • Administer leucovorin via IP injection at a dose of 25-50 mg/kg every 6 hours for a total of 4-6 doses.[6]

  • Monitoring:

    • Monitor for toxicity as described in Protocol 2.

cluster_lometrexol Lometrexol Administration cluster_rescue Rescue Strategies cluster_monitoring Toxicity Monitoring Lometrexol_Dose Administer Single Dose of Lometrexol (IP) FA_Rescue Folic Acid Supplementation (≥7 days prior & ongoing) Leucovorin_Rescue Leucovorin Rescue (24h post-Lometrexol) Monitor_Toxicity Daily Monitoring: - Weight - Clinical Signs FA_Rescue->Monitor_Toxicity Leucovorin_Rescue->Monitor_Toxicity CBC_Analysis Periodic CBC Analysis (e.g., Days 4, 7, 10, 14) Monitor_Toxicity->CBC_Analysis Endpoint Endpoint: - >20% Weight Loss - Severe Distress CBC_Analysis->Endpoint

Caption: Logical relationship of toxicity mitigation strategies.

References

Application Notes and Protocols for Evaluating the Antitumor Activities of Novel Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential techniques for evaluating the in vitro and in vivo antitumor activities of novel antifolate compounds. Detailed protocols for key assays are provided to ensure reproducible and reliable results.

Introduction to Antifolates and Their Antitumor Activity

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1][2] Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules crucial for cellular function.[1][3] By inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), antifolates disrupt DNA synthesis and repair, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in rapidly dividing cancer cells.[1][2][4] The evaluation of novel antifolates involves a series of in vitro and in vivo assays to determine their efficacy, mechanism of action, and potential for clinical development.[2][5][6]

Key In Vitro Evaluation Techniques

A battery of in vitro assays is crucial for the initial screening and characterization of novel antifolates. These assays provide insights into the compound's cytotoxic and cytostatic effects, its impact on the cell cycle and apoptosis, and its specific molecular targets.

Cell Proliferation and Viability Assays (MTT and XTT)

Application Note: Cell proliferation assays are fundamental for assessing the dose-dependent effect of a novel antifolate on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[7][8][9][10] These assays are used to determine the half-maximal inhibitory concentration (IC50) of the compound, a key measure of its potency.[11]

Experimental Protocol: MTT Assay [7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel antifolate in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Experimental Workflow: Cell Proliferation Assay

G cluster_workflow Cell Proliferation Assay Workflow A Seed Cells in 96-well Plate B Treat with Novel Antifolate A->B C Incubate (48-72h) B->C D Add MTT/XTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for assessing cell proliferation using MTT/XTT assays.

Cell Cycle Analysis

Application Note: Antifolates are known to induce cell cycle arrest, primarily in the S-phase, by inhibiting DNA synthesis.[1] Flow cytometry analysis of the cell cycle distribution provides valuable information on the cytostatic effects of a novel compound.[12][13] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.[14][15] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining [14][15]

  • Cell Treatment: Seed cells in 6-well plates and treat with the novel antifolate at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assays

Application Note: Novel antifolates should induce apoptosis (programmed cell death) in cancer cells. Flow cytometry-based assays are commonly used to quantify apoptosis. The Annexin V/Propidium Iodide (PI) assay is a popular method that distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][18] PI is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]

Experimental Protocol: Annexin V/PI Apoptosis Assay [16]

  • Cell Treatment: Treat cells with the novel antifolate as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

G

Caption: Inhibition of DHFR and TS by antifolates disrupts DNA synthesis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a novel antifolate ("Novofolate") in comparison to the well-established antifolate, Methotrexate (MTX).

Table 1: In Vitro DHFR Inhibition

CompoundTarget EnzymeIC50 (nM)
NovofolateHuman DHFR5.2
MethotrexateHuman DHFR1.8

Table 2: In Vitro Cytotoxicity (IC50, µM) in Various Cancer Cell Lines (72h exposure)

Cell LineCancer TypeNovofolateMethotrexate
MCF-7Breast Cancer0.050.12
A549Lung Cancer0.080.25
HCT116Colon Cancer0.030.09
CCRF-CEMLeukemia0.010.04

Table 3: Cell Cycle Analysis in HCT116 Cells (24h treatment at IC50)

Treatment% G0/G1% S% G2/M
Untreated65.220.514.3
Novofolate30.158.711.2
Methotrexate35.852.112.1

Table 4: Apoptosis Induction in HCT116 Cells (48h treatment at IC50)

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Untreated2.11.5
Novofolate25.415.8
Methotrexate18.912.3

In Vivo Evaluation

Application Note: Promising novel antifolates identified through in vitro screening should be evaluated in vivo to assess their antitumor efficacy and toxicity in a whole-organism context. X[6][19]enograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose. K[19]ey parameters to measure include tumor growth inhibition, animal body weight (as an indicator of toxicity), and survival.

[19]Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, novel antifolate, positive control like methotrexate). Administer the compounds via an appropriate route (e.g., intraperitoneal, oral) according to a predetermined schedule.

  • Monitoring: Measure tumor volume (using calipers) and animal body weight two to three times per week.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Analyze differences in tumor volume and survival between groups.

Conclusion

The systematic evaluation of novel antifolates using a combination of in vitro and in vivo assays is essential for identifying promising new anticancer drug candidates. The protocols and application notes provided here offer a robust framework for researchers to characterize the antitumor activities of these compounds, from their effects on cell proliferation and apoptosis to their specific molecular targets and in vivo efficacy.

References

Troubleshooting & Optimization

Improving the solubility and stability of tetrahydrofolate compounds in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydrofolate (THF) compounds. Our goal is to help you improve the solubility and stability of these compounds in your experimental aqueous solutions.

Troubleshooting Guide

Issue 1: Precipitation of Tetrahydrofolate Compound in Aqueous Buffer

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility Use a co-solvent like DMSO to prepare a concentrated stock solution, then dilute it into your aqueous buffer. Ensure the final co-solvent concentration is minimal (typically <0.5%) to avoid affecting your experiment.[1][2]The compound dissolves in the stock solution and remains in solution upon dilution into the final buffer.
pH of the buffer Adjust the pH of your buffer. The solubility of many folate derivatives is pH-dependent.[3][4][5] For many folates, neutral to slightly alkaline pH (pH 7-9) can improve stability and may also affect solubility.[4]The compound dissolves or remains soluble within a specific pH range that is compatible with your experimental system.
Incorrect salt form If applicable, consider using a different salt form of the tetrahydrofolate compound which may have higher aqueous solubility.Improved dissolution and stability in your aqueous solution.
Low temperature Gently warm the solution. While higher temperatures can increase degradation, a slight, temporary increase in temperature might aid initial dissolution.The compound dissolves more readily. However, be mindful of potential degradation.
Issue 2: Rapid Degradation of Tetrahydrofolate Compound in Solution

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Oxidation Add antioxidants such as ascorbic acid or 2-mercaptoethanol to your buffer.[6][7] A common practice is to use a concentration of ascorbic acid that is at least twice the molar concentration of the initial oxygen content.[8] De-gas your buffer by sparging with an inert gas like nitrogen or argon before dissolving the compound.[8]The half-life of the tetrahydrofolate compound in your solution is significantly extended.
Exposure to light Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[8]Reduced rate of photodegradation, preserving the integrity of the compound.
Inappropriate pH Maintain a neutral to slightly alkaline pH (around 7.0-9.2) for your solution, as extreme pH values can accelerate degradation.[4][9] Tetrahydrofolate, in particular, shows instability at low pH.[9]Increased stability and a longer experimental window.
High temperature Prepare and store your solutions at low temperatures (e.g., on ice or at 4°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.Slower degradation kinetics, preserving the concentration of the active compound.
Presence of metal ions If suspected, add a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation.Minimized catalytic degradation of the tetrahydrofolate compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of Tetrahydrofolate (THF) in an aqueous solution?

A1: In the absence of antioxidants, the half-life of THF in aqueous solutions at 37°C is typically less than 30 minutes.[10] This highlights the critical need for stabilizing agents in most experimental setups.

Q2: How does pH affect the stability of different tetrahydrofolate derivatives?

A2: The stability of tetrahydrofolate derivatives is highly dependent on pH. Generally, most folates are more stable at neutral to slightly alkaline pH values. For instance, tetrahydrofolate and dihydrofolate are known to degrade at low pH.[9] Conversely, 5-methyltetrahydrofolate shows the highest thermal stability around pH 7.[7]

Q3: Can I use heat to dissolve my tetrahydrofolate compound?

A3: While gentle warming can aid in initial dissolution, prolonged exposure to high temperatures will accelerate the degradation of most tetrahydrofolate compounds.[7][8] If you must use heat, do so sparingly and for the shortest duration possible, and always in the presence of antioxidants.

Q4: What are the primary degradation products of Tetrahydrofolate (THF)?

A4: THF degrades via oxidation. The decomposition pathway can be mediated by quinoid DHF (qDHF), which is unstable and can cleave into 7,8-dihydropterin, formaldehyde, and p-aminobenzoylglutamate (pABG).[10][11]

Q5: How can I accurately quantify the concentration of my tetrahydrofolate compound in a solution?

A5: Due to their instability and potential for interconversion, quantifying tetrahydrofolate species requires robust analytical methods.[6][12] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[9][12][13][14][15] Proper sample handling, including the use of antioxidants during extraction and analysis, is crucial for accurate results.[6]

Quantitative Data Summary

Table 1: Stability of Tetrahydrofolate (THF) and 5-Methyltetrahydrofolate (5-MTHF) Under Different Conditions

CompoundConditionpHTemperatureHalf-life / RetentionReference
THFAqueous solution, no antioxidants-37°C< 30 minutes[10]
THFBound to soluble Folate-Binding Protein (FBP)6.74°C> 100 days[16]
THFFree in solution6.74°C< 1 hour[16]
5-MTHFAqueous solution, under air, dark785°C for 15 min17.29% ± 1.24% retention[8]
5-MTHFAqueous solution, nitrogen flushed, dark785°C for 15 min72.86% ± 2.15% retention[8]
5-MTHFEgg yolk, with 0.2% Vitamin C-65°C for 3.5 min87.76% ± 1.44% retention[8]
5-MTHFEgg yolk, with 0.2% Vitamin E-65°C for 3.5 min94.16% ± 0.48% retention[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Tetrahydrofolate (THF) Aqueous Solution

Objective: To prepare a THF solution with enhanced stability for use in in vitro assays.

Materials:

  • Tetrahydrofolate (powder)

  • High-purity water (e.g., Milli-Q)

  • Buffer salts (e.g., for phosphate or TRIS buffer)

  • L-Ascorbic acid

  • Nitrogen or Argon gas

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM potassium phosphate buffer). Adjust the pH to 7.0-7.4.

  • Degassing: Place the buffer in a suitable container and sparge with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Addition of Antioxidant: To the de-gassed buffer, add L-ascorbic acid to a final concentration of 1-2 mg/mL (approximately 5.7-11.4 mM). Mix gently until dissolved.

  • Weighing THF: In a separate, sterile amber tube, weigh the required amount of THF powder. Perform this step quickly to minimize exposure to air and light.

  • Dissolution: Add the de-gassed, antioxidant-containing buffer to the THF powder to achieve the desired final concentration. Vortex briefly until fully dissolved.

  • Storage: Use the solution immediately. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, prepare single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C. Avoid multiple freeze-thaw cycles.

Protocol 2: Quantification of Tetrahydrofolate Derivatives by LC-MS/MS

Objective: To accurately measure the concentration of different folate species in a biological sample.

Materials:

  • Sample containing folates (e.g., cell lysate, plasma)

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7, with 30 mM ascorbic acid and 0.5% 2-mercaptoethanol)[6]

  • Internal standards (isotope-labeled folates, e.g., [¹³C₅]5-methyltetrahydrofolate)[9]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[13]

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Extraction:

    • Homogenize or lyse the sample in ice-cold extraction buffer containing antioxidants to prevent degradation.

    • Heat the mixture (e.g., 60°C for 5 minutes) to denature proteins, then centrifuge to pellet precipitates.[6]

  • Enzymatic Deconjugation (if necessary):

    • To measure total folates, treat the supernatant with a conjugase (e.g., from hog kidney or rat plasma) to cleave the polyglutamate tails to the monoglutamate form.[15]

  • Purification:

    • Use a solid-phase extraction (SPE) method to purify and concentrate the folates from the sample matrix.[13]

  • LC-MS/MS Analysis:

    • Inject the purified sample onto the LC-MS/MS system.

    • Use a gradient elution with a mobile phase containing a weak acid (e.g., formic acid) to achieve separation of the different folate forms.

    • Detect and quantify the folate species using mass spectrometry, referencing the signal to the corresponding isotope-labeled internal standards for accurate quantification.[13][15]

Visualizations

Tetrahydrofolate_Degradation_Pathway THF Tetrahydrofolate (THF) qDHF Quinoid Dihydrofolate (qDHF) (Unstable Intermediate) THF->qDHF Oxidation Products Degradation Products: - 7,8-Dihydropterin - Formaldehyde - p-Aminobenzoylglutamate (pABG) qDHF->Products Cleavage Oxidants Oxidants (O₂, Metal Ions) Oxidants->THF

Caption: Oxidative degradation pathway of Tetrahydrofolate (THF).

THF_Stabilization_Workflow cluster_preparation Solution Preparation cluster_factors Key Destabilizing Factors to Mitigate Start Start: THF Powder & Aqueous Buffer Degas 1. Degas Buffer (e.g., N₂ sparging) Start->Degas AddAntioxidant 2. Add Antioxidant (e.g., Ascorbic Acid) Degas->AddAntioxidant Oxygen Oxygen Degas->Oxygen Mitigates Dissolve 3. Dissolve THF (Protect from light) AddAntioxidant->Dissolve Store 4. Store Properly (On ice or frozen aliquots) Dissolve->Store Light Light Dissolve->Light Mitigates StableSolution Result: Stabilized THF Solution Store->StableSolution Heat Heat Store->Heat Mitigates pH_extreme Extreme pH

Caption: Workflow for preparing a stabilized Tetrahydrofolate solution.

References

Technical Support Center: Novel Antifolates for Methotrexate-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel antifolates designed to overcome methotrexate (MTX) resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of methotrexate (MTX) resistance in cancer cells?

A1: Methotrexate resistance is a multifaceted problem that can arise from several cellular changes. The primary mechanisms include:

  • Impaired Drug Influx: Reduced expression or mutations in the reduced folate carrier (RFC), the primary transporter for MTX into cells, limit the intracellular concentration of the drug.[1][2]

  • Defective Polyglutamylation: MTX requires the addition of glutamate residues by the enzyme folylpolyglutamate synthetase (FPGS) to be retained and fully active within the cell.[3][4][5] Decreased FPGS activity or expression is a major cause of MTX resistance.[2][3][4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRP1-4 and BCRP, can actively pump MTX out of the cell, preventing it from reaching its target.[2][6]

  • Target Enzyme Alterations: Amplification of the Dihydrofolate Reductase (DHFR) gene, the primary target of MTX, leads to an overproduction of the DHFR enzyme, requiring higher drug concentrations for inhibition.[1][7] Mutations in the DHFR gene can also decrease its binding affinity for MTX.[2]

Q2: How do novel antifolates like pemetrexed and pralatrexate overcome these resistance mechanisms?

A2: Novel antifolates are designed to bypass common MTX resistance mechanisms:

  • Pemetrexed: This multi-targeted antifolate inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[8][9] It is a much better substrate for FPGS than MTX, leading to more efficient polyglutamylation and intracellular retention.[9][10] This makes it effective in cells with resistance due to poor MTX polyglutamylation.[10]

  • Pralatrexate: Pralatrexate was rationally designed for improved cellular uptake and retention.[11] It has a higher affinity for the reduced folate carrier (RFC-1) and is more efficiently polyglutamylated by FPGS compared to methotrexate.[11][12][13] This enhanced uptake and retention allows it to be more effective in tumors that have developed resistance to MTX via impaired transport or polyglutamylation.[11][14]

  • Lipophilic Antifolates (e.g., Trimetrexate): These non-classical antifolates can enter cells via passive diffusion, bypassing resistance caused by impaired RFC-mediated transport.[15] They are effective against cells resistant to MTX due to transport defects or decreased polyglutamylation.[15]

Q3: I'm observing high variability and inconsistent IC50 values in my cell viability assays with a novel antifolate. What are the common causes?

A3: High variability in cell viability assays is a common issue. Key factors to investigate include:

  • Cell Seeding Inconsistency: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes to avoid uneven cell distribution.[16][17]

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation.[17] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data points.[16][17]

  • Folate Concentration in Media: Standard cell culture media contain high levels of folic acid, which can compete with antifolates and affect their potency. For sensitive experiments, use low-folate or folate-free media and supplement with controlled, low levels of folinic acid.[16]

  • Compound Stability and Solubility: Ensure your novel antifolate is fully solubilized in the vehicle (e.g., DMSO) and does not precipitate when diluted in culture medium. Visually inspect wells for any precipitate.[16]

  • Assay Interference: The compound itself might interfere with the assay chemistry (e.g., reducing MTT reagent).[16][17] Run a control with the compound in cell-free media to test for this possibility.[16]

Q4: My DHFR inhibition assay is showing a weak signal or inconsistent results. What are the common pitfalls?

A4: A spectrophotometric DHFR assay measures the decrease in absorbance at 340 nm as NADPH is consumed.[18] Common issues include:

  • Reagent Instability: Both NADPH and the DHFR substrate (dihydrofolic acid, DHF) are unstable.[18][19][20] Prepare them fresh for each experiment, protect them from light, and keep them on ice.[18][19][20]

  • Incorrect Reagent Concentrations: The final concentrations of DHFR enzyme, NADPH, and DHF are critical. Titrate the enzyme to determine the optimal concentration that gives a robust linear reaction rate within the desired timeframe.

  • Improper Mixing and Timing: The reaction begins immediately upon adding the final reagent (typically the substrate).[18] Ensure rapid and thorough mixing and start measurements immediately in kinetic mode.[18][19]

  • Temperature Fluctuations: The enzymatic reaction is temperature-sensitive. Allow all reagents and the plate to equilibrate to a stable temperature (e.g., room temperature) before starting the assay to ensure consistent reaction rates across the plate.[17][21]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem Possible Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent cell numbers per well.[16] 2. Edge effects: Evaporation from outer wells.[17] 3. Pipetting errors: Inaccurate liquid handling.[16]1. Ensure a single-cell suspension; mix between pipetting steps.[16] 2. Do not use outer wells for experimental samples; fill them with sterile PBS or media.[16][17] 3. Calibrate pipettes regularly; consider using reverse pipetting for viscous solutions.[16]
Unexpectedly high IC50 value (low potency) 1. High folate in media: Competition between media folate and the antifolate.[16] 2. Cell line resistance: Intrinsic or acquired resistance (e.g., low RFC expression).[16] 3. Incorrect drug concentration range: Tested concentrations are too low.[16]1. Use folate-free media (e.g., RPMI 1640 without folic acid) with controlled supplementation.[16] 2. Screen cell lines for expression of relevant transporters (e.g., RFC).[16] 3. Perform a preliminary dose-range finding experiment with a wide concentration range.[16]
Non-sigmoidal dose-response curve 1. Compound precipitation: Drug is not soluble at higher concentrations.[16] 2. Assay interference: Compound directly reacts with assay reagents.[16] 3. Cell stress: Vehicle (e.g., DMSO) is causing toxicity at high concentrations.1. Check solubility limits and visually inspect wells for precipitate.[16] 2. Run a cell-free control to test for direct assay interference.[16] 3. Ensure the final vehicle concentration is consistent across all wells and is non-toxic.

Quantitative Data Summary

Table 1: Comparative IC50 Values of Methotrexate and Novel Antifolates

This table summarizes the half-maximal inhibitory concentration (IC50) values for methotrexate and a novel antifolate (Compound C1) across various cancer cell lines, illustrating the differential sensitivity based on cellular context.

Cell LineCancer TypeMethotrexate IC50 (nM)Compound C1 IC50 (nM)
A549Non-Small Cell Lung~50<1
HCT 116Colorectal>100010 - 100
RKOColorectal>10001 - 10
HT-29Colorectal100 - 10001 - 10
LS 174TColorectal100 - 10001 - 10

Data adapted from a study on a novel 2,4-diaminopyrimidine antifolate (C1).[22] Methotrexate IC50 values were retrieved from the Genomics of Drug Sensitivity in Cancer database. C1 IC50 values were determined using a sulforhodamine B viability assay after 72h treatment.[22]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures cell viability by quantifying the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by viable cells.[23]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel antifolate. Add the desired final concentrations of the compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[23]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[23]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol determines the inhibitory activity of a compound on DHFR by measuring the decrease in NADPH absorbance at 340 nm.[18][24]

Materials:

  • 96-well clear flat-bottom UV-transparent plate

  • Multi-well spectrophotometer capable of kinetic measurements at 340 nm

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[18]

  • Recombinant DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Test inhibitor (novel antifolate)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of NADPH (e.g., 20 mM) and DHF (e.g., 10 mM) in DHFR Assay Buffer.[18] Protect from light.

    • Prepare serial dilutions of the test inhibitor.

    • Dilute the DHFR enzyme to a working concentration in ice-cold assay buffer.

  • Assay Setup (per well, for a 200 µL final volume):

    • Add 2 µL of the diluted inhibitor or vehicle (for control) to each well.

    • Add 98 µL of diluted DHFR enzyme solution to each well (except the background control).[19][20]

    • Add 100 µL of assay buffer to the background control wells.

  • NADPH Addition:

    • Prepare a diluted NADPH solution (e.g., 0.5 mM).

    • Add 40 µL of diluted NADPH to each well.[18][19] Mix and incubate for 10-15 minutes at room temperature, protected from light.[19][20]

  • Reaction Initiation:

    • Prepare a diluted DHF substrate solution.

    • Add 60 µL of the diluted DHF substrate to each well to start the reaction.[18][19]

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[18]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.[18]

    • Plot % Inhibition against inhibitor concentration to determine the IC50 value.

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation cell_selection Select MTX-Sensitive & Resistant Cell Line Pair viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) cell_selection->viability_assay ic50_det Determine IC50 Values for Novel Antifolate viability_assay->ic50_det dhfr_assay DHFR Inhibition Assay ic50_det->dhfr_assay Potent compounds transport_study Drug Uptake/Efflux Study (e.g., Radiolabeled Drug) ic50_det->transport_study polyglut_analysis Polyglutamylation Analysis (e.g., HPLC) ic50_det->polyglut_analysis compare_data Compare Potency vs. MTX dhfr_assay->compare_data transport_study->compare_data polyglut_analysis->compare_data correlate_results Correlate Activity with Resistance Mechanism compare_data->correlate_results conclusion Identify Lead Compound correlate_results->conclusion

Caption: Experimental workflow for evaluating novel antifolates.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MTX_out Extracellular MTX RFC Reduced Folate Carrier (RFC) MTX_out->RFC Influx MTX_in Intracellular MTX RFC->MTX_in ABC ABC Transporters (Efflux Pump) MTX_in->ABC Efflux FPGS FPGS MTX_in->FPGS MTX_PG MTX-Polyglutamates (Active/Retained Form) FPGS->MTX_PG DHFR DHFR (Target Enzyme) MTX_PG->DHFR Inhibition DHF DHF THF THF DHF->THF Reduction DNA_Synth DNA Synthesis THF->DNA_Synth res_rfc 1. Impaired Transport (RFC Mutation/Loss) res_fpgs 2. Defective Polyglutamylation (Low FPGS) res_abc 3. Increased Efflux (ABC Overexpression) res_dhfr 4. Target Amplification (DHFR Overexpression)

Caption: Key mechanisms of methotrexate resistance in cancer cells.

G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF dTMP dTMP MethyleneTHF->dTMP dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR DHFR DHFR->DHF SHMT SHMT SHMT->THF TS Thymidylate Synthase (TS) TS->MethyleneTHF MTX Methotrexate MTX->DHFR Pemetrexed Pemetrexed Pemetrexed->Purines (GARFT) Pemetrexed->DHFR Pemetrexed->TS

Caption: Folate pathway showing targets of MTX and Pemetrexed.

References

Technical Support Center: Optimizing 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF/Lometrexol) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), also known as Lometrexol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DDATHF/Lometrexol?

A1: Lometrexol is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3] By inhibiting GARFT, Lometrexol depletes the intracellular pool of purines (adenosine and guanosine), which are essential for DNA and RNA synthesis.[2][3] This leads to S-phase cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[3]

Q2: What are the expected toxicities of Lometrexol in in vivo models, and how can they be managed?

A2: The dose-limiting toxicity of Lometrexol is cumulative myelosuppression, primarily presenting as thrombocytopenia (low platelet count) and anemia (low red blood cell count).[4] Mucositis can also be a significant toxicity.[5][6] These toxicities can be significantly mitigated by the co-administration of folic acid.[5] Preclinical studies in mice have shown that providing folic acid in the drinking water for 7 days prior to and during Lometrexol treatment can reduce toxicity.[5][7]

Q3: How does folic acid supplementation affect the antitumor efficacy of Lometrexol?

A3: While crucial for managing toxicity, the level of folic acid supplementation can influence Lometrexol's antitumor effect. Excessive folic acid can compete with Lometrexol for cellular uptake and potentially reverse its therapeutic effects.[8][9] Therefore, it is critical to optimize the folic acid dose to find a balance between reducing toxicity and maintaining efficacy.[9]

Q4: What are some common starting doses for Lometrexol in mouse models?

A4: In preclinical studies with mice bearing L1210 tumors, doses ranging from 2.5 to 10 mg/kg have been shown to prolong survival.[10] However, the optimal dose is highly dependent on the animal model, tumor type, and the folic acid supplementation regimen. It is strongly recommended to perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) in your specific experimental setup before initiating large-scale efficacy studies.[7] One study investigating the induction of neural tube defects in mice used an optimal dose of 40 mg/kg.[11]

Q5: What is the difference between folic acid and folinic acid (leucovorin) for rescue?

A5: Folic acid is the precursor for various folate cofactors, while folinic acid (leucovorin) is a reduced form of folic acid that can be more readily utilized by cells. Both have been used to mitigate Lometrexol toxicity.[9][12] The choice between them may depend on the specific experimental design and objectives.

Troubleshooting Guides

Issue 1: Unexpectedly severe toxicity (e.g., significant weight loss, mortality) is observed.

Possible Cause Troubleshooting Step
Inadequate Folic Acid Supplementation Ensure the folic acid supplementation protocol is correctly implemented, including the dose and duration (e.g., 7 days prior to Lometrexol).[5][7]
Lometrexol Overdose The administered dose may be too high for the specific animal strain or tumor model. A dose de-escalation is recommended. Perform a Maximum Tolerated Dose (MTD) study.[7]
Animal Strain Variability Different mouse strains can exhibit varying sensitivities to chemotherapeutic agents. If you have recently changed your animal supplier or strain, it is crucial to re-establish the MTD.[4]
Dietary Folate Levels The basal folate level in standard rodent chow can impact toxicity. Ensure a consistent and defined diet throughout the study. Folate-deficient diets can dramatically increase Lometrexol toxicity.[4][9]

Issue 2: Lack of significant antitumor efficacy at well-tolerated doses.

Possible Cause Troubleshooting Step
Excessive Folic Acid Supplementation High levels of folic acid can counteract the antitumor effect of Lometrexol.[8][9] Consider a pilot study with a lower dose of folic acid, while closely monitoring for any increase in toxicity.
Suboptimal Dosing Schedule The antitumor activity of Lometrexol can be schedule-dependent.[12] Explore different dosing schedules (e.g., more frequent, lower doses vs. less frequent, higher doses).
Tumor Model Resistance The specific tumor cell line used may be inherently resistant to Lometrexol. It is advisable to confirm the in vitro sensitivity of the cell line to Lometrexol before conducting extensive in vivo experiments.[4]

Data Presentation

Table 1: Summary of Lometrexol Dosing and Toxicity in Preclinical and Clinical Studies

Study Type Model/Patient Population Lometrexol Dose & Schedule Folic Acid/Folinic Acid Regimen Dose-Limiting Toxicities
PreclinicalMice with L1210 tumors2.5 - 10 mg/kgNot specifiedNot specified
PreclinicalPregnant Mice40 mg/kg (single dose)Not specifiedNeural Tube Defects
Clinical (Phase I)Advanced Cancer PatientsDose escalation up to 60 mg/m² (single dose)Oral folinic acid, 15 mg four times a day, from day 7 to day 9Anemia[12]
Clinical (Phase I)Advanced Cancer Patients10.4 mg/m² IV weekly3 mg/m² orally daily (starting 7 days prior)Thrombocytopenia and mucositis[6]

Table 2: Pharmacokinetic Parameters of Lometrexol in Humans (with Folic Acid Supplementation)

Parameter Value
Plasma Half-Life (t1/2α) 19 ± 7 min[13]
Plasma Half-Life (t1/2β) 256 ± 96 min[13]
Plasma Half-Life (t1/2γ) 1170 ± 435 min[13]
Plasma Protein Binding 78 ± 3%[13]
Renal Elimination (within 24h) 85 ± 16%[13]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Lometrexol in Mice

Objective: To determine the highest dose of Lometrexol that can be administered to mice without causing dose-limiting toxicities.

Materials:

  • Lometrexol

  • Vehicle (e.g., sterile saline)

  • Folic Acid

  • Tumor-free, healthy mice (e.g., BALB/c or the strain to be used in efficacy studies)

  • Standard rodent chow

  • Drinking water

Methodology:

  • Folic Acid Supplementation: Begin folic acid supplementation at least 7 days prior to the first Lometrexol injection. A common method is to dissolve folic acid in the drinking water at a concentration of 1 mg/mL. Prepare fresh folic acid solution twice weekly and protect it from light.[7]

  • Dose Selection: Select a range of Lometrexol doses based on literature values or preliminary experiments. A starting dose range of 10-50 mg/kg can be considered.[7]

  • Animal Grouping: Randomly assign mice to different dose groups, including a vehicle control group (n=3-5 mice per group).

  • Drug Administration: Administer Lometrexol via the intended route for the efficacy study (e.g., intraperitoneal injection).

  • Toxicity Monitoring:

    • Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Observe the animals daily for clinical signs of toxicity, such as changes in posture, activity, and grooming.

    • At the end of the observation period (e.g., 14-21 days), collect blood for complete blood count (CBC) to assess myelosuppression.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% weight loss, or other severe signs of toxicity.

Protocol 2: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of Lometrexol in a xenograft mouse model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude mice)

  • Lometrexol

  • Vehicle

  • Folic Acid

  • Calipers

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Folic Acid Supplementation: Initiate folic acid supplementation as described in Protocol 1.

  • Lometrexol Treatment: Begin Lometrexol treatment at the predetermined MTD or other desired doses. Administer the drug according to the chosen schedule.

  • Efficacy and Toxicity Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[14]

    • Monitor body weight and clinical signs of toxicity as described in Protocol 1.

  • Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) at the end of the study.

Mandatory Visualizations

G cluster_0 De Novo Purine Synthesis Pathway GAR Glycinamide Ribonucleotide (GAR) GARFT GARFT GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) ... ... FGAR->... Purines Purines (ATP, GTP) DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA GARFT->FGAR ...->Purines Lometrexol Lometrexol Lometrexol->GARFT Inhibition

Caption: Mechanism of action of Lometrexol in the de novo purine synthesis pathway.

G cluster_workflow Experimental Workflow for In Vivo Dose Optimization cluster_inputs Key Inputs start Start mtd_study MTD Study (Dose-Range Finding) start->mtd_study efficacy_study Efficacy Study (Tumor Growth Inhibition) mtd_study->efficacy_study Determine Optimal Dose data_analysis Data Analysis (Toxicity & Efficacy) efficacy_study->data_analysis end End data_analysis->end animal_model Animal Model (e.g., Nude Mice) animal_model->mtd_study tumor_model Tumor Model (Xenograft) tumor_model->efficacy_study folic_acid Folic Acid Supplementation folic_acid->mtd_study folic_acid->efficacy_study

Caption: Experimental workflow for optimizing Lometrexol dosage in vivo.

Caption: Logical relationship for troubleshooting unexpected toxicity in Lometrexol studies.

References

Troubleshooting poor cell growth inhibition with 5,6,7,8-Tetrahydro-8-deazahomofolic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor cell growth inhibition with 5,6,7,8-Tetrahydro-8-deazahomofolic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound?

A1: Published data suggests that this compound exhibits "mild" or "modest" growth inhibition against various cell lines, including L1210 cells, enterococci, and lactic acid bacteria.[1][2] It is characterized as a weak inhibitor of thymidylate synthase and other folate-related enzymes.[1][2] Therefore, observing potent cytotoxic effects may not be typical for this compound. For comparison, a related compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, showed an IC50 of approximately 1 µM in MCF-7 cells.[3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a potential inhibitor of thymidylate synthase (TS) and other enzymes involved in folate metabolism.[1][2] Its mode of action is related to the disruption of DNA and RNA synthesis.

Q3: Are there specific cell lines that are more or less sensitive to this compound?

A3: While specific data for a wide range of cell lines for this exact compound is limited, sensitivity to antifolates can be cell-line dependent. For instance, a similar compound, 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), effectively inhibits the growth of CCRF-CEM and L1210 cells.[4] The level of relevant enzymes and transporters in a given cell line can influence its sensitivity.

Troubleshooting Guide: Poor Cell Growth Inhibition

If you are observing weaker than expected cell growth inhibition, consider the following troubleshooting steps:

Experimental Workflow for Troubleshooting

Caption: Troubleshooting workflow for poor cell growth inhibition.

Compound Integrity and Preparation
  • Issue: The compound may have degraded or was not properly solubilized.

  • Troubleshooting Steps:

    • Verify Storage: Ensure the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light).

    • Prepare Fresh Stock: Avoid using old stock solutions. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO).

    • Ensure Complete Solubilization: Gently warm and vortex the stock solution to ensure the compound is fully dissolved before diluting it in your cell culture medium.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Concentration Range and Incubation Time
  • Issue: The concentration range may be too narrow or the incubation time too short to observe an effect.

  • Troubleshooting Steps:

    • Broaden the Concentration Range: Test a wider range of concentrations. A good starting point could be from 0.1 µM to 100 µM.

    • Extend Incubation Time: The effects of antimetabolites can be slow to manifest. Consider extending the incubation period to 48, 72, or even 96 hours, replenishing the media with a fresh compound if necessary for longer time points.

ParameterRecommended Range
Concentration 0.1 µM - 100 µM
Incubation Time 24 - 96 hours
Cell Culture Conditions
  • Issue: Specific components of the cell culture medium or the condition of the cells could be influencing the compound's activity.

  • Troubleshooting Steps:

    • Folate Levels in Media: High levels of folic acid in the culture medium can compete with the inhibitor, reducing its apparent potency. Consider using a low-folate medium formulation to increase the sensitivity of your cells to the compound.

    • Cell Seeding Density: Ensure that the cell seeding density is appropriate and consistent across experiments. Overly confluent cells may exhibit reduced sensitivity to antiproliferative agents.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to phenotypic and genotypic drift, which may alter drug sensitivity.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact cellular metabolism and response to treatments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in your highest drug concentration well.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Signaling Pathway

The primary targets of this compound are enzymes within the folate pathway, which is crucial for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.

G cluster_compound Inhibitor cluster_pathway Folate Metabolism cluster_synthesis Nucleic Acid Synthesis cluster_outcome Cellular Outcome compound This compound dhfr DHFR compound->dhfr Weakly Inhibits ts Thymidylate Synthase (TS) compound->ts Inhibits dhf Dihydrofolate (DHF) thf Tetrahydrofolate (THF) dhf->thf DHFR thf->ts purine Purine Synthesis thf->purine dtmp dTMP ts->dtmp dump dUMP dump->ts dna_rna DNA & RNA Synthesis dtmp->dna_rna purine->dna_rna inhibition Cell Growth Inhibition dna_rna->inhibition

Caption: Simplified folate metabolism and the inhibitory action of the compound.

References

Technical Support Center: Enhancing Antifolate Drug Efficacy in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research in enhancing the efficacy of antifolate drugs through combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using antifolate drugs in combination therapies?

A1: The primary rationale is to enhance therapeutic efficacy and overcome or prevent drug resistance. Antifolate drugs target the folate metabolic pathway, which is crucial for the synthesis of nucleotides (precursors of DNA and RNA) and certain amino acids.[1] By combining antifolates that inhibit different enzymes in this pathway (e.g., Dihydrofolate Reductase - DHFR and Dihydropteroate Synthase - DHPS), a synergistic effect can be achieved, leading to a more potent blockade of folate metabolism than either drug alone.[2] This approach can also be effective against cell populations that have developed resistance to a single antifolate agent.[3]

Q2: What are common mechanisms of resistance to antifolate drugs?

A2: Resistance to antifolate drugs can arise through several mechanisms, including:

  • Target Enzyme Mutations: Point mutations in the gene encoding the target enzyme (e.g., dhfr) can reduce the binding affinity of the drug, rendering it less effective.[3][4]

  • Increased Target Enzyme Expression: Amplification of the gene encoding the target enzyme can lead to its overproduction, requiring higher drug concentrations to achieve an inhibitory effect.

  • Reduced Drug Uptake: Mutations in or decreased expression of folate transporters, such as the reduced folate carrier (RFC), can limit the entry of the antifolate drug into the cell.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the antifolate drug out of the cell, reducing its intracellular concentration.[5]

Q3: How is synergy between two drugs quantitatively assessed?

A3: Synergy is most commonly assessed using the Combination Index (CI) method, based on the Loewe additivity model. The CI provides a quantitative measure of the interaction between two drugs. The interpretation is as follows:

  • CI < 1: Synergism (the combined effect is greater than the sum of their individual effects).

  • CI = 1: Additive effect (the combined effect is equal to the sum of their individual effects).

  • CI > 1: Antagonism (the combined effect is less than the sum of their individual effects).

For antimicrobial agents, the Fractional Inhibitory Concentration (FIC) Index is used, with similar interpretation: ΣFIC < 0.5 indicates synergy, 0.5 ≤ ΣFIC ≤ 4 indicates additivity or indifference, and ΣFIC > 4 indicates antagonism.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, MTS, XTT)
  • Question: My replicate wells for the same drug concentration show high variability in my cell viability assay. What could be the cause?

  • Answer:

    • Pipetting Errors: Inaccurate pipetting is a major source of variability. Ensure your pipettes are calibrated regularly and use fresh tips for each replicate.[8]

    • Inconsistent Cell Seeding: An uneven distribution of cells at the start of the experiment will lead to variable results. Ensure your cell suspension is homogenous before and during plating.[9]

    • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[4]

    • Compound Precipitation: The drug combination may be precipitating in the culture medium. Visually inspect the wells under a microscope. If precipitation is observed, you may need to adjust the solvent or the final concentration.

    • Contamination: Bacterial, yeast, or mycoplasma contamination can interfere with the assay readout. Regularly check your cell cultures for contamination.[8]

Issue 2: Lack of Expected Synergy in a Checkerboard Assay
  • Question: I am combining two antifolates that are reported to be synergistic, but I am observing an additive or even antagonistic effect. Why might this be?

  • Answer:

    • Incorrect Concentration Range: The synergistic effect of a drug combination is often concentration-dependent. You may be testing a range where synergy does not occur. It is crucial to perform a dose-response experiment for each drug individually to determine their IC50 values first, and then design the checkerboard assay around these concentrations.

    • Cell Line Specificity: Synergy can be cell-line specific. The reported synergy may have been observed in a different cell line with a different genetic background or resistance profile.

    • Folate Concentration in Media: The concentration of folic acid in your cell culture medium can significantly impact the apparent synergy of antifolates. High folic acid levels can sometimes enhance synergy between a DHFR inhibitor and an inhibitor of another folate-dependent enzyme.[3] Ensure you are using a consistent and appropriate medium formulation.

    • Drug Incubation Time and Schedule: The timing and sequence of drug addition can be critical. For some combinations, such as methotrexate and 5-fluorouracil, a sequential administration is necessary to observe synergy.[10][11]

Issue 3: High Background Signal in Cell Viability Assays
  • Question: My negative control wells (cells with vehicle only) have very high absorbance/fluorescence, masking the effect of the drugs. What can I do?

  • Answer:

    • Compound Interference: The drug itself might be reacting with the assay reagent (e.g., reducing MTT). Run a control with the compound in cell-free media to test for this.[4]

    • Media Components: Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the duration of the assay.[4]

    • Contamination: Microbial contamination can lead to high background signals as they can also metabolize the assay reagents.[8]

    • Incorrect Plate Type: For luminescence assays, use white opaque plates to maximize signal. For fluorescence assays, use black plates to minimize background fluorescence.[4]

Data Presentation: Efficacy of Antifolate Combinations

Table 1: Pemetrexed in Combination with Platinum Agents for Non-Small Cell Lung Cancer (NSCLC)

CombinationCancer TypePerformance Status (ECOG)Response Rate (ORR)Median Overall Survival (OS)Notes
Pemetrexed + CarboplatinAdvanced NSCLC (Elderly)0-128.6%-Synergistic activity noted.[12]
Pemetrexed + CarboplatinAdvanced NSCLC124%13.5 monthsActive and well-tolerated regimen.[13]
Pemetrexed + Carboplatin vs. Pemetrexed aloneAdvanced NSCLC223.8% vs. 10.3%9.3 vs. 5.3 monthsCombination significantly improved survival.[8]
Pemetrexed + Carboplatin vs. Pemetrexed aloneAdvanced NSCLC (Second-line)-15% vs. 9%8.7 vs. 8.2 monthsNo significant overall benefit, but improved survival in squamous tumors.[6]

Table 2: Methotrexate in Combination with 5-Fluorouracil (5-FU)

Combination ScheduleCancer TypeResponseMechanism of Synergy
Sequential MTX then 5-FU (7-hour interval)Metastatic Colorectal Cancer16/42 patients showed tumor regressionMTX enhances 5-FU uptake and its incorporation into RNA.[10][14]
Sequential MTX then 5-FU (24-hour interval)NSCLC & Colorectal Cancer Cell LinesMore active than shorter intervals or simultaneous administrationHighly schedule-dependent interaction.[11]
Sequential MTX then 5-FU vs. 5-FU then MTXHead and Neck Cancer65% vs. 39% response rate (previously untreated)Trend towards higher response with MTX first, but survival favored 5-FU first.

Table 3: Trimethoprim (TMP) in Combination with Sulfamethoxazole (SMX)

OrganismResistance ProfileTMP:SMX RatioObservation
Escherichia coli K-12Susceptible>1:10Combination was bactericidal over a narrow concentration range.[9]
Paracoccidioides brasiliensisSulfa-resistant5:1Marked synergism in inhibition observed.[2]
P. falciparum (in HIV+ individuals)--Widespread use of TMP-SMX prophylaxis raises concerns for cross-resistance to other antifolates like sulfadoxine-pyrimethamine.[15]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol is for determining the synergistic effect of two antifolate drugs (Drug A and Drug B) on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Drug A and Drug B stock solutions

  • 96-well flat-bottom sterile culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Multichannel pipette

Procedure:

  • Day 1: Cell Seeding a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Prepare a cell suspension at the desired concentration (e.g., 5,000-10,000 cells/100 µL). c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Fill the outer perimeter wells with 200 µL of sterile PBS or media to minimize edge effects. e. Incubate the plate at 37°C with 5% CO₂ for 24 hours.

  • Day 2: Drug Addition a. Prepare serial dilutions of Drug A and Drug B in complete culture medium. Typically, a 2-fold serial dilution is performed horizontally for Drug A and vertically for Drug B. b. The top row should contain only dilutions of Drug A (Drug B concentration is zero). c. The leftmost column should contain only dilutions of Drug B (Drug A concentration is zero). d. The top-left well should be a vehicle-only control (no drug). e. Carefully remove the medium from the cells and add 100 µL of the appropriate drug combination to each well. f. Incubate for a predetermined period (e.g., 72 hours).

  • Day 5: Cell Viability Assessment (MTT Assay Example) a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Shake the plate gently for 15 minutes to ensure complete solubilization. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the data to the vehicle-only control wells (set to 100% viability). b. Calculate the percentage of cell inhibition for each well. c. Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) values to determine synergy, additivity, or antagonism.

Protocol 2: MTT Cell Viability Assay

This is a general protocol for assessing cell viability after treatment with antifolate drugs.

Materials:

  • Cells cultured in a 96-well plate

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • DMSO (or other suitable solvent)

  • Complete culture medium (serum-free for the assay step is recommended)

Procedure:

  • Cell Treatment: Culture and treat cells with the desired compounds in a 96-well plate (final volume 100 µL/well) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. Protect the plate from light.

  • Formazan Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

    • For suspension cells: Centrifuge the plate, carefully remove the supernatant, and then add 100 µL of DMSO.

  • Shaking: Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.

  • Absorbance Reading: Measure the absorbance at a wavelength between 570 and 590 nm. A reference wavelength of 620-690 nm can be used to subtract background.

  • Data Calculation: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Folate_Pathway cluster_Purine Purine Synthesis Purines Purines Thymidylate dTMP (DNA) DHF Dihydrofolate (DHF) GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate THF Tetrahydrofolate (THF) DHF->THF DHFR THF->Purines GARFT CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->DHF TS CH2THF->THF Serine -> Glycine PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate->DHF DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) GARFT GAR Transformylase Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) Sulfonamides->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Methotrexate Methotrexate Pemetrexed Methotrexate->DHFR Inhibits Pemetrexed_TS Pemetrexed 5-Fluorouracil Pemetrexed_TS->TS Inhibits Pemetrexed_GARFT Pemetrexed Pemetrexed_GARFT->GARFT Inhibits Drug_Synergy_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Hypothesis: Drug A + Drug B are synergistic ic50 Determine IC50 for Drug A and Drug B individually start->ic50 checkerboard_design Design Checkerboard Assay: Select concentration ranges around IC50 values ic50->checkerboard_design cell_culture Seed cells in 96-well plates checkerboard_design->cell_culture treatment Treat cells with drug combinations (Checkerboard) cell_culture->treatment incubation Incubate for defined period (e.g., 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acq Acquire Raw Data (e.g., Absorbance) viability_assay->data_acq normalization Normalize data to vehicle controls data_acq->normalization synergy_calc Calculate Synergy Score (e.g., Combination Index) normalization->synergy_calc interpretation Interpret Results: Synergy (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) synergy_calc->interpretation

References

Technical Support Center: Minimizing Off-Target Effects of Folic Acid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with folic acid antagonists. It provides troubleshooting guides and frequently asked questions (FAQs) to help minimize and understand the off-target effects of these compounds in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with folic acid antagonists, with a focus on identifying and mitigating off-target effects.

Issue 1: Inconsistent IC50 Values Across Experiments

  • Potential Cause: Variations in experimental conditions can significantly impact the apparent potency of folic acid antagonists.

    • Cell Culture Conditions: The concentration of folate in the cell culture medium can directly compete with the antagonist, altering its effectiveness.[1] High cell passage numbers can also lead to phenotypic drift and changes in drug sensitivity.

    • Compound Stability: Folic acid analogs can be sensitive to light and temperature, and repeated freeze-thaw cycles can lead to degradation.[2]

    • Assay-Specific Variability: Different cell viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can be affected differently by experimental conditions.

  • Recommended Actions:

    • Standardize Cell Culture: Use a consistent, low passage number of cells for all experiments. Standardize the cell culture medium and supplements, and consider using folate-depleted medium for more controlled studies.[1]

    • Proper Compound Handling: Prepare fresh dilutions of the antagonist from a frozen stock solution for each experiment.[2] Protect all solutions from light and minimize freeze-thaw cycles by preparing single-use aliquots.[2]

    • Consistent Assay Protocols: Adhere strictly to optimized incubation times and cell seeding densities.

Issue 2: Unexpected Cellular Phenotypes or Pathway Activation

  • Potential Cause: The observed effects may be due to off-target interactions of the folic acid antagonist. For example, pemetrexed has been reported to activate the PI3K/Akt signaling pathway in some non-small cell lung cancer cell lines.[1] This is often considered an indirect effect resulting from cellular stress induced by the on-target activity.[1]

  • Recommended Actions:

    • Pathway Analysis: If you observe unexpected changes in gene or protein expression, perform pathway analysis to identify enriched signaling pathways.

    • Validate Off-Target Effects: Use techniques like Western blotting to confirm the activation or inhibition of key proteins in the identified pathway.[1] For instance, to confirm Akt activation, assess the phosphorylation status of Akt at Ser473 and Thr308.[1]

    • Direct Binding Assays: Employ a Cellular Thermal Shift Assay (CETSA) to investigate if the antagonist directly binds to suspected off-target proteins.

    • Kinome Profiling: To get a broader view of affected kinases, a kinome-wide activity screen can be performed.

Issue 3: Drug Resistance in Cell Lines

  • Potential Cause: Cells can develop resistance to antifolates through several mechanisms, including:

    • Reduced drug uptake or increased drug efflux.[2]

    • Mutations in the target enzyme (e.g., DHFR) that reduce the antagonist's binding affinity.[2]

    • Increased expression of the target enzyme.

  • Recommended Actions:

    • Verify Sensitivity: Confirm the sensitivity of your cell line to other inhibitors of the same target.[2]

    • Consider Alternative Cell Lines: If resistance is suspected, consider using a different cell line known to be sensitive to the antagonist.[2]

    • Investigate Resistance Mechanisms: Explore potential resistance mechanisms by measuring drug uptake, efflux pump activity, or sequencing the target enzyme's gene.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of commonly used folic acid antagonists like methotrexate and pemetrexed?

A1: Folic acid antagonists, or antifolates, primarily work by interfering with the folate metabolic pathway.[3][4] Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate, which is essential for the synthesis of purines and thymidylate.[4] Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), both of which are involved in purine and pyrimidine synthesis.

Q2: How can I differentiate between on-target and off-target cytotoxicity in my experiments?

A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A combination of approaches is recommended:

  • Rescue Experiments: Supplementing the culture medium with downstream metabolites of the targeted pathway can help distinguish on-target from off-target effects. For example, if the cytotoxicity of a DHFR inhibitor is on-target, the addition of thymidine and hypoxanthine should rescue the cells.

  • Target Overexpression or Knockdown: Overexpressing the target protein should confer resistance to the antagonist if the effect is on-target. Conversely, knocking down the target should sensitize the cells.

  • Use of Analogs: Comparing the effects of the antagonist with a structurally related but inactive analog can help identify non-specific effects.

Q3: What is the significance of the folate concentration in my cell culture medium?

A3: The folate concentration in your cell culture medium is a critical variable that can significantly impact the apparent potency of folic acid antagonists.[1] Folate in the medium can compete with the antagonist for transport into the cells and for binding to the target enzyme.[1] Therefore, it is essential to use a consistent and well-defined medium formulation for all experiments. For studies focused on the direct effects of antifolates, using folate-depleted medium is highly recommended.[1]

Q4: Are there any known off-target signaling pathways affected by pemetrexed?

A4: Yes, several studies have reported the activation of the PI3K/Akt signaling pathway in response to pemetrexed treatment in non-small cell lung cancer (NSCLC) cell lines.[1] This is often considered a cellular stress response to the on-target inhibition of folate metabolism rather than a direct off-target kinase inhibition.[1] Additionally, upregulation of the Hedgehog signaling pathway has been observed in pemetrexed-resistant cells.[1]

Data Presentation

Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer0.10 (48h)[5]
HCT-116Colorectal Cancer0.15 (48h)[6]
Saos-2OsteosarcomaVaries by sub-line[7]
A549Non-Small Cell Lung Cancer1.82 ± 0.17 (48h)[8]
H1975Non-Small Cell Lung Cancer3.37 ± 0.14 (48h)[8]

Table 2: IC50 Values of Pemetrexed in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
CL1-5Lung Cancer280.7[9]
H1299Lung Cancer1070[9]
H2373MesotheliomaVaries[10]
H2452MesotheliomaVaries[10]
A549Non-Small Cell Lung Cancer1.82 ± 0.17 µM (48h)[8]
HCC827Non-Small Cell Lung Cancer1.54 ± 0.30 µM (48h)[8]

Experimental Protocols

1. Dihydrofolate Reductase (DHFR) Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Materials: 96-well clear flat-bottom plate, multi-well spectrophotometer, DHFR assay buffer, DHFR enzyme, DHF substrate, NADPH, and the test compound (e.g., methotrexate).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the DHFR enzyme to each well (except for the background control).

    • Add the test compound dilutions to the appropriate wells.

    • Add NADPH to all wells.

    • Initiate the reaction by adding the DHF substrate.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

    • Calculate the rate of NADPH consumption and determine the percentage of inhibition.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct drug-target engagement in a cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.

  • Materials: Cell culture reagents, test compound, PCR tubes, heating block or thermal cycler, lysis buffer, and equipment for protein detection (e.g., Western blot).

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

    • Cool the samples on ice and lyse the cells.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of the target protein in the soluble fraction using Western blotting or another protein detection method.

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and control samples indicates direct target engagement.

3. Kinome Profiling Using Peptide Arrays

This technique provides a broad overview of the kinases affected by a compound. It involves incubating cell lysates with a microarray spotted with known kinase substrate peptides.

  • Materials: Cell culture reagents, test compound, lysis buffer, peptide microarray platform (e.g., PamChip®), and ATP.

  • Procedure:

    • Treat cells with the test compound or vehicle control.

    • Harvest and lyse the cells.

    • Incubate the cell lysates with the peptide-coated microarray in the presence of ATP.

    • The platform's software will detect and quantify the phosphorylation of the peptides.

    • Analyze the data to identify peptides with significantly altered phosphorylation levels between treated and control samples.

4. Competitive Inhibition Assay

This assay is used to confirm that a drug's uptake is mediated by a specific receptor, such as the folate receptor alpha (FRα).

  • Materials: FRα-positive cells, cell culture reagents, test compound (e.g., a folate-conjugated drug), free folic acid, and a cell viability assay kit.

  • Procedure:

    • Seed FRα-positive cells in a 96-well plate.

    • Prepare a dilution series of the test compound.

    • Treat the cells with the test compound dilutions in the presence or absence of a high concentration of free folic acid (e.g., 1 mM).[11]

    • Incubate for a period sufficient to induce cytotoxicity (e.g., 72 hours).[11]

    • Perform a cell viability assay.

    • A rightward shift in the dose-response curve of the test compound in the presence of free folic acid indicates competitive binding and FRα-mediated uptake.[11]

Visualizations

Folic_Acid_Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate TS Thymidylate->DHF Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits Pemetrexed Pemetrexed Pemetrexed->DHFR Inhibits TS TS Pemetrexed->TS Inhibits

Caption: On-target mechanism of common folic acid antagonists.

Off_Target_Signaling Pemetrexed Pemetrexed Cellular_Stress Cellular Stress (On-Target Effect) Pemetrexed->Cellular_Stress EGFR EGFR Cellular_Stress->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Survival_Apoptosis Cell Survival / Apoptosis Akt->Survival_Apoptosis

Caption: Potential off-target activation of the PI3K/Akt pathway by pemetrexed.

Experimental_Workflow Start Observe Unexpected Phenotype Pathway_Analysis Hypothesize Off-Target Pathway(s) Start->Pathway_Analysis Kinome_Profiling Kinome Profiling Start->Kinome_Profiling Validate_Pathway Validate Pathway Modulation (e.g., Western Blot) Pathway_Analysis->Validate_Pathway Kinome_Profiling->Validate_Pathway CETSA Direct Binding Assay (CETSA) Validate_Pathway->CETSA Conclusion Confirm Off-Target Interaction CETSA->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

How to address the low potency of 5,6,7,8-Tetrahydro-8-deazahomofolic acid as a TS inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency with 5,6,7,8-Tetrahydro-8-deazahomofolic acid (TDHF) and related analogs as Thymidylate Synthase (TS) inhibitors.

Troubleshooting Guides

Issue 1: Observed IC50 is higher than expected or previously reported.

Possible Cause 1: Experimental Assay Conditions

  • Sub-optimal Substrate Concentration: The inhibitory potency of competitive inhibitors is highly dependent on the concentration of the natural substrate (dUMP). If the dUMP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.

  • Enzyme Quality and Activity: The purity and specific activity of the thymidylate synthase enzyme preparation are critical. Low enzyme activity can lead to inaccurate potency measurements.

  • Inhibitor Solubility: Poor solubility of the test compound in the assay buffer can result in a lower effective concentration than intended, leading to an overestimation of the IC50.

Troubleshooting Steps:

  • Optimize Substrate Concentration: Determine the Michaelis-Menten constant (Km) for dUMP under your assay conditions. For competitive inhibitors, it is advisable to use a dUMP concentration at or below the Km to maximize the apparent potency of the inhibitor.

  • Verify Enzyme Activity: Before conducting inhibition assays, always verify the activity of your TS enzyme stock. Use a fresh aliquot if there is any doubt about its stability.

  • Assess Compound Solubility: Visually inspect for any precipitation of your compound in the assay buffer. If solubility is a concern, consider using a co-solvent like DMSO, ensuring the final concentration is low (typically ≤1%) and consistent across all assay wells.

Logical Workflow for Troubleshooting Assay-Related Potency Issues

G cluster_start Start: Low Potency Observed cluster_assay Assay Troubleshooting cluster_decisions Decision Points cluster_actions Corrective Actions cluster_end Next Steps start Low Potency of TS Inhibitor check_enzyme Verify Enzyme Activity & Purity start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok check_substrate Check Substrate (dUMP) Concentration vs. Km substrate_ok Substrate Conc. OK? check_substrate->substrate_ok check_solubility Assess Inhibitor Solubility solubility_ok Solubility OK? check_solubility->solubility_ok enzyme_ok->check_substrate Yes new_enzyme Use New Enzyme Aliquot enzyme_ok->new_enzyme No substrate_ok->check_solubility Yes optimize_substrate Optimize dUMP Concentration substrate_ok->optimize_substrate No optimize_buffer Optimize Buffer/Co-solvent solubility_ok->optimize_buffer No rerun_assay Re-run Inhibition Assay solubility_ok->rerun_assay Yes new_enzyme->check_enzyme optimize_substrate->check_substrate optimize_buffer->check_solubility structural_mod Consider Structural Modification rerun_assay->structural_mod Potency Still Low

Troubleshooting workflow for low inhibitor potency.

Frequently Asked Questions (FAQs)

Q1: Why does this compound (TDHF) exhibit low potency as a TS inhibitor?

A1: The modest potency of TDHF is attributed to several factors inherent to its chemical structure. It is a weak inhibitor of thymidylate synthase, dihydrofolate reductase, and other folate-related enzymes.[1][2] Additionally, its cellular uptake and subsequent polyglutamylation, a process crucial for the intracellular retention and enhanced activity of many antifolates, may be inefficient.

Q2: What structural modifications can be made to the 8-deazahomofolic acid scaffold to improve TS inhibition?

A2: Several medicinal chemistry strategies can be employed to enhance the potency of antifolate TS inhibitors like TDHF:

  • Modification of the Glutamate Side Chain: The glutamate moiety is critical for polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). Increasing the number of glutamate residues can enhance intracellular retention and inhibitory activity.

  • Bioisosteric Replacement in the Core Structure: Replacing atoms or groups within the pteridine ring system can alter the molecule's binding affinity for the TS active site.

  • Alterations to the Linker Region: Modifying the linker between the heterocyclic core and the benzoylglutamate moiety can optimize the inhibitor's conformation for better interaction with the enzyme.

Q3: How does polyglutamylation affect the potency of antifolate TS inhibitors?

A3: Polyglutamylation is the addition of multiple glutamate residues to the inhibitor molecule inside the cell. This process has two main benefits: it traps the inhibitor within the cell by preventing its efflux, thereby increasing its intracellular concentration, and it can significantly increase the inhibitor's binding affinity for thymidylate synthase. For some antifolates, the polyglutamated forms are substantially more potent inhibitors of TS than the parent monoglutamate compound.

Q4: My compound shows good enzymatic inhibition but poor cellular activity. What could be the reason?

A4: A discrepancy between enzymatic and cellular activity often points to issues with cellular uptake or intracellular metabolism. The compound may not be efficiently transported into the cell by folate receptors or the reduced folate carrier. Alternatively, it might be a poor substrate for folylpolyglutamate synthetase (FPGS), leading to rapid efflux from the cell and insufficient intracellular concentrations to inhibit TS effectively.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of various antifolate compounds against thymidylate synthase. While specific comparative data for a wide range of TDHF analogs is limited in the public domain, this table illustrates the impact of structural modifications on the potency of related antifolates.

CompoundTarget EnzymeIC50 (nM)Reference CompoundKey Structural Features
TDHF TSWeak-8-deazahomofolic acid scaffold
Raltitrexed (Tomudex) TS~100-Quinazoline-based, potent substrate for FPGS
Pemetrexed (Alimta) TS, DHFR~9,540-Pyrrolo[2,3-d]pyrimidine core, multi-targeted
N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid TS, DHFR90 (TS)-Classical pyrrolo[2,3-d]pyrimidine with a glutamate tail, designed as a dual inhibitor.[3]
5,8-Dideaza analog of Methotrexate DHFR7MethotrexateQuinazoline core, demonstrating high affinity for DHFR, a related folate pathway enzyme.[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthase Activity

This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.

Principle: The conversion of dUMP to dTMP is coupled to the oxidation of the tetrahydrofolate cofactor. This oxidation can be followed spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, dithiothreitol (DTT), EDTA, and the purified TS enzyme or cell lysate.

  • Inhibitor Pre-incubation: Add the test inhibitor (e.g., TDHF analog) at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add dUMP and 5,10-methylenetetrahydrofolate to the reaction mixture to start the reaction.

  • Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate of increase in absorbance is directly proportional to the TS activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Tritium Release Assay for Thymidylate Synthase Activity

This assay measures the release of tritium from [5-³H]dUMP as it is converted to dTMP by thymidylate synthase.

Principle: The hydrogen atom at the C5 position of the uracil ring is abstracted during the methylation reaction. By using [5-³H]dUMP as a substrate, the released tritium can be quantified to measure enzyme activity.

Protocol:

  • Reaction Setup: In a reaction tube, combine a suitable buffer (e.g., Tris-HCl), DTT, 5,10-methylenetetrahydrofolate, the TS enzyme source, and the test inhibitor at various concentrations.

  • Initiate Reaction: Add [5-³H]dUMP to start the reaction and incubate at 37°C for a specific time.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

  • Separate Tritiated Water: Add activated charcoal to the mixture to adsorb the unreacted [5-³H]dUMP. Centrifuge to pellet the charcoal.

  • Quantify Tritium: Transfer the supernatant containing the released tritiated water to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of tritium released and determine the percent inhibition at each inhibitor concentration to calculate the IC50 value.

Visualizations

Folate Metabolism and Thymidylate Synthase Pathway

Folate metabolism pathway and the role of TS.

References

Technical Support Center: Progabide and its Metabolic Derivatives Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of progabide and its metabolic derivatives.

Frequently Asked questions (FAQs)

Q1: What are the main factors that affect the stability of progabide in solution?

A1: The stability of progabide in aqueous solutions is primarily influenced by pH and temperature. It exhibits a bell-shaped stability-pH profile, with optimal stability in the neutral pH range.[1] Elevated temperatures accelerate its degradation.[1]

Q2: What is the optimal pH for progabide stability?

A2: Progabide demonstrates maximum stability in the pH range of 6 to 7.[1]

Q3: How does temperature affect the stability of progabide?

A3: An increase in temperature leads to a decrease in the stability of progabide.[1] For long-term storage of progabide solutions, it is recommended to use refrigerated conditions (2-8 °C) and protect from light.

Q4: What are the major metabolic derivatives of progabide and are they stable?

A4: The major metabolites of progabide are its acidic derivative, progabide acid (SL 75.102), its deamidated product (PGA), gabamide, and γ-aminobutyric acid (GABA).[2][3] The hydrolytic degradation product, SL 79.182, is a stable compound. The deamidated metabolite (PGA) exhibits a stability profile similar to that of progabide itself.[1]

Q5: Are there any known incompatibilities of progabide with common excipients?

A5: While specific studies on excipient compatibility are not extensively detailed in the provided search results, it is crucial to conduct compatibility studies with any new formulation. Potential interactions could arise with acidic or basic excipients that might alter the pH of the microenvironment, thereby affecting progabide's stability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in stability studies Fluctuation in pH of the buffer solution.1. Prepare fresh buffers for each experiment. 2. Verify the pH of the solution before and during the experiment. 3. Ensure the buffer has sufficient capacity for the intended pH range.
Temperature variations in the storage chamber.1. Use a calibrated and validated temperature-controlled chamber. 2. Monitor the temperature continuously using a calibrated thermometer.
Degradation during sample preparation or analysis.1. Prepare samples immediately before analysis. 2. Use a validated, stability-indicating analytical method, such as HPLC. 3. Minimize the exposure of samples to light and elevated temperatures during handling.
Rapid degradation of progabide observed The pH of the solution is outside the optimal range of 6-7.1. Adjust the pH of the solution to be within the 6-7 range using appropriate buffers.
The storage temperature is too high.1. Store progabide solutions at recommended refrigerated temperatures (2-8 °C).
Presence of catalytic impurities.1. Use high-purity solvents and reagents. 2. Ensure glassware is thoroughly cleaned.
Interference peaks in chromatogram Co-elution of degradation products with the parent drug or metabolites.1. Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column) to achieve better separation. 2. Utilize a photodiode array (PDA) detector to check for peak purity.
Excipient interference.1. Analyze a placebo formulation (without the active pharmaceutical ingredient) to identify any peaks originating from the excipients.

Data Summary

Table 1: pH-Dependent Stability of Progabide

pHHalf-life (t½) in minutesStability Profile
< 6DecreasingUnstable in acidic conditions
6 - 7126Maximum stability
> 7DecreasingUnstable in alkaline conditions

Data sourced from Farraj et al., 1988.[1]

Table 2: Stability of Progabide and its Key Metabolic Derivatives

CompoundStability Profile
Progabide Unstable, sensitive to pH and temperature.
Progabide Acid (SL 75.102) Information not available in the provided search results.
Deamidated Progabide (PGA) Similar stability profile to progabide.[1]
Gabamide Information not available in the provided search results.
SL 79.182 (Hydrolytic Product) Stable compound.[1]

Experimental Protocols

Protocol 1: Determination of Progabide Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of progabide in aqueous solutions.

1. Materials and Reagents:

  • Progabide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Phosphate buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and analysis software

3. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer (pH adjusted to the desired value) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for good separation.

  • Standard Solution: Accurately weigh and dissolve the progabide reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to obtain working standard solutions of known concentrations.

  • Sample Solution: Prepare progabide solutions in buffers of different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

4. Stability Study Procedure:

  • Store the sample solutions at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each sample solution.

  • Filter the aliquot through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

5. HPLC Analysis:

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

  • Record the chromatograms for both the standard and sample solutions.

  • Identify and quantify the progabide peak based on the retention time and peak area compared to the standard.

6. Data Analysis:

  • Calculate the concentration of progabide remaining at each time point.

  • Plot the natural logarithm of the progabide concentration versus time to determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Metabolic Pathway of Progabide

G Metabolic Pathway of Progabide Progabide Progabide SL75102 Progabide Acid (SL 75.102) Progabide->SL75102 Metabolism Gabamide Gabamide Progabide->Gabamide Metabolism GABA GABA SL75102->GABA Metabolism

Caption: Simplified metabolic pathway of progabide.

Experimental Workflow for Progabide Stability Testing

G Workflow for Progabide Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_solutions Prepare Progabide Solutions (various pH and temperatures) incubate Incubate Samples prep_solutions->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Degradation Rate and Half-life hplc->data_analysis

Caption: Experimental workflow for stability testing.

Logical Relationship of Factors Affecting Progabide Stability

G Factors Influencing Progabide Stability Stability Progabide Stability pH pH pH->Stability affects Temperature Temperature Temperature->Stability affects Impurities Catalytic Impurities Impurities->Stability can affect

Caption: Key factors affecting progabide stability.

References

Technical Support Center: Improving Cellular Uptake of Novel Tetrahydrofolate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with novel tetrahydrofolate analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for cellular uptake of tetrahydrofolate and its analogues?

A1: The primary mechanisms for the cellular uptake of folates and their analogues are through three main transport systems:

  • Reduced Folate Carrier (RFC): Encoded by the SLC19A1 gene, RFC is a major folate transporter in most mammalian cells and tissues.[1] It functions as an anion exchanger, with a high affinity for reduced folates and classical antifolates like methotrexate, operating optimally at a neutral pH.[2][3]

  • Proton-Coupled Folate Transporter (PCFT): Encoded by the SLC46A1 gene, PCFT is the primary transporter for folate absorption in the small intestine and is also expressed in other tissues. It functions optimally at an acidic pH (around 5.5).[2]

  • Folate Receptors (FRs): These are high-affinity receptors (FRα, FRβ, and FRγ) that mediate the endocytosis of folates. FRα is often overexpressed in various cancer cells, making it a target for selective drug delivery.

Q2: Why is the intracellular concentration of our novel tetrahydrofolate analogue consistently low?

A2: Low intracellular concentration of a novel tetrahydrofolate analogue can be attributed to several factors:

  • Poor affinity for uptake transporters: The analogue may have a low affinity for the primary folate transporters (RFC and PCFT) expressed in your cell line.

  • Rapid efflux: The compound might be a substrate for efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family (e.g., BCRP), which actively pump the drug out of the cell.[2]

  • Low expression of uptake transporters: The chosen cell line may have low expression levels of RFC or PCFT.

  • Instability of the compound: The analogue may be unstable in the cell culture medium or be rapidly metabolized intracellularly to a form that is not detected by your analytical method.

Q3: How does polyglutamylation affect the cellular retention of tetrahydrofolate analogues?

A3: Polyglutamylation is a crucial process for the intracellular retention and efficacy of many folate analogues. The enzyme folylpolyglutamate synthetase (FPGS) adds multiple glutamate residues to the drug molecule. This modification increases the negative charge of the analogue, preventing its efflux from the cell and enhancing its affinity for target enzymes. Defective polyglutamylation is a known mechanism of resistance to antifolates like methotrexate.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the cellular uptake of novel tetrahydrofolate analogues.

Issue 1: High Variability in Cellular Uptake Assay Results

Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a single-cell suspension before seeding and verify cell density and even distribution across wells.
Edge effects in multi-well platesAvoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Pipetting errorsUse calibrated pipettes and ensure thorough mixing of all solutions before application to cells.
Incomplete washing of cellsWash cell monolayers thoroughly with ice-cold PBS to remove any unbound analogue from the cell surface. Ensure complete removal of the wash buffer between steps.
Cell health and passage numberUse cells within a consistent and low passage number range. Regularly monitor cell viability and morphology.

Issue 2: Low or No Detectable Intracellular Analogue Concentration

Possible Cause Troubleshooting Step
Inefficient transport mechanismCharacterize the expression of folate transporters (RFC, PCFT, FRs) in your cell line. Consider using a cell line with higher expression of the relevant transporter.
Rapid drug effluxCo-incubate your analogue with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein, Ko143 for BCRP) to assess their role in limiting intracellular accumulation.
Analogue degradationAssess the stability of your compound in cell culture medium over the time course of your experiment. Prepare fresh solutions for each experiment and minimize exposure to light and high temperatures.
Insufficient incubation timePerform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to determine the optimal incubation period for maximal uptake.
Suboptimal pH for transportIf targeting PCFT-mediated uptake, ensure the experimental buffer has an acidic pH (around 5.5-6.0). For RFC, a neutral pH (7.4) is optimal.[2]
Issues with the analytical method (e.g., HPLC, LC-MS/MS)Validate your analytical method for sensitivity, linearity, and specificity for your novel analogue. Check for matrix effects from the cell lysate.

Issue 3: Discrepancy Between Cellular Uptake and Cytotoxicity

Possible Cause Troubleshooting Step
Lack of intracellular activationThe analogue may require intracellular metabolism (e.g., polyglutamylation) to become active. Assess the expression and activity of FPGS in your cell line.
Altered target enzymeThe target enzyme (e.g., dihydrofolate reductase, thymidylate synthase) may be mutated or overexpressed, leading to resistance despite drug uptake.
Off-target effectsThe observed cytotoxicity may be due to off-target effects unrelated to the intended mechanism of action.
Rapid drug metabolism to an inactive formThe analogue may be quickly metabolized intracellularly to a non-toxic compound. Analyze intracellular metabolites of your analogue.

Data Presentation

Table 1: Kinetic Parameters of Folate Transporters for Various Analogues

TransporterAnalogueCell LineK_m_ (µM)V_max_ (pmol/mg protein/min)
RFCMethotrexateL12105-
RFCPemetrexedA5494.3-
PCFTMethotrexateHeLa0.9-
PCFTPemetrexedA5490.5 (at pH 6.0)-

Note: K_m_ and V_max_ values can vary significantly depending on the cell line and experimental conditions.

Table 2: IC₅₀ Values of Common Antifolates in Various Cancer Cell Lines

AnalogueCell LineCancer TypeIC₅₀ (nM)
MethotrexateCCRF-CEMAcute Lymphoblastic Leukemia78
PemetrexedA549Non-Small Cell Lung Cancer155
RaltitrexedHCT-8Colorectal Cancer3.2
MethotrexateHT-29Colorectal Cancer1,200
PemetrexedHT-29Colorectal Cancer5,100

Note: IC₅₀ values are highly dependent on the duration of drug exposure and the cell viability assay used.

Experimental Protocols

Protocol 1: [³H]-Methotrexate Uptake Assay

This protocol describes a method for measuring the cellular uptake of a radiolabeled tetrahydrofolate analogue.

Materials:

  • Cell line of interest cultured in appropriate multi-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C and ice-cold

  • [³H]-Methotrexate (or other radiolabeled analogue)

  • Unlabeled methotrexate (or corresponding unlabeled analogue) for competition experiments

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Radiolabeled Medium: Prepare a working solution of [³H]-methotrexate in complete culture medium at the desired final concentration (e.g., 1 µM).

  • Uptake Initiation: Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the [³H]-methotrexate-containing medium to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate at room temperature for 30 minutes with gentle shaking.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use an aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Express the uptake of [³H]-methotrexate as pmol/mg of protein. Plot the uptake over time to determine the initial rate of transport.

Protocol 2: Quantification of Intracellular Pemetrexed by HPLC

This protocol outlines a method for quantifying the intracellular concentration of an unlabeled tetrahydrofolate analogue.

Materials:

  • Cell line of interest cultured in appropriate culture dishes

  • Complete cell culture medium

  • Pemetrexed (or other novel analogue)

  • Ice-cold PBS

  • Ice-cold methanol

  • Cell scraper

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS/MS)

  • Mobile phase (e.g., a mixture of acetate buffer and acetonitrile)[3]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of pemetrexed for a specific duration.

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell suspension and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant, which contains the intracellular pemetrexed. Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis: Inject a defined volume of the reconstituted sample into the HPLC system.

  • Quantification: Create a standard curve using known concentrations of pemetrexed. Quantify the intracellular concentration of pemetrexed in the samples by comparing their peak areas to the standard curve. Results can be expressed as pmol per 10⁶ cells or per mg of protein.

Mandatory Visualizations

Folate_Metabolism_Pathway Folate Folate (Diet) DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formyl_THF 10-Formyl-THF THF->Formyl_THF Serine Serine Glycine Glycine Serine->Glycine SHMT SHMT Serine->SHMT Glycine->SHMT Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine dUMP dUMP dUMP->dTMP TS Purines Purine Synthesis Formyl_THF->Purines DHFR DHFR TS TS MTHFR MTHFR

Caption: Simplified diagram of the folate metabolism pathway.

Antifolate_Uptake_Workflow Start Start: Novel Tetrahydrofolate Analogue Synthesis Cell_Line_Selection 1. Cell Line Selection (Known Transporter Expression) Start->Cell_Line_Selection Uptake_Assay 2. Cellular Uptake Assay (e.g., Radiolabel or LC-MS/MS) Cell_Line_Selection->Uptake_Assay Low_Uptake Low Uptake? Uptake_Assay->Low_Uptake Troubleshoot Troubleshoot: - Transporter Expression - Efflux Pump Activity - Compound Stability Low_Uptake->Troubleshoot Yes Sufficient_Uptake Sufficient Uptake Low_Uptake->Sufficient_Uptake No Optimize Optimize Analogue Structure (Improve Transporter Affinity) Troubleshoot->Optimize Optimize->Uptake_Assay Cytotoxicity_Assay 3. Cytotoxicity Assay (e.g., MTT, SRB) Sufficient_Uptake->Cytotoxicity_Assay Mechanism_Study 4. Mechanism of Action Studies - Target Enzyme Inhibition - Polyglutamylation Analysis Cytotoxicity_Assay->Mechanism_Study End End: Lead Candidate for Further Preclinical Development Mechanism_Study->End

Caption: Experimental workflow for evaluating cellular uptake.

Antifolate_Resistance_Mechanisms cluster_membrane Cell Membrane Antifolate Antifolate Analogue RFC RFC Antifolate->RFC Uptake PCFT PCFT Antifolate->PCFT FR Folate Receptor Antifolate->FR Cell_Membrane Cell Membrane Intracellular_Drug Intracellular Drug RFC->Intracellular_Drug PCFT->Intracellular_Drug FR->Intracellular_Drug Efflux_Pumps Efflux Pumps (e.g., ABC) Intracellular_Drug->Efflux_Pumps Efflux Polyglutamated_Drug Polyglutamated Drug Intracellular_Drug->Polyglutamated_Drug FPGS FPGS FPGS Target_Enzyme Target Enzyme (e.g., DHFR) Polyglutamated_Drug->Target_Enzyme Inhibition Inhibition Inhibition of Folate Metabolism Target_Enzyme->Inhibition Resistance_Mechanisms Mechanisms of Resistance Decreased_Influx 1. Decreased Influx (Reduced Transporter Expression/Function) Decreased_Influx->RFC Decreased_Influx->PCFT Increased_Efflux 2. Increased Efflux (Upregulation of Efflux Pumps) Increased_Efflux->Efflux_Pumps Decreased_Polyglutamylation 3. Decreased Polyglutamylation (Reduced FPGS Activity) Decreased_Polyglutamylation->FPGS Altered_Target 4. Altered Target Enzyme (Mutation or Overexpression) Altered_Target->Target_Enzyme

Caption: Mechanisms of antifolate uptake and resistance.

References

Validation & Comparative

Comparing the inhibitory effects of 5,6,7,8-Tetrahydro-8-deazahomofolic acid and methotrexate on DHFR.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of 5,6,7,8-Tetrahydro-8-deazahomofolic acid (TDHF) and the well-established dihydrofolate reductase (DHFR) inhibitor, Methotrexate (MTX). The objective is to present a clear, data-driven comparison to inform research and development in the field of antifolate therapeutics. While quantitative data for TDHF is limited, this guide synthesizes available information and provides a robust experimental framework for direct comparative analysis.

Mechanism of Action: Targeting a Key Metabolic Enzyme

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for cancer chemotherapy.[2]

Methotrexate, a structural analog of folic acid, is a potent competitive inhibitor of DHFR.[1] It binds to the active site of DHFR with an affinity approximately 1000 times greater than that of the natural substrate, DHF, leading to a powerful and sustained inhibition of nucleotide synthesis.[3][4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the inhibition of DHFR by Methotrexate and a structurally related analog of TDHF.

CompoundTargetIC50 ValueKi ValueReference
Methotrexate Human DHFR120 nM3.4 pM[3]
8-deaza-5,6,7,8-tetrahydroaminopterin (analog of TDHF)Human DHFR~17-fold less potent than MTXNot Reported[6]
This compound (TDHF) DHFRNot Reported (Described as a weak inhibitor)Not Reported[5]

Experimental Protocol: DHFR Enzyme Inhibition Assay

To directly compare the inhibitory potency of TDHF and MTX, a standardized DHFR enzyme inhibition assay can be performed. The following protocol outlines a spectrophotometric method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DHFR.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • 96-well, clear, flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Recombinant Human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (as a positive control)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer containing 10 mM 2-mercaptoethanol.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare stock solutions of Methotrexate and TDHF in DMSO. Create serial dilutions in assay buffer to achieve a range of final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • No Inhibitor Control: Assay buffer, DHFR enzyme, DHF, and NADPH.

    • Positive Control: Assay buffer, DHFR enzyme, DHF, NADPH, and a known concentration of Methotrexate.

    • Test Wells: Assay buffer, DHFR enzyme, DHF, NADPH, and varying concentrations of TDHF.

  • Reaction Initiation and Measurement:

    • Add assay buffer, DHFR enzyme, and the appropriate inhibitor (or vehicle) to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

    • Immediately begin kinetic reading of the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the "No Inhibitor Control."

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated.

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibition DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DHFR_enzyme DHFR Enzyme Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate MTX Methotrexate (MTX) MTX->DHFR_enzyme Strong Inhibition TDHF This compound (TDHF) TDHF->DHFR_enzyme Weak Inhibition

Caption: Folate metabolism and DHFR inhibition.

DHFR_Assay_Workflow start Start reagent_prep Reagent Preparation (DHF, NADPH, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup incubation Pre-incubation with DHFR Enzyme & Inhibitor plate_setup->incubation reaction_init Initiate Reaction (Add DHF & NADPH) incubation->reaction_init kinetic_read Kinetic Absorbance Reading (340 nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate Reaction Rates) kinetic_read->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: DHFR inhibition assay workflow.

Conclusion

Methotrexate is a well-characterized and highly potent inhibitor of dihydrofolate reductase. In contrast, this compound is reported to be a weak inhibitor of DHFR. While direct comparative quantitative data is lacking for TDHF, the provided experimental protocol offers a clear path for researchers to determine its IC50 value and directly benchmark its potency against methotrexate and other DHFR inhibitors. This head-to-head comparison is essential for the rational design and development of novel antifolate drugs.

References

A Comparative Analysis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid and Methotrexate Efficacy in L1210 Tumors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer therapeutics, antifolates play a pivotal role by targeting the metabolic pathways essential for cell proliferation. This guide provides a detailed comparison of two such agents: 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (also known as lometrexol or DDATHF) and the widely-used methotrexate. The focus of this analysis is their efficacy against L1210 leukemia, a well-established murine tumor model.

Mechanism of Action: Distinct Targets in Folate Metabolism

The primary difference between lometrexol and methotrexate lies in their enzymatic targets within the folate metabolic pathway. Lometrexol is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. By blocking GARFT, lometrexol prevents the formation of purines, which are essential building blocks for DNA and RNA synthesis. This leads to an arrest of the cell cycle, primarily in the S phase.

Methotrexate, on the other hand, is a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a vital cofactor for the synthesis of both purine nucleotides and thymidylate, a precursor for the pyrimidine base thymine required for DNA synthesis. By inhibiting DHFR, methotrexate leads to a depletion of THF, thereby disrupting the synthesis of the building blocks of DNA and RNA.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the in vitro cytotoxicity and in vivo efficacy of lometrexol and methotrexate against L1210 leukemia. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons within a single study are limited.

Table 1: In Vitro Cytotoxicity against Leukemia Cell Lines

CompoundCell LineIC50 (nM)Reference
5,10-dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol)CCRF-CEM (Human T-lymphoblast leukemia)2.9[1]
MethotrexateL1210 (Murine lymphocytic leukemia)3.9

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data for Lometrexol is from the CCRF-CEM cell line as direct comparative data in L1210 cells from the same study was not available in the searched literature.

Table 2: In Vivo Efficacy in L1210 Tumor-Bearing Mice

CompoundMetricValueReference
MethotrexateIncrease in Lifespan (%ILS)88%

Note: The in vivo data for lometrexol in a comparable L1210 survival study was not available in the searched literature. The data for methotrexate is based on studies with a closely related analogue.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the in vitro and in vivo evaluation of antifolate drugs against L1210 leukemia.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of lometrexol and methotrexate on L1210 cells.

Materials:

  • L1210 murine lymphocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

  • 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol)

  • Methotrexate

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: L1210 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

  • Drug Treatment: Stock solutions of lometrexol and methotrexate are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. 100 µL of the drug dilutions are added to the respective wells. Control wells receive medium with the vehicle alone.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.

In Vivo L1210 Murine Leukemia Model

This protocol describes a general procedure for evaluating the antitumor efficacy of lometrexol and methotrexate in a murine leukemia model.

Materials:

  • DBA/2 or BDF1 mice

  • L1210 cells

  • Phosphate-buffered saline (PBS)

  • 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol)

  • Methotrexate

  • Appropriate vehicle for drug administration

Procedure:

  • Tumor Cell Implantation: L1210 cells (e.g., 1 x 10⁵ cells per mouse) are injected intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

  • Drug Administration: Treatment with lometrexol, methotrexate, or vehicle control is initiated 24 hours after tumor cell implantation. The drugs are administered according to a predetermined dosing schedule (e.g., daily for a specific number of days) and route (e.g., i.p.).

  • Monitoring: The mice are monitored daily for signs of toxicity, and their body weights are recorded regularly. Survival is the primary endpoint.

  • Data Analysis: The median survival time for each treatment group is calculated. The percentage increase in lifespan (%ILS) is determined using the following formula: %ILS = [(Median survival time of treated group / Median survival time of control group) - 1] x 100

Visualizations

The following diagrams illustrate the distinct mechanisms of action of lometrexol and methotrexate, as well as a generalized workflow for their comparative evaluation.

signaling_pathway cluster_lometrexol Lometrexol Pathway cluster_methotrexate Methotrexate Pathway GARFT GARFT Purine_Synthesis De Novo Purine Synthesis DNA_RNA_L DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_L Lometrexol Lometrexol Lometrexol->GARFT Inhibits DHFR DHFR THF Tetrahydrofolate (THF) Purine_Thymidylate Purine & Thymidylate Synthesis THF->Purine_Thymidylate DNA_RNA_M DNA & RNA Synthesis Purine_Thymidylate->DNA_RNA_M Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Mechanisms of action for Lometrexol and Methotrexate.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture L1210 Cell Culture Drug_Treatment_vitro Treatment with Lometrexol or Methotrexate Cell_Culture->Drug_Treatment_vitro Cytotoxicity_Assay MTT Assay Drug_Treatment_vitro->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination end Comparative Efficacy Report IC50_Determination->end Tumor_Implantation L1210 Cell Implantation in Mice Drug_Treatment_vivo Treatment with Lometrexol or Methotrexate Tumor_Implantation->Drug_Treatment_vivo Monitoring Monitor Survival & Toxicity Drug_Treatment_vivo->Monitoring Efficacy_Analysis Calculate %ILS Monitoring->Efficacy_Analysis Efficacy_Analysis->end start Start start->Cell_Culture start->Tumor_Implantation

A generalized workflow for comparing antifolate efficacy.

References

Structure-Activity Relationship of 8-deaza-5,6,7,8-tetrahydroaminopterin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues reveals critical insights into their structure-activity relationships (SAR) as inhibitors of dihydrofolate reductase (DHFR) and as cytotoxic agents. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the field of antifolate therapeutics.

The core structure of 8-deaza-5,6,7,8-tetrahydroaminopterin has been a focal point for the development of novel antifolate compounds. Modifications at the N-5 and C-10 positions of the pteridine ring, as well as alterations to the side chain, have been shown to significantly influence the inhibitory potency against DHFR and the cytotoxic effects on various cancer cell lines.

Comparative Performance of Analogues

A key study by Zhang et al. (2009) synthesized and evaluated a series of novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives. The unsubstituted parent compound, 8-deaza-5,6,7,8-tetrahydroaminopterin (Compound 9), and its 5-substituted and 5,10-disubstituted analogues (Compounds 11, 13, 15, and 17) were assessed for their ability to inhibit recombinant human dihydrofolate reductase (rhDHFR) and their cytotoxicity against a panel of human cancer cell lines.[1]

The experimental data from these evaluations are summarized in the tables below, providing a clear comparison of the analogues' performance against the well-established DHFR inhibitor, methotrexate (MTX).

Dihydrofolate Reductase (DHFR) Inhibition

The inhibitory activity of the 8-deaza-5,6,7,8-tetrahydroaminopterin analogues against rhDHFR was determined and compared with that of methotrexate. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundStructurerhDHFR IC50 (μM)
Methotrexate (MTX) -0.0058 ± 0.0011
Compound 9 8-deaza-5,6,7,8-tetrahydroaminopterin0.098 ± 0.015
Compound 11 5-methyl-8-deaza-5,6,7,8-tetrahydroaminopterin> 10
Compound 13 5-formyl-8-deaza-5,6,7,8-tetrahydroaminopterin1.25 ± 0.21
Compound 15 5,10-methylene-8-deaza-5,6,7,8-tetrahydroaminopterin> 10
Compound 17 5,10-methenyl-8-deaza-5,6,7,8-tetrahydroaminopterin> 10

Data sourced from Zhang et al., European Journal of Medicinal Chemistry, 2009.[1]

The results demonstrate that the unsubstituted analogue, Compound 9, is the most potent inhibitor among the synthesized derivatives, although it is approximately 17-fold less potent than methotrexate.[1] Substitution at the 5-position or bridging the 5 and 10 positions generally leads to a significant decrease in DHFR inhibitory activity.

In Vitro Cytotoxicity

The cytotoxic effects of the analogues were evaluated against four human cancer cell lines: gastric carcinoma (BGC-823), promyelocytic leukemia (HL-60), hepatocellular carcinoma (Bel-7402), and cervical cancer (HeLa). The IC50 values represent the concentration of the compound that causes 50% inhibition of cell growth.

CompoundBGC-823 IC50 (μM)HL-60 IC50 (μM)Bel-7402 IC50 (μM)HeLa IC50 (μM)
Methotrexate (MTX) 0.08 ± 0.010.02 ± 0.0050.12 ± 0.020.05 ± 0.008
Compound 9 0.32 ± 0.050.21 ± 0.040.55 ± 0.090.48 ± 0.07
Compound 11 > 50> 50> 50> 50
Compound 13 15.6 ± 2.88.9 ± 1.522.4 ± 3.918.2 ± 3.1
Compound 15 > 50> 50> 50> 50
Compound 17 > 50> 50> 50> 50

Data sourced from Zhang et al., European Journal of Medicinal Chemistry, 2009.[1]

Consistent with the DHFR inhibition data, Compound 9 exhibited the highest cytotoxicity among the analogues, being approximately 4- to 10-fold less potent than methotrexate across the tested cell lines.[1] The other substituted analogues showed significantly weaker cytotoxic activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The enzymatic activity of rhDHFR was determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Reagents:

  • Recombinant human DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • Test compounds and Methotrexate (dissolved in DMSO)

Procedure:

  • A reaction mixture containing assay buffer, NADPH, and DHF was prepared.

  • The test compounds or methotrexate at various concentrations were added to the reaction mixture.

  • The reaction was initiated by the addition of rhDHFR.

  • The decrease in absorbance at 340 nm was monitored for a set period at a constant temperature.

  • The IC50 values were calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Reagents:

  • Human cancer cell lines (BGC-823, HL-60, Bel-7402, HeLa)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds and Methotrexate (dissolved in DMSO)

Procedure:

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds or methotrexate for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • The supernatant was removed, and the formazan crystals were dissolved in the solubilization solution.

  • The absorbance at a specific wavelength (e.g., 570 nm) was measured using a microplate reader.

  • The IC50 values were determined from the dose-response curves.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To further elucidate the relationships and processes described, the following diagrams have been generated using the DOT language.

SAR_DHFR_Inhibition cluster_analogues 8-deaza-5,6,7,8-tetrahydroaminopterin Analogues cluster_activity DHFR Inhibitory Activity Compound9 Compound 9 (Unsubstituted) High_Activity High (IC50 < 0.1 µM) Compound9->High_Activity Compound11 Compound 11 (5-methyl) Low_Activity Low / Inactive (IC50 > 10 µM) Compound11->Low_Activity Compound13 Compound 13 (5-formyl) Moderate_Activity Moderate (IC50 ~1-2 µM) Compound13->Moderate_Activity Compound15 Compound 15 (5,10-methylene) Compound15->Low_Activity Compound17 Compound 17 (5,10-methenyl) Compound17->Low_Activity

Caption: Structure-activity relationship of analogues and their DHFR inhibition.

Experimental_Workflow cluster_dhfr DHFR Inhibition Assay cluster_cytotoxicity Cytotoxicity (MTT) Assay DHFR_Reagents Prepare Reagents (DHFR, DHF, NADPH, Buffer) DHFR_Incubate Incubate with Test Compound DHFR_Reagents->DHFR_Incubate DHFR_Measure Measure Absorbance at 340 nm DHFR_Incubate->DHFR_Measure DHFR_Calculate Calculate IC50 DHFR_Measure->DHFR_Calculate SAR_Analysis Structure-Activity Relationship Analysis DHFR_Calculate->SAR_Analysis Cyto_Seed Seed Cells in 96-well Plate Cyto_Treat Treat with Test Compound Cyto_Seed->Cyto_Treat Cyto_MTT Add MTT Reagent Cyto_Treat->Cyto_MTT Cyto_Solubilize Solubilize Formazan Cyto_MTT->Cyto_Solubilize Cyto_Measure Measure Absorbance at 570 nm Cyto_Solubilize->Cyto_Measure Cyto_Calculate Calculate IC50 Cyto_Measure->Cyto_Calculate Cyto_Calculate->SAR_Analysis

Caption: Workflow for DHFR inhibition and cytotoxicity assays.

Conclusion

The structure-activity relationship of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues demonstrates that the unsubstituted parent molecule is the most effective inhibitor of DHFR and exhibits the highest cytotoxicity against the tested cancer cell lines. Modifications at the N-5 and C-10 positions are generally detrimental to the biological activity of these compounds. This comparative guide provides valuable data and methodologies for researchers working on the design and development of novel antifolate agents for cancer therapy. Further exploration of substitutions at other positions of the 8-deaza-5,6,7,8-tetrahydroaminopterin scaffold may lead to the discovery of more potent and selective DHFR inhibitors.

References

In Vitro Showdown: A Comparative Analysis of Antifolate Drugs on Human Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro efficacy of key antifolate drugs. This report provides a comparative analysis of their cytotoxic effects on various human tumor cell lines, supported by experimental data and detailed methodologies.

Antifolate drugs represent a cornerstone of chemotherapy, disrupting the folate metabolic pathway essential for DNA synthesis and cellular proliferation in rapidly dividing cancer cells. This guide offers a head-to-head in vitro comparison of prominent antifolates—Methotrexate, Pemetrexed, and Pralatrexate—across a spectrum of human tumor cell lines. The data presented herein, summarized from multiple studies, aims to provide a clear, data-driven perspective to inform preclinical research and drug development efforts.

Comparative Cytotoxicity of Antifolate Drugs

The in vitro efficacy of antifolate drugs is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of Methotrexate, Pemetrexed, and Pralatrexate in various human tumor cell lines. Lower IC50 values indicate higher potency.

Hematological Malignancies
Cell LineCancer TypeMethotrexate IC50 (nM)Pemetrexed IC50 (nM)Pralatrexate IC50 (nM)
CCRF-CEMAcute Lymphoblastic Leukemia781557
MOLT-4Acute Lymphoblastic Leukemia---
RS4;11Acute Lymphoblastic Leukemia---
NALM-6Acute Lymphoblastic Leukemia---
REHAcute Lymphoblastic Leukemia---
SUP-B15Acute Lymphoblastic Leukemia---
RLTransformed Follicular Lymphoma210-23
HTDiffuse Large B-cell Lymphoma35-3.0
SKI-DLBCL-1Diffuse Large B-cell Lymphoma48-5.1
RajiBurkitt's Lymphoma16-2
Hs445Hodgkin's Disease32-1.6

Note: Data for some drug-cell line combinations were not available in the cited literature.

Solid Tumors
Cell LineCancer TypeMethotrexate IC50 (µM)Pemetrexed IC50 (µM)
HeLaCervical Cancer5.1 (72h)-
BOT-2Breast CancerInactiveInactive
HOSOsteosarcoma~1>10
MG-63Osteosarcoma~1>10
Saos-2Osteosarcoma~0.1>10

Note: Pemetrexed and Methotrexate were found to be inactive against the BOT-2 human breast cancer cell line. In osteosarcoma cell lines, Methotrexate demonstrated superior cytotoxicity compared to Pemetrexed.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments utilized to generate the cytotoxicity data presented in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Human tumor cell lines

  • Complete cell culture medium

  • Antifolate drugs (e.g., Methotrexate, Pemetrexed, Pralatrexate)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the antifolate drugs. Control wells receive medium with the vehicle used to dissolve the drugs.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may also be used.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of an antifolate drug to inhibit the activity of the DHFR enzyme, a key target in the folate pathway. The assay typically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4]

Materials:

  • Recombinant human DHFR enzyme

  • DHFR assay buffer

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Antifolate drug solutions of varying concentrations

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the antifolate drug at various concentrations, and the DHFR enzyme. Include a positive control (no inhibitor) and a negative control (a known potent inhibitor or no enzyme).

  • Initiation of Reaction: The reaction is initiated by adding the substrates, DHF and NADPH, to each well.

  • Kinetic Measurement: The plate is immediately placed in a microplate reader, and the absorbance at 340 nm is measured at regular intervals (e.g., every 60 seconds) for a set period (e.g., 20-40 minutes).

  • Data Analysis: The rate of NADPH consumption is determined from the linear portion of the absorbance versus time plot. The percentage of DHFR inhibition is calculated for each drug concentration relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.

Mechanism of Action and Signaling Pathway

Antifolate drugs exert their cytotoxic effects by interfering with the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. The primary targets for many of these drugs are Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).[5][6]

Antifolate_Mechanism cluster_synthesis Nucleotide Synthesis Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ CH2THF 5,10-Methylene-THF THF->CH2THF Serine -> Glycine PURINES Purine Synthesis THF->PURINES One-carbon transfer CH2THF->DHF dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP DNA DNA Synthesis & Repair dTMP->DNA PURINES->DNA DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF catalyzes TS Thymidylate Synthase (TS) TS->dUMP catalyzes Antifolates Antifolate Drugs (e.g., Methotrexate, Pemetrexed, Pralatrexate) Antifolates->DHFR Inhibition Antifolates->TS Inhibition (e.g., Pemetrexed)

Caption: Mechanism of action of antifolate drugs targeting the folate metabolic pathway.

Caption: A typical experimental workflow for in vitro screening of antifolate drugs.

References

A Comparative Guide to Validating Target Engagement of Novel Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for validating the target engagement of novel dihydrofolate reductase (DHFR) inhibitors. Supporting experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the most appropriate assays for their drug discovery pipeline.

Introduction to DHFR Inhibition and Target Engagement

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies.[3] Validating that a novel inhibitor directly binds to and engages DHFR within a biological system is a critical step in drug development. This guide explores and compares several widely used methods for confirming this target engagement.

Quantitative Comparison of DHFR Inhibitor Potency

The inhibitory potency of a compound is a key performance metric. This is often expressed as the half-maximal inhibitory concentration (IC50) in biochemical assays or the half-maximal effective concentration (EC50) in cellular assays. The following table summarizes the reported potency of several well-characterized DHFR inhibitors against DHFR from different species.

InhibitorTarget/SpeciesAssay TypePotency (IC50/EC50)
MethotrexateHuman DHFRBiochemical0.12 µM
MethotrexateVarious cancer cell linesCellular6.05 - >1,000 nM
PemetrexedCCRF-CEM leukemia cellsCellular25 nM
TrimethoprimE. coli DHFRBiochemical20.4 nM
TrimethoprimHuman DHFRBiochemical55.26 µM
CycloguanilP. falciparum (susceptible)Biochemical11.1 nM
PyrimethamineP. falciparum (susceptible)Biochemical15.4 nM

Note: IC50 and EC50 values can vary depending on specific experimental conditions, such as enzyme and substrate concentrations.[4]

Comparison of Target Validation Methodologies

Choosing the right assay to validate target engagement depends on the stage of drug discovery and the specific questions being asked. Below is a comparison of common methodologies.

MethodPrincipleAdvantagesDisadvantages
Biochemical DHFR Activity Assay Measures the direct inhibition of purified DHFR enzyme activity, typically by monitoring NADPH consumption spectrophotometrically.[5][6]Provides a direct measure of enzyme inhibition and is highly reproducible. Excellent for initial screening and structure-activity relationship (SAR) studies.[7]Lacks cellular context; does not account for cell permeability, off-target effects, or metabolic stability of the inhibitor.[8]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding increases the thermal stability of the target protein.[9] A shift in the protein's melting curve in the presence of the inhibitor indicates target engagement in a cellular environment.[10]Confirms target engagement in a physiologically relevant context (intact cells or cell lysates). Can assess cell permeability and intracellular target availability.[11]An indirect measure of binding. Some ligand-protein interactions may not result in a significant thermal shift, leading to false negatives. Requires specific antibodies for detection.[12]
Folinic Acid Rescue Assay A cellular assay that determines if the cytotoxic effects of an inhibitor are due to DHFR inhibition. Folinic acid, a downstream metabolite, should "rescue" cells from on-target toxicity.[13][14]Provides strong evidence for the on-target mechanism of action in a cellular context. Can differentiate between on-target and off-target cytotoxicity.Does not directly measure target binding. The rescue effect can be influenced by cellular transport and metabolism of folinic acid.[15]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathway is crucial for understanding how these validation methods work.

cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_cetsa CETSA cluster_rescue Folinic Acid Rescue b1 Purified DHFR Enzyme b4 Measure NADPH Oxidation (Abs @ 340nm) b1->b4 b2 Substrates (DHF, NADPH) b2->b4 b3 Test Inhibitor b3->b4 b5 Calculate IC50 b4->b5 c1 Treat Cells with Inhibitor c2 Heat Shock c1->c2 r1 Add Folinic Acid c1->r1 c3 Lyse Cells c2->c3 c4 Separate Soluble/Aggregated Proteins c3->c4 c5 Quantify Soluble DHFR (e.g., Western Blot) c4->c5 c6 Determine Thermal Shift c5->c6 r2 Measure Cell Viability r1->r2 r3 Assess Rescue Effect r2->r3

Experimental workflow for validating DHFR inhibitor target engagement.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor Novel DHFR Inhibitor Inhibitor->DHFR Inhibition DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication

The DHFR metabolic pathway and the site of action for novel inhibitors.

Detailed Experimental Protocols

Biochemical DHFR Activity Assay

This assay directly measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF)

  • NADPH

  • Test inhibitors dissolved in DMSO

  • 96-well UV-transparent plate

  • Spectrophotometer with kinetic reading capabilities at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitor and a reference inhibitor (e.g., methotrexate).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

    • Include controls: "no inhibitor" (enzyme activity control) and "no enzyme" (background control).

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

  • Measurement:

    • Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance over time) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a general procedure for performing a CETSA experiment to determine the target engagement of a DHFR inhibitor in intact cells, followed by Western blot analysis.[16]

Materials:

  • Cell line expressing DHFR

  • Cell culture medium and reagents

  • Test inhibitor

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler or heating block

  • Lysis buffer

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents and equipment

  • Primary antibody against DHFR

  • HRP-conjugated secondary antibody

  • ECL detection system and imaging equipment

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test inhibitor or vehicle (DMSO) for a specified time.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, leaving one aliquot at room temperature as a control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary anti-DHFR antibody, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities for DHFR at each temperature.

    • Plot the normalized band intensity against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Folinic Acid Rescue Assay

This assay assesses whether the cytotoxic effects of a DHFR inhibitor are specifically due to its on-target activity.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • Test DHFR inhibitor

  • Folinic acid

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

  • Multi-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the DHFR inhibitor.

    • For each inhibitor concentration, have a parallel set of wells that are co-treated with a saturating concentration of folinic acid (e.g., 10-100 µM).

    • Include controls for vehicle only and folinic acid only.

  • Incubation:

    • Incubate the cells for a period sufficient to observe a cytotoxic effect (e.g., 48-72 hours).

  • Phenotypic Readout:

    • Measure cell viability using a suitable assay (e.g., MTT assay).

  • Data Analysis:

    • Generate dose-response curves for the inhibitor in the presence and absence of folinic acid.

    • A rightward shift in the dose-response curve in the presence of folinic acid indicates that the inhibitor's cytotoxicity is at least partially due to on-target DHFR inhibition.

Conclusion

Validating the target engagement of novel DHFR inhibitors is a multi-faceted process that requires a combination of biochemical and cellular assays. Biochemical assays are invaluable for initial screening and understanding the direct inhibitory potential of a compound. However, cellular assays like CETSA and folinic acid rescue experiments are essential for confirming that the inhibitor engages DHFR in a complex biological environment and that its cellular effects are mediated through this on-target activity. By employing a combination of these methodologies, researchers can build a robust data package to confidently advance promising DHFR inhibitors through the drug discovery pipeline.

References

Comparative Cytotoxicity of Methotrexate and its 5,8-Dideaza Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro cytotoxicity of the widely-used anticancer drug methotrexate and its promising 5,8-dideaza analogs. This analysis is supported by experimental data, detailed protocols, and visualizations of the key signaling and metabolic pathways.

Executive Summary

Methotrexate (MTX) is a cornerstone of chemotherapy, primarily functioning by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. However, its clinical use is associated with toxic side effects, partly due to its metabolism into 7-hydroxymethotrexate. The 5,8-dideaza analogs of methotrexate are a class of compounds designed to overcome this limitation. By replacing the nitrogen atoms at positions 5 and 8 of the pteridine ring with carbon atoms, these analogs exhibit a comparable, and in some cases superior, cytotoxic profile while avoiding the metabolic pathway that leads to toxic byproducts. This guide presents a comparative analysis of their in vitro cytotoxicity, highlighting their potential as next-generation antifolate cancer therapeutics.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of methotrexate and its 5,8-dideaza analogs in the A549 human lung carcinoma cell line after a 72-hour incubation period. Lower IC50 values indicate greater cytotoxic potency.

CompoundA549 IC50 (µM)[1]
Methotrexate (MTX)0.12
5,8-Dideazamethotrexate0.04
Oxygenated 5,8-dideaza analog0.02
Thiolated 5,8-dideaza analog0.05

The data clearly indicates that the 5,8-dideaza analogs demonstrate potent cytotoxicity against A549 cells, with the oxygenated analog being the most potent compound in this series.

Experimental Protocols

The following is a representative protocol for an in vitro cytotoxicity assay, such as the MTT assay, commonly used to determine the IC50 values of anticancer compounds.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50) in a specific cell line.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methotrexate and 5,8-dideaza analogs

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of methotrexate and its 5,8-dideaza analogs in complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathway: DHFR Inhibition

The primary mechanism of action for both methotrexate and its 5,8-dideaza analogs is the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[2][3]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA DHFR->THF MTX Methotrexate & 5,8-Dideaza Analogs MTX->DHFR

DHFR Inhibition Pathway
Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines the key steps in a typical in vitro cytotoxicity assay used to evaluate the efficacy of anticancer compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Drug Dilutions Incubation 3. Add Drugs to Cells & Incubate (72h) Compound_Prep->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Absorbance_Reading->IC50_Calculation

In Vitro Cytotoxicity Assay Workflow
Logical Relationship: Metabolic Advantage of 5,8-Dideaza Analogs

A key advantage of the 5,8-dideaza analogs of methotrexate is their altered metabolism. Methotrexate is metabolized in the liver by aldehyde oxidase to 7-hydroxymethotrexate, a compound associated with renal and hepatic toxicity.[1] The structural modification in the 5,8-dideaza analogs prevents this metabolic conversion, potentially leading to a more favorable safety profile.

Metabolic_Advantage cluster_mtx Methotrexate cluster_dideaza 5,8-Dideaza Analogs MTX Methotrexate Aldehyde_Oxidase Aldehyde Oxidase MTX->Aldehyde_Oxidase Metabolized by Metabolite 7-Hydroxymethotrexate (Toxic Metabolite) Aldehyde_Oxidase->Metabolite Dideaza 5,8-Dideaza Analogs Aldehyde_Oxidase2 Aldehyde Oxidase Dideaza->Aldehyde_Oxidase2 Not a substrate for No_Metabolism No Toxic Metabolite Formation

References

Evaluating the Synergistic Potential of DDATHF and Methotrexate Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential synergistic effects of combining 5,10-dideazatetrahydrofolate (DDATHF), also known as Lometrexol, and methotrexate (MTX) in cancer therapy. By targeting distinct enzymes within the critical folate metabolic pathway, this combination holds the promise of enhanced efficacy and overcoming drug resistance. This document outlines the distinct mechanisms of action of each agent, presents available quantitative data to support the hypothesis of synergy, provides detailed experimental protocols for in vitro and in vivo evaluation, and visualizes the underlying biological pathways and experimental workflows.

Mechanisms of Action: A Dual Assault on Folate Metabolism

DDATHF and methotrexate are both antifolate agents that disrupt the synthesis of nucleotides, essential building blocks for DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells. However, they achieve this through distinct molecular targets.[1][2][3]

  • Methotrexate (MTX): A potent competitive inhibitor of dihydrofolate reductase (DHFR) .[1][2] DHFR is a crucial enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for the synthesis of both purines (adenine and guanine) and thymidylate, a precursor for the pyrimidine thymine.[1][2][3] By blocking DHFR, methotrexate leads to a depletion of the cellular THF pool, thereby inhibiting the synthesis of precursors for both DNA and RNA.[1][2][3]

  • DDATHF (Lometrexol): A specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) .[4][5] GARFT is a key enzyme in the de novo purine synthesis pathway, responsible for the formylation of glycinamide ribonucleotide. By inhibiting GARFT, DDATHF specifically blocks the production of purine nucleotides, leading to an arrest of DNA and RNA synthesis.[5]

The complementary mechanisms of action of these two drugs form the basis for their potential synergistic interaction. While methotrexate has a broader impact on nucleotide synthesis, DDATHF provides a targeted inhibition of purine production. This dual blockade could lead to a more profound and sustained inhibition of cancer cell proliferation and may be effective in tumors that have developed resistance to single-agent therapy.[4]

Quantitative Data Supporting Synergy

While direct experimental data on the combination of DDATHF and methotrexate is limited, studies on combinations of DHFR inhibitors with GARFT inhibitors strongly suggest a synergistic relationship. A key study investigated the interaction between trimetrexate (a DHFR inhibitor similar to methotrexate) and DDATHF in Manca human lymphoma cells. The results demonstrated a significant synergistic effect that was notably enhanced by increasing concentrations of folic acid in the medium.[6]

The synergy was quantified using a response surface approach, yielding a synergism parameter "alpha" (α). A higher alpha value indicates a more intense synergistic interaction.

Table 1: Synergistic Interaction of Trimetrexate (DHFR Inhibitor) and DDATHF (GARFT Inhibitor) in Manca Human Lymphoma Cells [6]

Folic Acid ConcentrationSynergism Parameter (α) ± SEFold Increase in Synergy
2 µM4.68 ± 0.66-
40 µM53.6 ± 3.711-fold

Data from a study on trimetrexate and DDATHF combination, serving as a proxy for methotrexate and DDATHF.

These findings suggest that the combination of a DHFR inhibitor and a GARFT inhibitor can be highly synergistic, and that this synergy can be modulated by the extracellular folate concentration. This provides a strong rationale for investigating the combination of methotrexate and DDATHF.

Experimental Protocols

To rigorously evaluate the synergistic effects of DDATHF and methotrexate, a series of well-defined experiments are necessary. The following protocols provide a framework for in vitro and in vivo assessment.

In Vitro Synergy Evaluation: Cell Viability and Combination Index (CI) Assay

This protocol outlines the determination of cell viability using the MTT assay and the subsequent calculation of the Combination Index (CI) using the Chou-Talalay method to quantify synergy.[7][8][9]

Materials:

  • Cancer cell line of interest (e.g., leukemia, breast, or lung cancer cell lines)

  • DDATHF (Lometrexol)

  • Methotrexate (MTX)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of DDATHF and methotrexate in an appropriate solvent (e.g., DMSO or sterile water).

  • Single-Agent Dose-Response: To determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually, treat cells with a series of dilutions of DDATHF and methotrexate in separate wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).

  • Combination Treatment: To assess synergy, treat cells with combinations of DDATHF and methotrexate at a constant ratio (e.g., based on the ratio of their individual IC50 values) or at various non-constant ratios.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values for the individual drugs.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7][8][9]

In Vivo Efficacy Study: Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of the DDATHF and methotrexate combination in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells for implantation

  • DDATHF

  • Methotrexate

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into the following treatment groups:

    • Vehicle control

    • DDATHF alone

    • Methotrexate alone

    • DDATHF + Methotrexate combination

  • Drug Administration: Administer the drugs and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection). Doses should be based on previous single-agent efficacy studies.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor growth curves for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor growth between the combination therapy group and the single-agent and control groups to determine if the combination is significantly more effective.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

cluster_0 Folate Metabolism & Nucleotide Synthesis cluster_1 Drug Intervention DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF Thymidylate Synthase Purines Purines (A, G) THF->Purines Cofactor Thymidylate Thymidylate (T) THF->Thymidylate Cofactor GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT FGAR->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA MTX Methotrexate (MTX) MTX->DHF Inhibits DHFR DDATHF DDATHF (Lometrexol) DDATHF->GAR Inhibits GARFT

Figure 1. Dual inhibition of nucleotide synthesis by DDATHF and Methotrexate.

start Start: Seed Cancer Cells in 96-well Plates overnight Incubate Overnight for Cell Adhesion start->overnight treatment Treat with Single Agents (DDATHF, MTX) and Combination at Various Concentrations overnight->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay to Measure Cell Viability incubation->mtt_assay data_analysis Analyze Data: Calculate IC50 and Combination Index (CI) mtt_assay->data_analysis end End: Determine Synergy, Additivity, or Antagonism data_analysis->end

Figure 2. Experimental workflow for in vitro synergy evaluation.

Conclusion

The combination of DDATHF and methotrexate presents a rational and promising strategy for cancer therapy. By targeting two distinct and essential enzymes in the folate metabolic pathway, this combination has the potential to induce a more profound and durable antitumor response than either agent alone. The available data from similar drug combinations strongly support the hypothesis of a synergistic interaction. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this combination, which is a critical step toward its potential clinical application. Further investigation into the synergistic effects of DDATHF and methotrexate is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5,6,7,8-Tetrahydro-8-deazahomofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

I. Personal Protective Equipment (PPE) and Handling

Proper handling is the first line of defense against potential exposure. All personnel handling 5,6,7,8-Tetrahydro-8-deazahomofolic acid should adhere to the following PPE requirements:

Protective EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders.To prevent inhalation of dust or aerosols.
II. Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

III. Disposal of this compound Waste

As an investigational compound, all waste containing this compound, including the pure compound, solutions, and contaminated materials, should be disposed of as chemical waste.[1][2][3] Do not dispose of this compound down the drain or in the regular trash.[4]

Operational Plan for Disposal:

  • Segregation: Collect all waste materials contaminated with this compound separately from other laboratory waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent paper).[3]

  • Containerization:

    • Solid Waste: Place in a clearly labeled, sealed, and chemically compatible container.[5] The container should be robust to prevent leakage.

    • Liquid Waste: Collect in a sealed, leak-proof, and chemically compatible container. Do not overfill the container.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Labeling: Label all waste containers clearly with the full chemical name "this compound" and the words "Hazardous Waste".[1] Include the name of the principal investigator and the date.

  • Storage: Store the waste containers in a designated and secure satellite accumulation area until they are collected by the institution's EHS department.[1]

  • Collection and Final Disposal: Arrange for the collection of the chemical waste through your institution's EHS office. They will ensure the waste is transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.[3][6]

IV. Decontamination of Laboratory Equipment and Surfaces

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Decontamination:

  • Preparation: Wear appropriate PPE as described in Section I.

  • Initial Cleaning: For removable contamination, gently wipe surfaces with a disposable towel dampened with a suitable solvent in which the compound is soluble, followed by a wash with soap and water.[7]

  • Decontamination Solution: Prepare a fresh 1:10 dilution of household bleach in water.[8]

  • Application: Apply the bleach solution to the surfaces and allow for a contact time of at least 30 minutes.[8]

  • Rinsing: After the contact time, thoroughly rinse the surfaces with water to remove any bleach residue, which can be corrosive.[8]

  • Drying: Allow the surfaces to air dry completely.

  • Disposal of Decontamination Waste: All materials used for decontamination (e.g., towels, wipes) should be disposed of as chemical waste as described in Section III.

Visual Workflow for Disposal

cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Generation of Waste (Solid, Liquid, Consumables) segregate Segregate Waste (Separate from general trash) start->segregate Step 1 containerize_solid Containerize Solid Waste (Sealed, compatible container) segregate->containerize_solid Step 2a containerize_liquid Containerize Liquid Waste (Leak-proof, compatible container) segregate->containerize_liquid Step 2b label_waste Label Container ('Hazardous Waste', Chemical Name, PI, Date) containerize_solid->label_waste Step 3 containerize_liquid->label_waste Step 3 store Store in Satellite Accumulation Area label_waste->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 disposal Final Disposal (Incineration via licensed facility) contact_ehs->disposal Step 6

References

Personal protective equipment for handling 5,6,7,8-Tetrahydro-8-deazahomofolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydro-8-deazahomofolic acid. As a potential thymidylate synthase inhibitor with activity against various cell lines, it is imperative to handle this compound with the appropriate precautions to minimize exposure and ensure a safe laboratory environment.[1][2][3] The following procedural guidance is based on best practices for handling potentially hazardous or cytotoxic compounds in a research setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to potentially hazardous chemicals.[4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesShould be equipped with side-shields to offer protection against splashes.[5]
Hand Protection Protective GlovesTwo pairs of chemotherapy-tested, powder-free gloves are recommended. The glove material must be impermeable and resistant to the product.[6][7]
Body Protection Impervious GownA disposable, poly-coated gown with long sleeves and closed cuffs is required to prevent skin contact.[6][7]
Respiratory Protection Suitable RespiratorAn N95 respirator or higher should be used to prevent inhalation of dust or aerosols, particularly when handling the compound in powdered form.[6][7] Ensure fit-testing and use in a well-ventilated area or a chemical fume hood.[5]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[8]

  • Aerosol Prevention: Take precautions to prevent the formation of dust and aerosols during handling, such as gentle scooping and weighing.[5]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store at the recommended temperature as indicated on the product label.

  • Compatibility: Store away from incompatible materials.

Disposal Plan

All waste generated from handling this compound must be considered hazardous waste.

Waste Segregation and Disposal:

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirators, should be considered contaminated. After use, carefully remove and place them in a designated, sealed hazardous waste container.[7]

  • Chemical Waste: Unused compound and any solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8]

Experimental Workflow: Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Hazardous Waste Decontaminate_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 2
5,6,7,8-Tetrahydro-8-deazahomofolic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。